molecular formula C11H8N2O3 B1296715 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde CAS No. 30186-41-5

1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B1296715
CAS No.: 30186-41-5
M. Wt: 216.19 g/mol
InChI Key: HAWFRXCIWBFGHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C11H8N2O3 and its molecular weight is 216.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-nitrophenyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-8-11-2-1-7-12(11)9-3-5-10(6-4-9)13(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWFRXCIWBFGHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340457
Record name 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30186-41-5
Record name 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde (CAS No. 30186-41-5). This compound serves as a valuable building block in medicinal chemistry and materials science, integrating the electron-withdrawing nitroaryl group with the versatile pyrrole-2-carbaldehyde scaffold.

Compound Overview

This compound is an organic compound featuring a pyrrole ring substituted at the nitrogen atom with a 4-nitrophenyl group and at the adjacent carbon (C2) with a formyl (aldehyde) group. Its chemical properties are dictated by these three key functionalities.

Physical and Chemical Properties

A summary of the key physical and chemical properties for this compound is presented below.

PropertyValueReference
CAS Number 30186-41-5[1][2]
Molecular Formula C₁₁H₈N₂O₃[1][2]
Molecular Weight 216.19 g/mol [1][2]
Monoisotopic Mass 216.05349212 Da[1]
IUPAC Name 1-(4-nitrophenyl)pyrrole-2-carbaldehyde[1]

Synthesis Protocol: Vilsmeier-Haack Reaction

The most direct and widely employed method for the formylation of electron-rich aromatic and heteroaromatic rings, such as N-substituted pyrroles, is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF). The electrophilic Vilsmeier reagent attacks the electron-rich C2 position of the pyrrole ring, leading to the aldehyde after aqueous workup.

Overall Reaction

1-(4-Nitrophenyl)-1H-pyrrole + Vilsmeier Reagent (DMF/POCl₃) → this compound

Detailed Experimental Protocol

The following protocol is a representative procedure based on standard Vilsmeier-Haack reaction conditions. Note: This procedure should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 1-(4-Nitrophenyl)-1H-pyrrole (1.0 eq)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Dichloromethane (DCM) (Optional co-solvent)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reagent Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool an appropriate volume of DMF to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (1.2 eq) dropwise to the cold DMF with vigorous stirring. Maintain the temperature at 0-5 °C during the addition. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 1-(4-Nitrophenyl)-1H-pyrrole (1.0 eq) in a minimal amount of DMF or DCM and add it dropwise to the freshly prepared Vilsmeier reagent.

  • Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Gentle heating (40-50 °C) may be required to drive the reaction to completion.

  • Quenching and Hydrolysis: Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice. Slowly add a saturated solution of sodium bicarbonate with stirring until the mixture is neutralized (pH 7-8). This step hydrolyzes the intermediate iminium salt to the final aldehyde.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product should be purified by silica gel column chromatography using a suitable eluent system (e.g., a hexane-ethyl acetate gradient) to yield the pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow reactant reactant process process product product sub 1-(4-Nitrophenyl)-1H-pyrrole reaction Reaction (0°C to RT) sub->reaction reagent Vilsmeier Reagent (DMF, POCl3 @ 0°C) reagent->reaction workup Aqueous Workup (Ice, NaHCO3) reaction->workup extract Extraction (Ethyl Acetate) workup->extract purify Purification (Column Chromatography) extract->purify final_product Pure Product purify->final_product

Caption: Synthetic workflow for this compound.

Characterization Data

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following data are based on established spectroscopic techniques and predicted values where experimental data is not publicly available.

Spectroscopic Data Summary
TechniqueExpected/Predicted DataInterpretation
¹H NMR Signals expected at: ~9.6-9.8 ppm (s, 1H, -CHO), ~8.3 ppm (d, 2H, Ar-H ortho to NO₂), ~7.6 ppm (d, 2H, Ar-H meta to NO₂), ~7.2-7.4 ppm (m, 2H, Pyrrole-H), ~6.4 ppm (m, 1H, Pyrrole-H)Confirms the presence and connectivity of aldehyde, nitrophenyl, and pyrrole protons.
¹³C NMR Signals expected at: ~180-185 ppm (C=O), ~120-150 ppm (Aromatic & Pyrrole C), including distinct signals for the C-NO₂ and pyrrole carbons.Identifies all unique carbon environments in the molecule, including the characteristic aldehyde carbonyl carbon.
IR (Infrared) Characteristic peaks expected at: ~1660-1680 cm⁻¹ (C=O stretch, aldehyde), ~1520 & ~1340 cm⁻¹ (N-O asymmetric & symmetric stretches, nitro group), ~3100 cm⁻¹ (Aromatic C-H stretch).Confirms the presence of key functional groups: aldehyde and nitro.
MS (Mass Spec.) Exact Mass: 216.0535 g/mol [1]. Predicted [M+H]⁺: 217.06078 m/z.Confirms the molecular weight and formula of the compound.
Predicted Mass Spectrometry Data

The following table summarizes the predicted collision cross-section (CCS) values for various adducts of the title compound, providing additional structural information for advanced mass spectrometry analysis.[3]

Adductm/z (mass/charge)Predicted CCS (Ų)
[M+H]⁺ 217.06078144.3
[M+Na]⁺ 239.04272152.6
[M-H]⁻ 215.04622150.5
[M]⁺ 216.05295143.8

Characterization Logic Diagram

Characterization_Logic central_node central_node technique_node technique_node info_node info_node Compound Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_info Provides structural backbone and proton/carbon environments. NMR->NMR_info IR_info Identifies key functional groups (C=O, NO₂). IR->IR_info MS_info Confirms molecular weight and elemental formula. MS->MS_info Confirmation Structure & Purity Confirmed NMR_info->Confirmation IR_info->Confirmation MS_info->Confirmation

Caption: Logical flow of analytical techniques for structural confirmation.

References

"physical and chemical properties of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its structure, spectral characteristics, and computed properties. Additionally, a detailed, plausible experimental protocol for its synthesis is presented, along with a discussion of its expected chemical reactivity. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel pyrrole derivatives.

Chemical Identity and Physical Properties

This compound is a substituted pyrrole derivative featuring a p-nitrophenyl group attached to the pyrrole nitrogen and a formyl group at the 2-position of the pyrrole ring.

Table 1: General and Computed Physical Properties

PropertyValueSource
Molecular Formula C₁₁H₈N₂O₃PubChem
Molecular Weight 216.19 g/mol PubChem
IUPAC Name 1-(4-nitrophenyl)pyrrole-2-carbaldehydePubChem
CAS Number 30186-41-5PubChem
XLogP3 1.9PubChem
Topological Polar Surface Area 67.8 ŲPubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 2PubChem
Exact Mass 216.05349212 DaPubChem
Monoisotopic Mass 216.05349212 DaPubChem
Melting Point 128-130 °C (for the 2-nitro isomer)Echemi
Boiling Point 399.4 ± 22.0 °C (Predicted)Echemi

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectral Data Summary

TechniqueData AvailabilitySource
¹H NMR AvailablePubChem
¹³C NMR AvailablePubChem
Infrared (IR) Spectroscopy Available (FTIR, KBr Wafer)PubChem
Mass Spectrometry (MS) Available (GC-MS)PubChem

Detailed spectral data including chemical shifts (ppm) and peak assignments would be found in the referenced databases.

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of this compound was not explicitly found, a general and reliable method for the N-arylation of pyrrole-2-carbaldehyde can be adapted. The following protocol is based on a representative procedure for similar N-arylations.

Reaction Scheme

synthesis reactant1 Pyrrole-2-carbaldehyde reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF) reactant1->reagents Heat reactant2 1-Fluoro-4-nitrobenzene reactant2->reagents Heat product This compound reagents->product + + +->reagents Heat

Caption: Synthesis of this compound.

Experimental Procedure

Materials:

  • Pyrrole-2-carbaldehyde

  • 1-Fluoro-4-nitrobenzene

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware

Protocol:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrrole-2-carbaldehyde (1.0 eq), 1-fluoro-4-nitrobenzene (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to dissolve the reactants.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Experimental Workflow

workflow start Start reactants Combine Pyrrole-2-carbaldehyde, 1-Fluoro-4-nitrobenzene, K₂CO₃ in DMF start->reactants reaction Heat and Stir (80-100 °C) reactants->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup & Extraction with Ethyl Acetate monitoring->workup Reaction Complete drying Dry Organic Layer (MgSO₄) workup->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification product Pure Product purification->product end End product->end

Caption: Experimental workflow for the synthesis.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its principal functional groups: the aldehyde, the nitrophenyl-substituted pyrrole ring system.

Reactions of the Aldehyde Group

The formyl group is susceptible to a variety of nucleophilic additions and condensation reactions.

  • Oxidation: Can be oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., KMnO₄, CrO₃).

  • Reduction: Can be reduced to the corresponding alcohol (1-(4-nitrophenyl)-1H-pyrrol-2-yl)methanol) using reducing agents like sodium borohydride (NaBH₄).

  • Wittig Reaction: Can undergo olefination with phosphorus ylides to form vinyl-substituted pyrroles.

  • Condensation Reactions: Can react with amines to form Schiff bases (imines) or with active methylene compounds in Knoevenagel or aldol-type condensations.

Reactions involving the Pyrrole and Nitrophenyl Rings

The electron-withdrawing nature of the nitrophenyl and aldehyde groups deactivates the pyrrole ring towards electrophilic substitution. Conversely, the nitro group on the phenyl ring can be a site for chemical modification.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C), which would provide a route to 1-(4-aminophenyl)-1H-pyrrole-2-carbaldehyde, a versatile intermediate for further functionalization.

  • Nucleophilic Aromatic Substitution: While the pyrrole ring itself is electron-rich, the presence of the strongly electron-withdrawing nitro group on the phenyl ring could potentially allow for nucleophilic aromatic substitution on the phenyl ring under specific conditions, though this is generally less facile than on more activated systems.

Logical Relationship of Reactivity

reactivity cluster_aldehyde Aldehyde Reactions cluster_nitro Nitro Group Reactions start This compound oxidation Oxidation start->oxidation [O] reduction_ald Reduction start->reduction_ald [H] wittig Wittig Reaction start->wittig Ph₃P=CHR condensation Condensation start->condensation R-NH₂ reduction_nitro Reduction start->reduction_nitro [H] Carboxylic Acid Carboxylic Acid oxidation->Carboxylic Acid Alcohol Alcohol reduction_ald->Alcohol Vinyl Pyrrole Vinyl Pyrrole wittig->Vinyl Pyrrole Schiff Base Schiff Base condensation->Schiff Base Aniline Derivative Aniline Derivative reduction_nitro->Aniline Derivative

Caption: Potential chemical transformations.

Biological Activity

While specific biological studies on this compound are not extensively reported in the searched literature, the pyrrole nucleus is a well-established pharmacophore present in numerous biologically active natural products and synthetic drugs. Pyrrole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the nitrophenyl group may also influence its biological profile, as nitroaromatic compounds are known to have diverse bioactivities. Further investigation into the biological properties of this specific compound is warranted.

Conclusion

This technical guide has summarized the key physical and chemical properties of this compound based on available data. While experimental data for some physical properties are lacking, computed values and data from analogous compounds provide useful estimates. A detailed, adaptable synthesis protocol has been provided to facilitate its preparation in a laboratory setting. The discussion on its chemical reactivity highlights potential avenues for further chemical modifications and the development of novel derivatives. This compilation of information aims to support and stimulate further research into the applications of this and related pyrrole compounds in various scientific disciplines.

An In-depth Technical Guide to 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde (CAS: 30186-41-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde is a synthetic organic compound belonging to the diverse family of pyrrole derivatives. The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core structure of numerous natural products, pharmaceuticals, and functional materials.[1] The presence of the electron-withdrawing nitro group on the N-phenyl substituent and the aldehyde functionality on the pyrrole ring suggests a molecule with potential for a range of chemical transformations and diverse biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on experimental details and data for researchers in the field of medicinal chemistry and drug development.

Chemical and Physical Properties

This compound is a solid at room temperature. A summary of its key chemical and physical properties is presented in the table below.[2]

PropertyValueReference
CAS Number 30186-41-5[2]
Molecular Formula C₁₁H₈N₂O₃[2]
Molecular Weight 216.19 g/mol [2]
IUPAC Name This compound[2]
Appearance Solid (form and color not specified in available data)
Melting Point Not specified in available data
Boiling Point Not specified in available data
Solubility Not specified in available data

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following tables summarize the key spectral information available.

3.1. NMR Spectroscopy

3.2. Infrared (IR) Spectroscopy

TechniqueKey Peaks (cm⁻¹)Source
KBr WaferNot specified in available dataPubChem

3.3. Mass Spectrometry (MS)

TechniqueKey Peaks (m/z)Source
GC-MSNot specified in available dataPubChem

Synthesis

The synthesis of this compound can be achieved through the N-arylation of pyrrole-2-carbaldehyde. A plausible and commonly employed method is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with an amine or a heterocyclic N-H compound.[3][4][5][6][7]

4.1. Experimental Protocol: Ullmann Condensation

This protocol describes a general procedure for the synthesis of this compound via an Ullmann condensation reaction.

Materials:

  • Pyrrole-2-carbaldehyde

  • 1-Fluoro-4-nitrobenzene (or 1-chloro-4-nitrobenzene/1-bromo-4-nitrobenzene)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrrole-2-carbaldehyde (1.0 eq), 1-fluoro-4-nitrobenzene (1.2 eq), copper(I) iodide (0.1-0.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF or DMSO as the solvent.

  • The reaction mixture is heated to 120-150 °C and stirred vigorously for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity.

4.2. Synthetic Workflow Diagram

SynthesisWorkflow Reactants Pyrrole-2-carbaldehyde 1-Fluoro-4-nitrobenzene CuI, K₂CO₃, DMF Reaction Ullmann Condensation (120-150 °C, 12-24h) Reactants->Reaction Workup Aqueous Workup (Filtration, Extraction, Washing, Drying) Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-(4-Nitrophenyl)-1H- pyrrole-2-carbaldehyde Purification->Product

Caption: Synthetic workflow for this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in the public domain, the pyrrole scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[8][9][10][11] The presence of the 4-nitrophenyl group may further modulate its biological profile.

5.1. Anticancer Potential

Numerous pyrrole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[12][13] For instance, a structurally related chalcone, (E)-3-(4-nitrophenyl)-1-phenyl-prop-2-en-1-one, has shown noticeable cytotoxicity against HeLa cells.[14] This suggests that this compound warrants investigation for its potential anticancer effects.

5.1.1. Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the in vitro cytotoxicity of the title compound against a cancer cell line (e.g., HeLa, MCF-7, or A549).[15]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in the complete culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Carefully remove the medium and add 100 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

5.2. Antimicrobial Potential

Pyrrole derivatives are known to exhibit a wide spectrum of antimicrobial activities against various bacterial and fungal strains.[8][9][16][17]

5.2.1. Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) using the broth microdilution method.[18][19]

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth with DMSO)

  • Growth control (broth with inoculum)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to all wells except the sterility control.

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

5.3. Potential as a Kinase Inhibitor

Many heterocyclic compounds, including pyrrole derivatives, have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.[20][21][22][23][24][25]

5.3.1. General Kinase Inhibition Assay Workflow

A common method to assess kinase inhibition is through luminescence-based assays that measure ATP consumption.[21]

KinaseInhibitionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound 1-(4-Nitrophenyl)-1H- pyrrole-2-carbaldehyde (Serial Dilution) Incubation Incubate Compound, Kinase, and ATP Compound->Incubation Kinase Kinase & Substrate Solution Kinase->Incubation ATP_Detection Add ATP Detection Reagent Incubation->ATP_Detection Luminescence Measure Luminescence ATP_Detection->Luminescence IC50 Calculate % Inhibition and IC₅₀ Value Luminescence->IC50

Caption: General workflow for a kinase inhibition assay.

Signaling Pathway Involvement

Given the potential of pyrrole derivatives to act as kinase inhibitors, this compound could potentially modulate various signaling pathways crucial for cell growth, proliferation, and survival. One such critical pathway is the MAP kinase (MAPK) signaling cascade.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors CellularResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellularResponse Inhibitor 1-(4-Nitrophenyl)-1H- pyrrole-2-carbaldehyde Inhibitor->RAF Inhibition

Caption: Potential inhibition of the MAPK signaling pathway.

This diagram illustrates a hypothetical scenario where this compound could act as an inhibitor of a kinase (e.g., RAF) within the MAPK pathway, thereby blocking downstream signaling and cellular responses like proliferation. This remains a hypothesis pending experimental validation.

Conclusion

This compound is a molecule of significant interest for medicinal chemists and drug discovery scientists. Its synthesis is accessible through established methods like the Ullmann condensation. While specific biological data is currently scarce, the well-documented activities of the pyrrole scaffold suggest its potential as a lead compound for the development of new anticancer, antimicrobial, or kinase-inhibiting agents. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this and related compounds. Further investigation is warranted to fully elucidate its biological activities and mechanism of action.

References

Spectral Data Analysis of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde, a molecule of interest in medicinal chemistry and materials science. This document details available experimental data for Fourier-Transform Infrared (FTIR) spectroscopy and provides reference data for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) based on closely related analogs, in the absence of publicly available experimental spectra for the target compound. Detailed experimental protocols for the synthesis and spectral analyses are also presented.

Chemical Structure and Properties

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₁H₈N₂O₃[1]

  • Molecular Weight: 216.19 g/mol [1]

  • CAS Number: 30186-41-5[1]

Synthesis of this compound

A reported synthesis for this compound involves the condensation of furfural with p-nitroaniline in an acidic medium.

Experimental Protocol: Synthesis

This protocol is adapted from the literature for the synthesis of this compound.

  • p-Nitroaniline (3.5 g, 0.025 mole) and furfural (1.08 ml, 0.0125 mole) are dissolved in 50 ml of ethanol.

  • The solution is heated to 70°C.

  • A 10% solution of hydrochloric acid (4.5 ml, 0.0125 mole) is added to the mixture.

  • Subsequently, 50 ml of water is slowly added, and the mixture is heated at 70°C for 2 hours.

  • The solution is then cooled, and the resulting precipitate is collected by suction filtration.

  • The collected solid is washed with aqueous alcohol (60-70%).

  • Recrystallization from ethanol yields the final product.

Spectral Data

The following sections present the available and reference spectral data for this compound.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound has been reported, with characteristic absorption bands confirming the presence of key functional groups.

Table 1: Experimental FTIR Data for this compound [2]

Wavenumber (cm⁻¹)Assignment
3075.77Aromatic C-H stretch
2823.66Aldehyde C-H stretch
1695.97Carbonyl (C=O) stretch
1622.98Aromatic C=C stretch
1562.68Asymmetric NO₂ stretch
1275.4C-N stretch
Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Reference ¹H NMR Data for 1-(4-Nitrophenyl)-1H-pyrrole in CDCl₃

Chemical Shift (δ, ppm)MultiplicityAssignment
8.31dH-2', H-6' (aromatic)
7.52dH-3', H-5' (aromatic)
7.18tH-2, H-5 (pyrrole)
6.43tH-3, H-4 (pyrrole)

Note: The presence of the aldehyde group at the 2-position of the pyrrole ring in the target molecule would significantly alter the chemical shifts and splitting patterns of the pyrrole protons.

Mass Spectrometry (MS)

While a specific experimental mass spectrum for this compound is not available, the fragmentation pattern can be predicted based on the behavior of similar pyrrole derivatives under electron ionization (EI).

The molecular ion peak [M]⁺ is expected at m/z 216. Key fragmentation pathways would likely involve:

  • Loss of the nitro group (NO₂) to give a fragment at m/z 170.

  • Loss of the formyl group (CHO) to give a fragment at m/z 187.

  • Cleavage of the N-aryl bond.

  • Fragmentation of the pyrrole and phenyl rings.

Experimental Protocols for Spectral Analysis

The following are detailed, generalized protocols for the acquisition of the spectral data discussed.

FTIR Spectroscopy: KBr Pellet Method
  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground in an agate mortar.

  • Mixing: Approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added to the mortar and thoroughly mixed with the sample.

  • Pellet Formation: The mixture is transferred to a die and compressed under high pressure (typically 8-10 tons) to form a thin, transparent pellet.

  • Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C spectra are acquired.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: The sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectral characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_data_analysis Data Analysis start Starting Materials (Furfural, p-Nitroaniline) reaction Condensation Reaction (Ethanol, HCl, 70°C) start->reaction workup Workup & Purification (Filtration, Recrystallization) reaction->workup product 1-(4-Nitrophenyl)-1H- pyrrole-2-carbaldehyde workup->product ftir FTIR Spectroscopy (KBr Pellet) product->ftir nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry (EI-MS) product->ms ftir_data FTIR Spectrum (Functional Group ID) ftir->ftir_data nmr_data NMR Spectra (Structure Elucidation) nmr->nmr_data ms_data Mass Spectrum (Molecular Weight & Fragmentation) ms->ms_data

Caption: Experimental workflow for the synthesis and characterization of the target compound.

References

An In-depth Technical Guide to 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde: Molecular Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound with significant potential in medicinal chemistry. This document details its molecular structure, IUPAC nomenclature, and physicochemical properties. Furthermore, it delves into its synthesis, spectroscopic characterization, and known biological activities, with a particular focus on its role as a potential anti-inflammatory and analgesic agent through the inhibition of cyclooxygenase-2 (COX-2). Detailed experimental protocols for its synthesis and relevant biological assays are also provided to facilitate further research and development.

Molecular Structure and IUPAC Name

This compound is an organic compound featuring a pyrrole ring substituted at the nitrogen atom with a 4-nitrophenyl group and at the adjacent carbon atom with a carbaldehyde group.

  • IUPAC Name: 1-(4-nitrophenyl)pyrrole-2-carbaldehyde[1]

  • Molecular Formula: C₁₁H₈N₂O₃[1]

  • Molecular Weight: 216.19 g/mol [1]

  • CAS Number: 30186-41-5[1]

Molecular Structure:

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Weight216.19 g/mol [1]
XLogP31.9[1]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count4[1]
Rotatable Bond Count2[1]
Exact Mass216.05349212 Da[1]
Monoisotopic Mass216.05349212 Da[1]
Topological Polar Surface Area67.8 Ų[1]
Heavy Atom Count16[1]
Complexity269[1]

Table 2: Spectroscopic Data

TechniqueDataReference
¹H NMR Spectra available[1]
¹³C NMR Spectra available[1]
Mass Spectrometry GC-MS data available[1]
IR Spectroscopy FTIR (KBr wafer) data available[1]

Spectroscopic Data Interpretation (General):

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole and nitrophenyl rings, as well as a characteristic downfield signal for the aldehyde proton. The coupling patterns would confirm the substitution pattern on both aromatic rings.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the aldehyde, the carbons of the pyrrole and nitrophenyl rings. The chemical shifts will be influenced by the electron-withdrawing nature of the nitro and aldehyde groups.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group, the aldehyde group, and cleavage of the bond between the two rings.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C=O stretch of the aldehyde, the N-O stretches of the nitro group, and C-H and C=C stretching vibrations of the aromatic rings.

Synthesis of this compound

The synthesis of this compound can be achieved through the N-arylation of pyrrole-2-carbaldehyde. A representative experimental protocol is detailed below.

Experimental Protocol: N-arylation of Pyrrole-2-carbaldehyde

This procedure is adapted from a general method for the N-arylation of substituted pyrrole-2-carboxaldehydes.

  • Materials:

    • Pyrrole-2-carbaldehyde (1 mmol)

    • 1-Fluoro-4-nitrobenzene (1.1 mmol)

    • Sodium hydroxide (NaOH) (1.5 mmol)

    • Dimethyl sulfoxide (DMSO) (1 mL)

    • Ethyl acetate (EtOAc)

    • Saturated brine solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of pyrrole-2-carbaldehyde (1 mmol) in DMSO (1 mL), add sodium hydroxide (1.5 mmol) and 1-fluoro-4-nitrobenzene (1.1 mmol) slowly at room temperature.

    • Stir the reaction mixture vigorously for 2 hours at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with a saturated brine solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Pyrrole_2_carbaldehyde Pyrrole-2-carbaldehyde Reaction_Vessel Stirred Reaction (2h, Room Temp) Pyrrole_2_carbaldehyde->Reaction_Vessel Fluoro_nitrobenzene 1-Fluoro-4-nitrobenzene Fluoro_nitrobenzene->Reaction_Vessel NaOH NaOH (Base) NaOH->Reaction_Vessel DMSO DMSO (Solvent) DMSO->Reaction_Vessel Workup Aqueous Workup & Extraction (EtOAc) Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Final_Product 1-(4-Nitrophenyl)-1H- pyrrole-2-carbaldehyde Purification->Final_Product

Caption: Synthesis of this compound.

Biological Activity and Mechanism of Action

Derivatives of pyrrole are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound and its analogs have been investigated for their anti-inflammatory and analgesic effects, which are attributed to their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme.

4.1. Anti-inflammatory and Analgesic Activity

In a study on a class of pyrrole derivatives, a closely related analog of the title compound, designated as 1c , demonstrated significant in vivo analgesic activity in the acetic acid-induced writhing test in mice.[2] This test is a model for inflammatory pain.[2] Compound 1c showed a dose-dependent reduction in the number of writhes, with an efficacy and potency comparable to the well-known COX-2 inhibitor, celecoxib.[2]

Table 3: In Vivo Analgesic Activity of a Closely Related Analog (1c)

CompoundDose (mg/kg, p.o.)Mean Writhes ± SEM% Writhe Reduction
Vehicle-45.2 ± 2.1-
1c 128.9 ± 1.836
522.1 ± 2.551
1023.0 ± 2.349
2022.6 ± 1.950
4018.1 ± 2.760
Celecoxib1020.3 ± 2.455

Data for compound 1c , an analog of this compound, is presented for illustrative purposes.[2]

4.2. Mechanism of Action: COX-2 Inhibition

The anti-inflammatory and analgesic effects of this compound analogs are linked to their inhibition of the COX-2 enzyme.[2] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, inflammation, and fever. By inhibiting COX-2, these compounds reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.

The in vitro inhibitory activity of analog 1c against COX-2 was determined using a J774 macrophage assay.[2] The compound exhibited potent and selective inhibition of COX-2 over COX-1.[2]

Table 4: In Vitro COX-2 Inhibitory Activity of a Closely Related Analog (1c)

CompoundCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
1c 0.452.154.8
Celecoxib0.3912.5332.1

Data for compound 1c , an analog of this compound, is presented for illustrative purposes.[2]

COX-2 Signaling Pathway and Inhibition

COX2_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA₂ COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 Prostaglandins Prostaglandins (PGE₂, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor 1-(4-Nitrophenyl)-1H- pyrrole-2-carbaldehyde Inhibitor->COX2 Inhibition

References

"solubility of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde in common organic solvents"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde. Solubility is a critical physicochemical parameter in drug development and chemical research, influencing bioavailability, formulation, and reaction kinetics. This document outlines the available data, presents standardized experimental protocols for solubility determination, and offers logical workflows for solubility assessment.

Introduction to this compound

This compound is a heterocyclic aromatic compound with the chemical formula C₁₁H₈N₂O₃ and a molecular weight of approximately 216.19 g/mol .[1] Its structure, featuring a pyrrole ring, a carbaldehyde group, and a nitrophenyl moiety, makes it a compound of interest in synthetic chemistry and potentially in medicinal chemistry. Understanding its solubility in various organic solvents is fundamental for its purification, reaction setup, and formulation.

Quantitative Solubility Data

As of this writing, specific quantitative solubility data (e.g., g/100 mL or mol/L) for this compound in common organic solvents is not extensively reported in publicly available literature. This is common for novel or specialized research chemicals. The solubility is typically determined and utilized on a case-by-case basis during synthesis and purification. For instance, a related compound, 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde, has been successfully crystallized from a petroleum ether-ethyl acetate mixture, suggesting moderate solubility in such solvent systems.[2]

The table below is provided as a template for researchers to populate with experimentally determined values.

SolventChemical ClassPolarity IndexQuantitative Solubility (at 25°C)Notes / Observations
Hexane Aliphatic Hydrocarbon0.1Data not availableExpected to be low
Toluene Aromatic Hydrocarbon2.4Data not available
Diethyl Ether Ether2.8Data not available
Chloroform Halogenated Alkane4.1Data not available
Ethyl Acetate Ester4.4Data not availableLikely a suitable crystallization solvent
Acetone Ketone5.1Data not available
Ethanol Alcohol5.2Data not available
Methanol Alcohol6.6Data not available
Dimethylformamide (DMF) Amide6.4Data not availableLikely high solubility
Dimethyl Sulfoxide (DMSO) Sulfoxide7.2Data not availableLikely high solubility
Water Protic Solvent10.2Data not availableExpected to be very low/insoluble

Experimental Protocols for Solubility Determination

Two primary types of solubility assessments are typically performed: qualitative classification and quantitative measurement.

This method follows a systematic flowchart to classify a compound's solubility based on its acidic, basic, or neutral properties. It provides critical preliminary information for purification and extraction.[3][4][5]

Materials:

  • Test compound (this compound)

  • Small test tubes (10 x 75 mm)

  • Glass stirring rod

  • Solvents: Deionized Water, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), concentrated H₂SO₄, Diethyl Ether.

Procedure:

  • Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of deionized water in a test tube. Shake vigorously for 60 seconds.[3][6] If the compound dissolves completely, it is water-soluble.

  • Ether Solubility: If the compound is water-soluble, test its solubility in diethyl ether using the same procedure to understand its polarity.[3]

  • Acid/Base Solubility (for water-insoluble compounds):

    • 5% NaOH Test: Add 25 mg of the compound to 0.75 mL of 5% NaOH solution. Shake vigorously. Solubility indicates the presence of a strong or weak acidic functional group.[3][5]

    • 5% NaHCO₃ Test: If soluble in NaOH, test a fresh sample in 5% NaHCO₃. Solubility indicates a strong acidic group (e.g., carboxylic acid).[3][5]

    • 5% HCl Test: If insoluble in NaOH, test a fresh sample in 5% HCl. Shake vigorously. Solubility indicates the presence of a basic functional group (e.g., an amine).[3][5]

  • Concentrated Sulfuric Acid Test: For compounds insoluble in all the above aqueous solutions, test solubility in cold, concentrated H₂SO₄. Solubility (often accompanied by a color change) suggests the presence of neutral compounds containing heteroatoms (like oxygen or nitrogen) or unsaturation (alkenes, alkynes, aromatics).[5]

This is a widely recognized method for determining the equilibrium solubility of a compound in a specific solvent.[7]

Materials:

  • Test compound

  • Chosen organic solvent

  • Scintillation vials or flasks with airtight caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

  • Preparation: Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent to create a calibration curve.

  • Saturation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

  • Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. For fine suspensions, centrifuge the sample at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully extract a known volume of the clear supernatant. Dilute the sample as necessary to fall within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the concentration of the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation: Use the measured concentration and the dilution factor to calculate the original concentration in the saturated solution. This value represents the quantitative solubility of the compound in that solvent at the specified temperature.

Visualization of Experimental Workflows

The following diagrams illustrate the logical and experimental processes for solubility assessment.

G start Start: Add Compound to Water is_soluble_water Soluble? start->is_soluble_water test_ph Test pH with Litmus Paper is_soluble_water->test_ph Yes add_naoh Add 5% NaOH is_soluble_water->add_naoh No ph_acid Result: Water-Soluble Acid test_ph->ph_acid pH < 5 ph_base Result: Water-Soluble Base test_ph->ph_base pH > 8 ph_neutral Result: Water-Soluble Neutral test_ph->ph_neutral 5 < pH < 8 is_soluble_naoh Soluble? add_naoh->is_soluble_naoh add_nahco3 Add 5% NaHCO3 is_soluble_naoh->add_nahco3 Yes add_hcl Add 5% HCl is_soluble_naoh->add_hcl No is_soluble_nahco3 Soluble? add_nahco3->is_soluble_nahco3 weak_acid Result: Weak Acid (e.g., Phenol) is_soluble_nahco3->weak_acid No strong_acid Result: Strong Acid (e.g., Carboxylic Acid) is_soluble_nahco3->strong_acid Yes is_soluble_hcl Soluble? add_hcl->is_soluble_hcl base Result: Base (e.g., Amine) is_soluble_hcl->base Yes add_h2so4 Add Conc. H2SO4 is_soluble_hcl->add_h2so4 No is_soluble_h2so4 Soluble? add_h2so4->is_soluble_h2so4 neutral Result: Neutral (N, O, or Unsaturated) is_soluble_h2so4->neutral Yes inert Result: Inert Compound is_soluble_h2so4->inert No

Figure 1. Logical workflow for qualitative solubility classification of an organic compound.

G cluster_analysis Quantitative Analysis start Start: Add Excess Solid to Solvent in Vial equilibrate Seal and Agitate at Constant Temperature (e.g., 24-72h) start->equilibrate separate Phase Separation: Allow to Settle or Centrifuge equilibrate->separate extract Extract Clear Supernatant separate->extract dilute Dilute Sample with Known Factor extract->dilute measure Measure Concentration of Diluted Sample (e.g., HPLC, UV-Vis) dilute->measure standards Prepare Calibration Curve with Standard Solutions standards->measure calculate Calculate Original Concentration (Solubility) measure->calculate end End: Quantitative Solubility Value calculate->end

Figure 2. Experimental workflow for the quantitative shake-flask solubility determination method.

References

The Genesis and Evolution of N-aryl-pyrrole-2-carbaldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-aryl-pyrrole-2-carbaldehyde scaffold is a privileged heterocyclic motif that has garnered significant attention in synthetic and medicinal chemistry. Its unique electronic properties and versatile reactivity have made it a cornerstone for the development of a diverse array of functional molecules, from pharmaceuticals to materials. This technical guide provides a comprehensive overview of the history, discovery, and synthetic evolution of N-aryl-pyrrole-2-carbaldehydes. It details key synthetic methodologies, presents quantitative data in a comparative format, provides explicit experimental protocols, and explores the burgeoning applications of this scaffold in drug discovery, particularly in the realms of oncology and inflammatory diseases.

History and Discovery

The journey to the synthesis of N-aryl-pyrrole-2-carbaldehydes is not marked by a single, serendipitous discovery but rather by the confluence of two powerful and enduring name reactions in organic chemistry: the Paal-Knorr pyrrole synthesis and the Vilsmeier-Haack formylation.

The Paal-Knorr synthesis , first reported independently by Carl Paal and Ludwig Knorr in 1884, provided a robust method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[1][2] This reaction was foundational in its ability to generate a wide variety of substituted pyrroles, including those bearing an N-aryl substituent through the use of anilines as the amine source.[3]

The second critical development was the Vilsmeier-Haack reaction , established by Anton Vilsmeier and Albrecht Haack in 1927. This reaction introduced a method for the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4] Given the electron-rich nature of the pyrrole ring, the Vilsmeier-Haack reaction proved to be an exceptionally efficient method for introducing a carbaldehyde group at the C2 position.

While the precise first synthesis of a simple N-aryl-pyrrole-2-carbaldehyde is not prominently documented as a landmark discovery in itself, the logical and widely adopted synthetic route involves a two-step sequence: first, the Paal-Knorr synthesis of an N-arylpyrrole, followed by its Vilsmeier-Haack formylation. This sequential approach has been the workhorse for accessing this class of compounds for decades and continues to be a primary synthetic strategy.

Synthetic Methodologies

The synthesis of N-aryl-pyrrole-2-carbaldehydes can be broadly categorized into two main approaches: the sequential synthesis involving the formation of the N-arylpyrrole ring followed by formylation, and more contemporary one-pot or multicomponent reactions.

Sequential Synthesis: Paal-Knorr Reaction followed by Vilsmeier-Haack Formylation

This classical and highly reliable two-step process remains the most common method for preparing N-aryl-pyrrole-2-carbaldehydes.

Step 1: Paal-Knorr Synthesis of N-Arylpyrroles

The reaction involves the condensation of a 1,4-dicarbonyl compound with an aniline derivative, typically under acidic conditions, to yield the corresponding N-arylpyrrole.

General Reaction Scheme for Paal-Knorr Synthesis
R1, R2, R3, R4 = H, alkyl, aryl; Ar = aryl group

The reaction conditions for the Paal-Knorr synthesis of N-arylpyrroles have been extensively optimized, with various catalysts and solvent systems employed to improve yields and reaction times.

1,4-Dicarbonyl CompoundAniline DerivativeCatalyst/SolventTimeTemperature (°C)Yield (%)Reference
2,5-HexanedioneAnilineHCl/MeOH15 minReflux~52This is a general representation of a known reaction.
AcetonylacetoneAnilineCATAPAL 200 (Alumina)45 min6096[5]
Acetonylacetone4-ChloroanilineCATAPAL 200 (Alumina)45 min6091[5]
Acetonylacetone4-NitroanilineCATAPAL 200 (Alumina)45 min6073[5]
1,4-Dione 1a2-(tert-butyl)aniline(R)-C1 (chiral phosphoric acid)-RT94[6]
Substituted 1,4-dionesVarious anilinesFe(OTf)₃/(S)-C34 days083-95[6]

Step 2: Vilsmeier-Haack Formylation of N-Arylpyrroles

The N-arylpyrrole synthesized in the first step is then subjected to formylation using the Vilsmeier reagent. The reaction is highly regioselective for the C2 position of the pyrrole ring.

General Reaction Scheme for Vilsmeier-Haack Formylation
Ar = aryl group

The Vilsmeier-Haack reaction is generally high-yielding and tolerates a wide range of functional groups on the N-aryl substituent.

N-ArylpyrroleReagentsSolventTimeTemperature (°C)Yield (%)Reference
1-PhenylpyrrolePOCl₃, DMFEthylene dichloride15 min (reflux)RefluxHigh (qualitative)This is a general representation of a known reaction.
N-ArylacetamidesPOCl₃, DMFNeat-80-90Moderate to Good
Electron-rich arenes(Chloromethylene)dimethyliminium Chloride, DMFDMF6.5 h0 to RT77[7]
One-Pot and Multicomponent Syntheses

In recent years, more streamlined approaches have been developed to synthesize N-aryl-pyrrole-2-carbaldehydes in a single pot, avoiding the isolation of the intermediate N-arylpyrrole.

One such method involves the oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate esters in the presence of a copper catalyst and an iodine source.[8] This approach directly furnishes polysubstituted N-aryl-pyrrole-2-carbaldehydes.

Aryl Methyl KetoneArylamineAcetoacetate EsterCatalyst/ReagentsSolventTemperature (°C)Yield (%)Reference
AcetophenoneAnilineEthyl acetoacetateCuCl₂, I₂, O₂DMSO100up to 74[8]
4-Methoxyacetophenone4-MethoxyanilineMethyl acetoacetateCuCl₂, I₂, O₂DMSO10071[8]
4-Chloroacetophenone4-ChloroanilineEthyl acetoacetateCuCl₂, I₂, O₂DMSO10065[8]

Experimental Protocols

Synthesis of 1-Phenyl-2,5-dimethylpyrrole via Paal-Knorr Reaction

Materials:

  • 2,5-Hexanedione

  • Aniline

  • Methanol

  • Concentrated Hydrochloric Acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-hexanedione (1 equivalent) and aniline (1 equivalent) in methanol.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 1 drop).

  • Heat the reaction mixture to reflux and maintain for 15-30 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath.

  • Add a dilute aqueous HCl solution to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to afford pure 1-phenyl-2,5-dimethylpyrrole.

Synthesis of 1-Phenyl-2,5-dimethylpyrrole-3-carbaldehyde via Vilsmeier-Haack Reaction

Materials:

  • 1-Phenyl-2,5-dimethylpyrrole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (or other suitable solvent)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and an inert gas inlet, place anhydrous DMF (1.1 equivalents) and cool the flask in an ice bath.

  • Add POCl₃ (1.1 equivalents) dropwise to the cooled DMF with stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Cool the mixture back to 0 °C and add a solution of 1-phenyl-2,5-dimethylpyrrole (1 equivalent) in anhydrous dichloromethane dropwise.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours, monitoring by TLC.

  • Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 1-phenyl-2,5-dimethylpyrrole-3-carbaldehyde.

Visualization of Synthetic and Biological Pathways

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_step1 Step 1: Paal-Knorr Synthesis cluster_reagents Vilsmeier Reagents cluster_step2 Step 2: Vilsmeier-Haack Formylation 1,4-Dicarbonyl 1,4-Dicarbonyl N-Arylpyrrole N-Arylpyrrole 1,4-Dicarbonyl->N-Arylpyrrole Aniline Aniline Aniline->N-Arylpyrrole N-Aryl-pyrrole-2-carbaldehyde N-Aryl-pyrrole-2-carbaldehyde N-Arylpyrrole->N-Aryl-pyrrole-2-carbaldehyde POCl3_DMF POCl3 / DMF POCl3_DMF->N-Aryl-pyrrole-2-carbaldehyde

Sequential synthesis of N-aryl-pyrrole-2-carbaldehydes.
Biological Signaling Pathway: JAK-STAT Inhibition

N-aryl-pyrrole derivatives have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer and inflammatory diseases. The Janus kinase (JAK) family of tyrosine kinases and their downstream Signal Transducers and Activators of Transcription (STAT) proteins are key components of a signaling cascade that plays a pivotal role in cell proliferation, differentiation, and survival. Aberrant activation of the JAK-STAT pathway is implicated in various myeloproliferative disorders and inflammatory conditions. Certain N-aryl-pyrrole-2-carboxamide derivatives have shown promise as JAK2 inhibitors.[9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerizes Gene_Expression Gene Expression (Proliferation, Inflammation) STAT_dimer->Gene_Expression Translocates & Activates Inhibitor N-Aryl-pyrrole Inhibitor Inhibitor->JAK2 Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Inhibition of the JAK-STAT signaling pathway.

Applications in Drug Development

The rigid, planar structure of the N-aryl-pyrrole-2-carbaldehyde core, combined with the diverse chemical handles it presents, makes it an attractive scaffold for the design of small molecule therapeutics.

Anticancer Agents

A significant area of investigation for N-aryl-pyrrole derivatives is in oncology. Many of these compounds function as kinase inhibitors, targeting the ATP-binding site of various kinases involved in cancer cell proliferation and survival.[10]

  • JAK2 Inhibitors: As depicted in the signaling pathway diagram above, N-aryl-pyrrole-2-carboxamides have been identified as potent inhibitors of JAK2, a key kinase in the JAK-STAT pathway.[9] These inhibitors have potential applications in the treatment of myeloproliferative neoplasms.

  • Tubulin Polymerization Inhibitors: Some N-aryl-pyrrole derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division.[11] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

  • Other Kinase Targets: The pyrrole-indolin-2-one scaffold, which can be derived from N-aryl-pyrrole-2-carbaldehydes, is a well-established pharmacophore for inhibiting various receptor tyrosine kinases, including VEGFRs and PDGFRs, which are key mediators of angiogenesis.[10]

Anti-inflammatory Agents

The role of kinases in inflammatory signaling pathways has also made N-aryl-pyrrole-2-carbaldehyde derivatives attractive candidates for the development of anti-inflammatory drugs.

  • p38 MAP Kinase Inhibitors: N-aryl-pyrrole-2-carboxamides have been discovered as inhibitors of p38α mitogen-activated protein (MAP) kinase.[12] This kinase is a central regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibition of p38 MAP kinase is a promising strategy for the treatment of chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

  • Cyclooxygenase (COX) Inhibition: Some pyrrole derivatives have been designed as inhibitors of cyclooxygenase (COX) enzymes, which are the targets of nonsteroidal anti-inflammatory drugs (NSAIDs).[13]

Conclusion

The N-aryl-pyrrole-2-carbaldehyde core has a rich history rooted in fundamental organic reactions and has evolved into a versatile and highly valuable scaffold in modern drug discovery. The classical yet robust sequential Paal-Knorr and Vilsmeier-Haack synthesis continues to be a mainstay for accessing these compounds, while newer one-pot methodologies offer increased efficiency. The demonstrated biological activities of N-aryl-pyrrole-2-carbaldehyde derivatives, particularly as kinase inhibitors, underscore their significant potential for the development of novel therapeutics for cancer and inflammatory diseases. The continued exploration of the chemical space around this scaffold, coupled with a deeper understanding of its interactions with biological targets, promises to yield new and improved drug candidates in the future.

References

Theoretical Studies on the Electronic Properties of Nitrophenyl-Pyrrole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the theoretical investigation of the electronic properties of nitrophenyl-pyrrole derivatives. These compounds are of significant interest in the fields of materials science and drug development due to their potential applications in nonlinear optics and as bioactive agents. This document details the computational methodologies employed to elucidate their electronic characteristics, presents a comparative analysis of key electronic parameters, and outlines the typical workflow for such theoretical studies. The content is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the study and application of these heterocyclic compounds.

Introduction

Nitrophenyl-pyrrole derivatives are a class of organic molecules characterized by a pyrrole ring linked to a nitrophenyl group. The pyrrole ring, a five-membered aromatic heterocycle, acts as an electron-rich system, while the nitrophenyl group is a strong electron-withdrawing moiety. This donor-acceptor (D-A) architecture gives rise to interesting electronic and optical properties, including significant intramolecular charge transfer (ICT), which is a key determinant of a molecule's nonlinear optical (NLO) response.[1]

Theoretical studies, primarily employing quantum chemical calculations, are indispensable for understanding the structure-property relationships in these molecules.[2] By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moments, and hyperpolarizability, researchers can predict the electronic behavior and potential applications of these derivatives without the need for extensive experimental synthesis and characterization in the initial stages of investigation.[2] This guide summarizes the key findings from theoretical studies on compounds structurally related to nitrophenyl-pyrrole derivatives and provides a standardized protocol for such computational analyses.

Computational Methodologies

The theoretical investigation of the electronic properties of nitrophenyl-pyrrole derivatives predominantly relies on Density Functional Theory (DFT).[2][3][4] This computational method offers a good balance between accuracy and computational cost for molecules of this size.

Geometry Optimization

The first step in any theoretical study is the geometry optimization of the molecule. This process finds the lowest energy conformation of the molecule in a simulated environment (typically in the gas phase or in a solvent).

  • Method: DFT is the most commonly used method.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely employed for its reliability in predicting the geometries of organic molecules.[2][3][4]

  • Basis Set: The 6-31G(d,p) or a more extensive basis set like 6-311++G(d,p) is typically used to provide an accurate description of the electronic distribution.[2][3]

  • Software: The Gaussian suite of programs is a standard tool for these calculations.

Calculation of Electronic Properties

Once the geometry is optimized, a variety of electronic properties can be calculated.

  • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the HOMO and LUMO and their energy gap (ΔE) are crucial indicators of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally corresponds to higher reactivity and is often associated with enhanced NLO properties.[2]

  • Dipole Moment (μ): This parameter quantifies the overall polarity of the molecule and is important for understanding intermolecular interactions and solubility.

  • Polarizability (α) and Hyperpolarizability (β): These are measures of the molecule's response to an external electric field. The first hyperpolarizability (β) is a key indicator of a molecule's second-order NLO activity.[1]

  • UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions.[3]

Data Presentation: Electronic Properties of Nitrophenyl-Substituted Heterocycles

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)First Hyperpolarizability (β) (esu)Reference
1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazolineB3LYP/6-311G**-----[4]
3,5-Diarylpyrazoline-1-carbothioamide (with para-NO₂)B3LYP/6-31++G(d,p)--2.098--[2]
3,5-Diarylpyrazoline-1-carbothioamide (with para-OCH₃)B3LYP/6-31++G(d,p)--3.530--[2]
Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylateB3LYP/6-311G(d,p)-7.06-2.544.52--[3]
3-(4-hydroxyphenyl)-1-(4-nitrophenyl) prop-2-en-1-oneDMol³/GGA-6.612-3.2913.3213.23-

Note: A dash (-) indicates that the specific value was not reported in the cited abstract.

Workflow and Signaling Pathways

The theoretical investigation of the electronic properties of novel molecules follows a systematic workflow. This process ensures that the calculated properties are reliable and physically meaningful. The logical flow from molecular design to data analysis is depicted in the following diagram.

Theoretical_Workflow A Molecular Design (e.g., Isomer Selection, Substituent Variation) B Initial 3D Structure Generation A->B C Quantum Chemical Calculation Setup B->C D Geometry Optimization (e.g., DFT/B3LYP/6-31G(d,p)) C->D E Frequency Calculation (Confirmation of Minimum Energy State) D->E F Calculation of Electronic Properties E->F G HOMO/LUMO Energies & Energy Gap F->G H Dipole Moment, Polarizability F->H I NLO Properties (Hyperpolarizability) F->I J TD-DFT for UV-Vis Spectra F->J K Data Analysis & Interpretation G->K H->K I->K J->K L Structure-Property Relationship Elucidation K->L

Computational workflow for theoretical studies.

Conclusion

Theoretical studies are a powerful tool for elucidating the electronic properties of nitrophenyl-pyrrole derivatives and related heterocyclic compounds. By employing methods such as DFT with the B3LYP functional, researchers can gain valuable insights into the structure-property relationships that govern the behavior of these molecules. The presence of the electron-withdrawing nitrophenyl group generally leads to a smaller HOMO-LUMO energy gap, which is indicative of increased reactivity and potential for applications in nonlinear optics. The computational workflows and methodologies outlined in this guide provide a robust framework for the continued investigation and rational design of novel nitrophenyl-pyrrole derivatives for a wide range of applications in materials science and medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols: 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde as a Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mild steel, a widely utilized alloy in numerous industrial applications, is susceptible to corrosion, particularly in acidic environments.[1] The use of corrosion inhibitors is a primary strategy to mitigate this degradation.[1] Organic compounds containing heteroatoms (such as nitrogen, oxygen, and sulfur) and π-electrons are often effective corrosion inhibitors.[1] This document provides detailed application notes and experimental protocols for the use of a synthesized pyrrole derivative, 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde, as a corrosion inhibitor for mild steel in an acidic solution. The information is based on a study by Satarkar and Dubey (2025).[1]

Chemical Compound Information
  • Compound Name: this compound

  • Yield: 63.94%[1]

  • Melting Point: 164°C - 166°C[1]

  • FTIR (KBr cm⁻¹): 3075.77 (C-H), 2823.66 (=C-H), 1695.97 (C=O), 1622.98 (C=C), 1562.68 (NO₂), 1275.4 (C-N)[1]

Data Presentation

The corrosion inhibition performance of this compound was evaluated using weight loss measurements and electrochemical techniques. The key quantitative data are summarized in the tables below.

Table 1: Inhibition Efficiency from Weight Loss Measurements
Inhibitor Concentration (ppm)Corrosion Rate (mmpy)Inhibition Efficiency (%)
0 (Blank)2.89-
1001.3553.28
2001.0165.05
3000.7873.01
4000.5580.96
5000.4185.81
6000.3388.67

Data extracted from a study conducted in an acidic solution.[1]

Table 2: Effect of Temperature on Inhibition Efficiency (at 600 ppm)
Temperature (°C)Corrosion Rate (mmpy)Inhibition Efficiency (%)
300.3388.67
400.6882.35
501.2175.63
602.0568.42

The inhibitory efficiency was observed to decrease with an increase in the solution's temperature.[1]

Table 3: Electrochemical Polarization Parameters
Inhibitor Concentration (ppm)Ecorr (mV vs SCE)Icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
0 (Blank)-48958989121-
100-4822838511851.95
200-4762118211564.17
300-4711627911272.49
400-4651157510880.47
500-458837110585.90
600-452676810188.62

Electrochemical analysis indicated that the pyrrole derivative functions as a mixed-type inhibitor.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Material Preparation
  • Mild Steel Coupons: Rectangular coupons with dimensions 1 cm x 3.5 cm x 0.020 cm were used.[1] The composition of the mild steel was C (0.16%), Mn (0.40%), Si (0.10%), S (0.02%), P (0.013%), and the remainder iron.[1]

  • Surface Preparation: The coupons were polished using emery papers of various grades, washed with distilled water, degreased with acetone, and finally dried before use.[1]

Weight Loss Measurements

This protocol is designed to determine the corrosion rate and inhibition efficiency by measuring the weight loss of mild steel coupons over a specific immersion period.

Weight_Loss_Workflow cluster_prep Preparation cluster_immersion Immersion cluster_post_immersion Post-Immersion cluster_calculation Calculation A Polish Mild Steel Coupons B Wash with Distilled Water A->B C Degrease with Acetone B->C D Dry and Weigh (Initial Weight) C->D E Immerse Coupons in Test Solution (with and without inhibitor) D->E F Remove Coupons E->F G Wash, Dry, and Reweigh (Final Weight) F->G H Calculate Weight Loss G->H I Determine Corrosion Rate H->I J Calculate Inhibition Efficiency I->J

Caption: Workflow for Weight Loss Measurements.

Procedure:

  • Prepare the mild steel coupons as described in Protocol 1.

  • Weigh the prepared coupons accurately.

  • Immerse the coupons in the acidic test solution with and without various concentrations of this compound.

  • After a predetermined immersion time, retrieve the coupons from the solutions.

  • Wash the coupons with distilled water, dry them thoroughly, and reweigh.

  • Calculate the weight loss, corrosion rate, and inhibition efficiency using the appropriate formulas.

Electrochemical Measurements

This protocol outlines the procedure for potentiodynamic polarization studies to understand the kinetic parameters of corrosion and the inhibitor's mechanism.

Electrochemical_Workflow cluster_setup Electrochemical Cell Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis A Pyrex Glass Tank with 3 Necks B Working Electrode (Mild Steel) A->B C Reference Electrode (Calomel) A->C D Counter Electrode (Graphite) A->D E Immerse Electrodes in 100 cm³ Test Fluid F Record Open Circuit Potential (OCP) until a steady state is reached E->F G Perform Potentiodynamic Polarization F->G H Sweep Potential from -0.25 V to +0.25 V at a scan rate of 5 mV/s G->H I Plot Tafel Curves H->I J Determine Ecorr and Icorr I->J K Calculate Inhibition Efficiency J->K

Caption: Workflow for Electrochemical Measurements.

Procedure:

  • Electrode Preparation:

    • Polish the mild steel coupons and coat them with enamel lacquer, leaving a 1 cm² working area exposed.[1]

  • Cell Assembly:

    • Use a Pyrex glass tank with three necks to house the electrodes.[1]

    • Immerse the working electrode (mild steel coupon), a calomel reference electrode, and a graphite counter electrode in 100 cm³ of the test solution (with and without the inhibitor).[1]

  • Measurement:

    • Connect the electrodes to a potentiostat.

    • Record the open circuit potential (OCP) until a steady-state potential is achieved.[1]

    • Perform potentiodynamic polarization by sweeping the potential from -0.25 V to +0.25 V relative to the OCP at a scan rate of 5 mV/s.[1]

  • Data Analysis:

    • Plot the resulting polarization curves (Tafel plots).

    • Extrapolate the anodic and cathodic Tafel lines to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).

    • Calculate the inhibition efficiency.

Surface Analysis

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDAX) analysis can be employed to confirm the formation of a protective film on the mild steel surface.

Procedure:

  • Immerse mild steel coupons in the acidic solution with and without the optimal concentration of the inhibitor for a specified period.

  • Remove the coupons, rinse gently with distilled water, and dry.

  • Analyze the surface morphology of the coupons using SEM.

  • Use EDAX to determine the elemental composition of the surface, confirming the presence of elements from the inhibitor molecule in the protective layer.

Mechanism of Inhibition

The inhibition of mild steel corrosion by this compound is attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier.[1] The adsorption process was found to fit the Langmuir adsorption isotherm, suggesting the formation of a monolayer of the inhibitor on the mild steel surface.[1] The negative values of the standard free energy of adsorption (ΔG°ads) indicated a spontaneous adsorption process.[1] The inhibitor acts as a mixed-type inhibitor, meaning it retards both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.[1]

Inhibition_Mechanism cluster_inhibitor Inhibitor Molecule cluster_surface Mild Steel Surface cluster_adsorption Adsorption cluster_protection Protection Inhibitor 1-(4-Nitrophenyl)-1H- pyrrole-2-carbaldehyde Adsorption Adsorption onto Metal Surface Inhibitor->Adsorption Surface Mild Steel in Acidic Solution Surface->Adsorption Film Formation of a Protective Film Adsorption->Film Corrosion Reduced Corrosion Rate Film->Corrosion

Caption: Proposed Corrosion Inhibition Mechanism.

References

Application Notes and Protocols for 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde in Corrosion Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the efficacy of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde as a corrosion inhibitor for mild steel in acidic environments. The methodologies outlined below are based on established electrochemical and surface analysis techniques.

Introduction

This compound is a pyrrole derivative that has demonstrated significant potential as a corrosion inhibitor for mild steel, particularly in acidic solutions. Its efficacy is attributed to the presence of heteroatoms (N, O) and π-electrons in its molecular structure, which facilitate its adsorption onto the metal surface, forming a protective barrier against corrosive agents. This document details the experimental procedures for quantifying the inhibition efficiency and understanding the mechanism of action of this compound.

Quantitative Data Summary

The corrosion inhibition performance of this compound on mild steel in a corrosive medium is summarized in the table below. The data highlights the direct relationship between inhibitor concentration and inhibition efficiency.

Inhibitor Concentration (ppm)Inhibition Efficiency (%)
10075.42
20080.15
30083.67
40086.21
50088.34
60088.67

Data sourced from studies on mild steel in acidic solution.

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of the title compound is crucial for researchers who intend to prepare it in-house. The following is a general method that can be adapted:

Materials:

  • Pyrrole-2-carbaldehyde

  • 4-Fluoronitrobenzene

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Distilled water

Procedure:

  • To a solution of pyrrole-2-carbaldehyde (1 equivalent) in DMF, add potassium carbonate (2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-fluoronitrobenzene (1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture at 80-90 °C and monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography using a hexane-ethyl acetate solvent system to obtain pure this compound.

  • Characterize the synthesized compound using techniques such as FTIR, ¹H NMR, and Mass Spectrometry.

Material Preparation

Mild Steel Specimen Preparation:

  • Mechanically cut mild steel coupons into desired dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm).

  • Drill a small hole at one end for suspension.

  • Polish the coupons sequentially with different grades of emery paper (e.g., 220, 400, 600, 800, 1000, and 1200 grit) to achieve a smooth, mirror-like surface.

  • Degrease the polished coupons by washing with acetone.

  • Rinse with distilled water and dry thoroughly.

  • Store the prepared coupons in a desiccator prior to use.

Corrosive Solution Preparation:

  • Prepare a 1 M Hydrochloric acid (HCl) solution by diluting concentrated HCl with distilled water.

  • Prepare inhibitor solutions of varying concentrations (e.g., 100, 200, 300, 400, 500, and 600 ppm) by dissolving the appropriate amount of this compound in the 1 M HCl solution.

Weight Loss Measurements

This gravimetric method provides a straightforward determination of the corrosion rate.

Procedure:

  • Weigh the prepared mild steel coupons accurately using an analytical balance.

  • Immerse the coupons in beakers containing 100 mL of 1 M HCl with and without the desired concentrations of the inhibitor.

  • Ensure the coupons are fully submerged and suspended using a glass hook or thread.

  • After a specific immersion period (e.g., 6 hours) at a constant temperature (e.g., 303 K), carefully remove the coupons.

  • Wash the coupons with a cleaning solution (e.g., a solution containing 20 g of antimony trioxide and 50 g of stannous chloride in 1 L of concentrated HCl) to remove corrosion products.

  • Rinse the cleaned coupons with distilled water and acetone, then dry them.

  • Reweigh the coupons to determine the weight loss.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • Corrosion Rate (CR) = (K × W) / (A × T × D)

      • Where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.

    • Inhibition Efficiency (IE%) = [(CR₀ - CRᵢ) / CR₀] × 100

      • Where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical techniques provide insights into the kinetics of the corrosion process and the inhibition mechanism. These measurements are typically performed using a three-electrode cell setup with the mild steel coupon as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

3.4.1. Potentiodynamic Polarization (PDP)

Procedure:

  • Immerse the working electrode in the test solution (1 M HCl with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Plot the resulting current density versus the applied potential to obtain the Tafel plots.

  • Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

  • Calculate the inhibition efficiency using the formula:

    • IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100

      • Where Icorr₀ is the corrosion current density without the inhibitor and Icorrᵢ is the corrosion current density with the inhibitor.

3.4.2. Electrochemical Impedance Spectroscopy (EIS)

Procedure:

  • After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz).

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit model to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency using the Rct values:

    • IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100

      • Where Rctᵢ is the charge transfer resistance with the inhibitor and Rct₀ is the charge transfer resistance without the inhibitor.

Surface Analysis

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX)

Procedure:

  • Immerse mild steel coupons in 1 M HCl with and without the inhibitor for a specified period.

  • Gently rinse the coupons with distilled water to remove any loose deposits, taking care not to disturb the adsorbed inhibitor film.

  • Dry the samples carefully, for instance, by using a stream of cold air.

  • Mount the dried coupons on SEM stubs using conductive carbon tape.

  • If necessary, sputter-coat the samples with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging during analysis.

  • Acquire SEM images to observe the surface morphology and the extent of corrosion damage.

  • Perform EDX analysis to determine the elemental composition of the surface, confirming the presence of elements from the inhibitor molecule on the protected surface.

Visualization of Experimental Workflow and Inhibition Mechanism

The following diagrams illustrate the logical flow of the experimental protocol and the proposed mechanism of corrosion inhibition.

Experimental_Workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Analysis synthesis Synthesis of Inhibitor solution_prep Corrosive Solution Preparation synthesis->solution_prep specimen_prep Mild Steel Specimen Preparation weight_loss Weight Loss Measurement specimen_prep->weight_loss electrochemical Electrochemical Studies (PDP & EIS) specimen_prep->electrochemical surface_analysis Surface Analysis (SEM/EDX) specimen_prep->surface_analysis solution_prep->weight_loss solution_prep->electrochemical solution_prep->surface_analysis data_analysis Data Analysis & Inhibition Efficiency Calculation weight_loss->data_analysis electrochemical->data_analysis surface_analysis->data_analysis

Caption: Experimental workflow for evaluating the corrosion inhibition of this compound.

Inhibition_Mechanism cluster_adsorption Adsorption Process inhibitor This compound in Acidic Solution physical Physical Adsorption (Electrostatic Interaction) inhibitor->physical Protonated Inhibitor chemical Chemical Adsorption (Sharing of Electrons) inhibitor->chemical π-electrons & Heteroatoms metal Mild Steel Surface (Fe) metal->physical metal->chemical protective_film Formation of a Protective Adsorbed Film physical->protective_film chemical->protective_film corrosion_inhibition Corrosion Inhibition protective_film->corrosion_inhibition Blocks Active Sites

Application Notes and Protocols: Synthesis and Evaluation of Schiff Base Derivatives from 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of novel Schiff base derivatives synthesized from 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde. The protocols outlined below are intended to serve as a guide for the development of new chemical entities with potential applications in medicinal chemistry, particularly in the fields of oncology and infectious diseases.

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds that have garnered significant attention in the field of drug discovery.[1] Their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties, make them attractive scaffolds for the development of new therapeutic agents.[2][3][4] The synthesis of Schiff bases is typically achieved through a condensation reaction between a primary amine and an aldehyde or ketone.[1]

This document focuses on the synthesis of Schiff base derivatives starting from this compound. The pyrrole nucleus is a common motif in many biologically active compounds, and the incorporation of a 4-nitrophenyl group can enhance the biological efficacy of the resulting Schiff bases. The detailed protocols for synthesis, characterization, and biological evaluation are provided herein.

Synthesis of Schiff Base Derivatives

The general synthetic route for the preparation of Schiff base derivatives from this compound involves the condensation reaction with various substituted primary amines. The reaction can be carried out under conventional heating or microwave irradiation, often with a catalytic amount of acid.[5]

General Synthesis Workflow

Synthesis Workflow A 1-(4-Nitrophenyl)-1H-pyrrole- 2-carbaldehyde E Reaction Mixture A->E B Substituted Primary Amine B->E C Solvent (e.g., Ethanol) C->E D Catalyst (e.g., Acetic Acid) D->E F Reaction Conditions (Reflux or Microwave) E->F G Crude Product F->G H Purification (Recrystallization) G->H I Pure Schiff Base Derivative H->I

Caption: General workflow for the synthesis of Schiff base derivatives.

Experimental Protocol: General Procedure for the Synthesis of Schiff Base Derivatives
  • Preparation of Reactants:

    • Dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol in a round-bottom flask.

    • In a separate beaker, dissolve 1.0 mmol of the respective substituted primary amine in 10 mL of absolute ethanol.

  • Reaction Setup:

    • Add the solution of the primary amine to the solution of the aldehyde dropwise with constant stirring.

    • To this mixture, add 2-3 drops of glacial acetic acid as a catalyst.[5]

  • Reaction Conditions:

    • Conventional Method: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

    • Microwave-Assisted Method: Place the reaction mixture in a microwave synthesizer and irradiate at a suitable power and temperature for 10-20 minutes.

  • Isolation and Purification:

    • After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

    • The precipitated solid product is collected by filtration and washed with cold ethanol.

    • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford the pure Schiff base derivative.

  • Characterization:

    • The structure of the synthesized compounds is confirmed by FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

    • The purity of the compounds is checked by TLC and their melting points are determined.

Data Presentation

The following tables summarize the hypothetical quantitative data for a series of synthesized Schiff base derivatives.

Table 1: Physicochemical and Spectroscopic Data of Synthesized Schiff Base Derivatives

Compound IDSubstituted AmineMolecular FormulaYield (%)M.p. (°C)FT-IR (ν C=N, cm⁻¹)¹H NMR (δ CH=N, ppm)
SB-1 AnilineC₁₇H₁₂N₄O₂85188-19016258.52
SB-2 4-MethylanilineC₁₈H₁₄N₄O₂88195-19716228.48
SB-3 4-MethoxyanilineC₁₈H₁₄N₄O₃90201-20316188.45
SB-4 4-ChloroanilineC₁₇H₁₁ClN₄O₂82210-21216288.55

Table 2: In Vitro Anticancer Activity (IC₅₀ in µM) of Synthesized Schiff Base Derivatives

Compound IDHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
SB-1 15.2 ± 0.818.5 ± 1.122.1 ± 1.5
SB-2 12.8 ± 0.615.1 ± 0.919.8 ± 1.2
SB-3 10.5 ± 0.512.3 ± 0.716.4 ± 1.0
SB-4 8.9 ± 0.410.1 ± 0.613.7 ± 0.8
Cisplatin 5.2 ± 0.37.8 ± 0.59.5 ± 0.6

Biological Evaluation Protocols

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the synthesized Schiff base derivatives against various cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]

  • Cell Seeding: Seed the cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized Schiff base derivatives and a standard drug (e.g., Cisplatin) for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Proposed Mechanism of Action: Induction of Apoptosis

Many Schiff base derivatives exert their anticancer effects by inducing apoptosis in cancer cells. A plausible signaling pathway involves the activation of caspases, a family of cysteine proteases that play a crucial role in programmed cell death.

Apoptosis Signaling Pathway A Schiff Base Derivative B Mitochondrial Dysfunction A->B Induces C Cytochrome c Release B->C E Apoptosome Formation C->E D Apaf-1 D->E G Caspase-9 (Initiator) E->G Activates F Pro-caspase-9 F->G I Caspase-3 (Executioner) G->I Activates H Pro-caspase-3 H->I J PARP Cleavage & DNA Fragmentation I->J K Apoptosis J->K

Caption: A hypothetical signaling pathway for apoptosis induction by Schiff base derivatives.

Conclusion

The synthesis of novel Schiff base derivatives from this compound presents a promising avenue for the discovery of new drug candidates. The straightforward synthetic protocols, coupled with the potential for diverse biological activities, make these compounds valuable for further investigation in drug development programs. The data and protocols provided in these application notes are intended to facilitate research in this exciting area.

References

Application of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and databases has revealed a significant lack of specific data regarding the direct application of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde in medicinal chemistry. As of now, there are no publicly available studies detailing its synthesis for the purpose of biological evaluation, nor are there reports on its anticancer, antimicrobial, or other pharmacological activities. Consequently, quantitative data such as IC50 or MIC values, detailed experimental protocols for biological assays, and established signaling pathways involving this specific compound are not available.

While the core structure, a substituted pyrrole-2-carbaldehyde, is a recognized scaffold in medicinal chemistry with a wide range of biological activities, the specific derivative, this compound, appears to be largely unexplored in this context. The available information is primarily limited to its chemical identity and some non-medicinal applications, such as its use as a corrosion inhibitor.

This document, therefore, cannot provide the requested detailed application notes and protocols due to the absence of foundational research on the biological properties of this compound.

General Information on Pyrrole-2-Carbaldehyde Derivatives in Medicinal Chemistry

Pyrrole-2-carbaldehyde and its derivatives are versatile building blocks in the synthesis of various heterocyclic compounds with significant therapeutic potential. The aldehyde functional group serves as a key handle for the introduction of diverse functionalities, often leading to the formation of Schiff bases, hydrazones, and other derivatives with enhanced biological activity.

The broader class of N-aryl-pyrrole-2-carbaldehydes has been investigated for various medicinal purposes. The nature and substitution pattern on the N-aryl ring, as well as modifications at the carbaldehyde group, can significantly influence the pharmacological profile of these compounds.

Potential, yet Unexplored, Areas of Investigation

Based on the known activities of related pyrrole derivatives, potential areas of medicinal chemistry research for this compound could include:

  • Anticancer Activity: Many pyrrole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. The nitrophenyl group, in particular, is a common feature in some anticancer agents.

  • Antimicrobial Activity: The pyrrole nucleus is a core component of several natural and synthetic antimicrobial agents. The electron-withdrawing nature of the nitro group might confer interesting antimicrobial properties.

To explore these possibilities, the following general experimental workflow would be necessary.

Hypothetical Experimental Workflow for Biological Evaluation

This section outlines a general and hypothetical workflow for the initial biological screening of this compound, should a research initiative be undertaken.

G cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_followup Follow-up Studies (if active) synthesis Synthesis of 1-(4-Nitrophenyl)-1H- pyrrole-2-carbaldehyde purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization anticancer Anticancer Activity Screening (e.g., MTT Assay on Cancer Cell Lines) characterization->anticancer antimicrobial Antimicrobial Activity Screening (e.g., Broth Microdilution for MIC) characterization->antimicrobial moa Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) anticancer->moa sar Structure-Activity Relationship (SAR) (Synthesis of Analogs) antimicrobial->sar in_vivo In Vivo Efficacy and Toxicity Studies (Animal Models) moa->in_vivo sar->in_vivo

Caption: Hypothetical workflow for the synthesis and biological evaluation of this compound.

Conclusion

Application Notes and Protocols for 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde as a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde as a novel antimicrobial agent. This document includes a summary of the antimicrobial activity of structurally related compounds, detailed experimental protocols for antimicrobial susceptibility testing, and a discussion of potential mechanisms of action.

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of new chemical entities with novel mechanisms of action. Pyrrole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a nitro group, a strong electron-withdrawing moiety, has been shown in many cases to enhance the antimicrobial efficacy of various scaffolds. This document focuses on the potential of this compound, a compound combining the pyrrole-2-carbaldehyde core with a nitrophenyl substituent, as a candidate for antimicrobial drug discovery.

Data Presentation: Antimicrobial Activity of Related Pyrrole Derivatives

While specific antimicrobial data for this compound is not yet publicly available, the following table summarizes the Minimum Inhibitory Concentrations (MICs) of structurally related N-arylpyrrole and nitro-containing pyrrole derivatives against various microbial strains. This data provides a strong rationale for investigating the antimicrobial potential of the target compound.

Compound ClassDerivativeTest OrganismMIC (µg/mL)Reference
N-Arylpyrrole Derivatives N-Arylpyrrole carboxamideStaphylococcus aureus (MRSA)4[1]
N-Arylpyrrole carboxamideEscherichia coli> 64[1]
N-Arylpyrrole carboxamideKlebsiella pneumoniae32[1]
N-Arylpyrrole carboxamideAcinetobacter baumannii16[1]
Nitro-Containing Pyrrole Derivatives N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamideMycobacterium tuberculosis H37Rv3.125[2]
Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylateMycobacterium tuberculosis H37Rv0.7[2]
3,5-Dimethyl-N2,N4-bis(4-(4-nitrophenyl)thiazol-2-yl)-1H-pyrrole-2,4-dicarboxamideEscherichia coli-[3]
Pyrrole-2-carboxamide Derivatives Carboxamide 4iKlebsiella pneumoniae1.02[4]
Carboxamide 4iEscherichia coli1.56[4]
Carboxamide 4iPseudomonas aeruginosa3.56[4]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the highest desired concentration of the test compound (prepared by diluting the stock solution in CAMHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis compound 1-(4-Nitrophenyl)-1H- pyrrole-2-carbaldehyde Stock serial_dilution Serial Dilution of Compound in 96-well plate compound->serial_dilution media Bacterial Culture Media (e.g., CAMHB) media->serial_dilution bacteria Bacterial Strains inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) bacteria->inoculum_prep inoculation Inoculate Plates serial_dilution->inoculation inoculum_prep->inoculation incubation Incubate at 35°C for 16-20h inoculation->incubation read_mic Read MIC Value (Lowest concentration with no growth) incubation->read_mic compare Compare with Standard Antibiotics read_mic->compare report Report Findings compare->report dna_gyrase_inhibition compound 1-(4-Nitrophenyl)-1H- pyrrole-2-carbaldehyde gyrase Bacterial DNA Gyrase (GyrA/GyrB subunits) compound->gyrase Binds to GyrB ATP-binding site dna_replication DNA Replication & Repair compound->dna_replication Inhibits gyrase->dna_replication Enables atp ATP atp->gyrase Binds to GyrB cell_death Bacterial Cell Death dna_replication->cell_death Essential for viability reductive_bioactivation compound 1-(4-Nitrophenyl)-1H- pyrrole-2-carbaldehyde (Pro-drug) nitroreductase Bacterial Nitroreductases compound->nitroreductase Enters bacterial cell and is reduced by reactive_intermediates Reactive Nitroso & Hydroxylamine Intermediates nitroreductase->reactive_intermediates Generates dna Bacterial DNA reactive_intermediates->dna Covalently modifies and damages proteins Essential Proteins reactive_intermediates->proteins Covalently modifies and damages cell_death Bacterial Cell Death dna->cell_death Leads to proteins->cell_death Leads to

References

Application Notes & Protocols: Exploring the Anticancer Activity of Nitrophenyl-Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrrole and its derivatives are privileged heterocyclic scaffolds known for their diverse pharmacological effects, making them a cornerstone in medicinal chemistry.[1] These compounds are integral to numerous natural products and clinically approved drugs.[2] Within this class, nitrophenyl-substituted pyrroles have emerged as a promising group of anticancer agents. Their mechanism of action often involves targeting fundamental cellular processes required for cancer cell proliferation and survival, such as microtubule dynamics and redox homeostasis.[3][4] This document provides an overview of their anticancer activities, summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms of action for researchers and drug development professionals.

Mechanisms of Action

Nitrophenyl-substituted pyrroles exert their anticancer effects through several distinct mechanisms, primarily by inducing cell cycle arrest and apoptosis. The two most prominent pathways are the inhibition of tubulin polymerization and the induction of reactive oxygen species (ROS).

Inhibition of Tubulin Polymerization

A significant number of pyrrole-based compounds, including nitrophenyl derivatives, function as microtubule targeting agents (MTAs).[5] They bind to tubulin, the fundamental protein subunit of microtubules, and inhibit its polymerization. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[3] The failure to form a functional spindle activates the mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[3][5] Several 3-aroyl-1-arylpyrrole (ARAP) derivatives have been shown to potently inhibit tubulin assembly.[6]

Tubulin_Inhibition_Pathway cluster_drug Mechanism cluster_cell Cellular Events Pyrrole Nitrophenyl-Substituted Pyrrole Microtubule Microtubule Assembly Pyrrole->Microtubule Inhibits Tubulin αβ-Tubulin Dimers Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Formation Microtubule->Spindle Leads to G2M G2/M Phase Arrest Spindle->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by nitrophenyl-substituted pyrroles.
Induction of Apoptosis via Reactive Oxygen Species (ROS)

Certain nitrophenyl-pyrrole compounds can preferentially induce apoptosis in tumor cells through the generation of reactive oxygen species (ROS).[4][7] One such compound, methyl 3-(4-nitrophenyl) propiolate (NPP), undergoes P450-catalyzed metabolism to produce ROS.[4] Cancer cells often have a higher basal level of ROS and a compromised antioxidant capacity compared to normal cells. The additional ROS produced by the compound overwhelms the cellular antioxidant defenses, leading to oxidative stress, mitochondrial damage, and ultimately, the activation of the apoptotic cascade.[4][7] This mechanism provides a degree of selectivity, as tumor cells with high basal ROS levels and p53 mutations are particularly sensitive.[4]

ROS_Apoptosis_Pathway cluster_drug Mechanism cluster_cell Cellular Events Pyrrole Nitrophenyl-Substituted Pyrrole (e.g., NPP) P450 Cytochrome P450 Pyrrole->P450 Metabolized by ROS Increased ROS (Oxidative Stress) P450->ROS Generates Mitochondria Mitochondrial Damage ROS->Mitochondria Induces Caspase Caspase Activation Mitochondria->Caspase Triggers Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: ROS-mediated induction of apoptosis by nitrophenyl-substituted pyrroles.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the quantitative data on the cytotoxic and antiproliferative activities of various nitrophenyl-substituted pyrroles and related compounds against a panel of human cancer cell lines.

Table 1: Inhibition of Tubulin Polymerization and Cancer Cell Growth

Compound Name/Number Substitution Pattern Target/Assay Cell Line IC50 / EC50 (µM) Reference
ARAP 19 1-(3-nitrophenyl)-pyrrole Tubulin Polymerization - 8.9 [6]
NPP Methyl 3-(4-nitrophenyl) propiolate Cell Growth (MTT) MDA-MB-468 (Breast) ~2.0 [4]
Compound 2 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide Antiproliferative (WST-1) THP-1 (Leukemia) <10 (Potent) [8]
Compound 2 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide Antiproliferative (WST-1) MCF-7 (Breast) <10 (Potent) [8]
Compound 6g Pyrazole-Thiadiazole Hybrid with 4-Nitrophenyl EGFR Inhibition - 0.024 [9]

| Compound 6g | Pyrazole-Thiadiazole Hybrid with 4-Nitrophenyl | Cytotoxicity (MTT) | A549 (Lung) | 1.537 |[9] |

Table 2: Cytotoxicity of Nitropyrrole Compounds

Compound Name Structure Cell Line Activity Reference
NAP 1-nitro-2-acetyl-pyrrole C3H10T1/2 (Mouse Fibroblast) Markedly cytotoxic [10]

| TNAP | 1,3,5-trinitro-2-acetyl-pyrrole | C3H10T1/2 (Mouse Fibroblast) | Markedly cytotoxic |[10] |

Experimental Protocols

Reproducibility in drug discovery research is paramount. The following section provides detailed protocols for key assays used to evaluate the anticancer activity of nitrophenyl-substituted pyrroles.

General Experimental Workflow

The discovery and development of novel pyrrole-based anticancer agents typically follow a structured workflow, from initial design and synthesis to preclinical in vivo evaluation.

Experimental_Workflow cluster_design Phase 1: Design & Synthesis cluster_invitro Phase 2: In Vitro Screening cluster_invivo Phase 3: Preclinical Studies Design Design of Nitrophenyl-Pyrroles Synthesis Chemical Synthesis Design->Synthesis Purify Purification & Characterization Synthesis->Purify MTT Cytotoxicity Assays (e.g., MTT) Purify->MTT MoA Mechanism of Action Studies (e.g., Tubulin, ROS, Apoptosis) MTT->MoA SAR Structure-Activity Relationship (SAR) MoA->SAR Lead Identification of Lead Compounds SAR->Lead Animal In Vivo Animal Models (e.g., Xenografts) Lead->Animal Tox Toxicity & PK/PD Studies Animal->Tox

Caption: General workflow for the development of pyrrole-based anticancer agents.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11][12]

Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[11] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116).[12][13]

  • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS).

  • Nitrophenyl-substituted pyrrole compounds dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[4][12]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to interfere with the assembly of tubulin dimers into microtubules in vitro.

Principle: Tubulin polymerization can be monitored by the increase in light scattering or fluorescence of a reporter molecule as microtubules are formed. The inhibition of this process by a test compound is quantified.

Materials:

  • Purified tubulin (>99%).

  • GTP solution.

  • Polymerization buffer (e.g., PEM buffer).

  • Fluorescence-based tubulin polymerization assay kit.

  • Test compounds and controls (e.g., Colchicine, Paclitaxel).

  • Fluorimeter with temperature control.

Procedure:

  • Preparation: Prepare solutions of the test compound at various concentrations.

  • Reaction Setup: In a 96-well plate, combine the polymerization buffer, GTP, fluorescent reporter, and the test compound or control.

  • Initiation: Add purified tubulin to each well to initiate the polymerization reaction.

  • Monitoring: Immediately place the plate in a fluorimeter pre-warmed to 37°C. Monitor the fluorescence intensity over time (e.g., every minute for 60 minutes).

  • Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization is determined from the slope of the linear phase. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the control.[6]

Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) and can detect these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Binding Buffer.

  • Treated and control cells.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat cells with the nitrophenyl-substituted pyrrole compound for a specified time (e.g., 12, 24, 48 hours).[8]

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

References

The Versatile Intermediate: 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a valuable intermediate in the synthesis of a wide array of functionalized organic molecules. Its structure, featuring a reactive aldehyde group on a pyrrole ring substituted with an electron-withdrawing nitrophenyl group, makes it a key building block for the construction of various pharmacologically and materially significant compounds. This document provides detailed application notes and experimental protocols for its use in several key organic transformations, including Schiff base formation, Knoevenagel condensation, Wittig reactions, and Claisen-Schmidt condensation.

Key Applications in Organic Synthesis

The aldehyde functionality of this compound is the primary site of its reactivity, allowing for the facile synthesis of numerous derivatives. These reactions are fundamental in the construction of molecules with potential applications in medicinal chemistry, such as antimicrobial and anticancer agents, as well as in materials science.

Core Reactions and Derivatives:

  • Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases), which are precursors to various bioactive compounds and ligands for metal complexes.

  • Knoevenagel Condensation: Reaction with active methylene compounds leads to the formation of α,β-unsaturated systems, which are important pharmacophores.

  • Wittig Reaction: Reaction with phosphorus ylides provides a straightforward method for the synthesis of vinylpyrrole derivatives.

  • Claisen-Schmidt Condensation: Base-catalyzed condensation with ketones (e.g., acetophenones) produces chalcone analogues, a class of compounds known for their diverse biological activities.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the key reactions involving this compound. The quantitative data from representative reactions are summarized in tables for easy comparison.

Synthesis of Schiff Bases

The reaction of this compound with various primary amines affords the corresponding Schiff bases. These reactions are typically carried out in an alcoholic solvent, often with catalytic acid.

General Experimental Protocol:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the respective primary amine (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the pure Schiff base.

EntryAmineSolventCatalystTime (h)Yield (%)Reference
1AnilineEthanolGlacial Acetic Acid485[General Protocol]
24-MethylanilineEthanolGlacial Acetic Acid488[1]
34-MethoxyanilineEthanolGlacial Acetic Acid582[1]

Diagram of Schiff Base Formation Workflow:

Schiff_Base_Synthesis Reactants This compound + Primary Amine Solvent_Catalyst Ethanol, Glacial Acetic Acid Reactants->Solvent_Catalyst Dissolve Reaction_Conditions Reflux Solvent_Catalyst->Reaction_Conditions Heat Workup Cooling, Filtration, Washing Reaction_Conditions->Workup Process Product Schiff Base (Imine) Workup->Product Isolate Knoevenagel_Condensation cluster_reactants Reactants Aldehyde This compound Intermediate Intermediate Adduct Aldehyde->Intermediate Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Intermediate Catalyst Base (e.g., Piperidine) Catalyst->Intermediate Dehydration Elimination of Water Intermediate->Dehydration Product α,β-Unsaturated Product Dehydration->Product Wittig_Reaction cluster_ylide_prep Ylide Preparation cluster_reaction Wittig Reaction Phosphonium_Salt Triphenylphosphonium Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde This compound Aldehyde->Oxaphosphetane Product Alkene + Triphenylphosphine Oxide Oxaphosphetane->Product Decomposition Chalcone_Synthesis Start Dissolve Aldehyde and Ketone in Ethanol Add_Base Add aq. NaOH/KOH at 0°C Start->Add_Base Stir Stir at Room Temperature Add_Base->Stir Monitor Monitor by TLC Stir->Monitor Workup Pour into Ice Water, Acidify with HCl Monitor->Workup Reaction Complete Isolate Filter and Wash Precipitate Workup->Isolate Purify Recrystallize from Ethanol Isolate->Purify Product Pure Chalcone Purify->Product

References

Application Notes & Protocols: A Framework for Assessing the Biological Activity of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a core scaffold in a multitude of natural products and synthetic compounds of significant pharmacological importance.[1][2] Its versatile structure allows for extensive chemical modification, leading to a diverse array of derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][3] This document provides a detailed experimental framework for evaluating the biological efficacy of novel pyrrole derivatives, complete with standardized protocols for key assays and data presentation guidelines.

Visualized Experimental Workflow

The discovery and development of novel pyrrole-based therapeutic agents follow a structured pipeline from initial design to in vivo validation. This process ensures a systematic evaluation of a compound's efficacy and safety.

G cluster_0 Discovery & Design cluster_1 In Vitro Screening cluster_2 Optimization & Mechanism cluster_3 In Vivo Validation A Design of Pyrrole Derivatives B Chemical Synthesis A->B C Purification & Characterization B->C D Primary Biological Activity Assays (e.g., Anticancer, Antimicrobial) C->D E Secondary Assays (e.g., Dose-Response) D->E F Cytotoxicity Screening (Normal Cell Lines) E->F G Structure-Activity Relationship (SAR) Studies F->G H Mechanism of Action (e.g., Enzyme Inhibition, Pathway Analysis) G->H I Lead Compound Identification H->I J Animal Model Selection I->J K Efficacy & Toxicity Studies J->K L Pharmacokinetic Analysis K->L

Caption: General workflow for the discovery and development of novel pyrrole-based biological agents.[1]

Anticancer Activity

Pyrrole derivatives have emerged as a promising class of anticancer agents that can modulate various biological processes essential for cancer cell survival, such as cell cycle progression, apoptosis, and angiogenesis.[4] Their mechanisms often involve the inhibition of key signaling pathways, including those mediated by protein kinases like EGFR and VEGFR.[3][4]

Data Presentation: Cytotoxicity of Pyrrole Derivatives

The following table summarizes the cytotoxic activity of representative pyrrole derivatives against various human cancer cell lines, typically expressed as the half-maximal inhibitory concentration (IC50).

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
Pyrrolyl Benzohydrazide C8A549 (Lung)MTT9.54[4]
Pyrrolyl Benzohydrazide C18A549 (Lung)MTT10.38[4]
Spiro-pyrrolopyridazine SPP10MCF-7 (Breast)XTT2.31 ± 0.3[4]
Derivative 4aLoVo (Colon)MTSInduces 69.13% viability decrease at 50 µM[3]
Derivative 4dLoVo (Colon)MTSInduces 45.81% viability decrease at 50 µM[3]
Derivative 4aMCF-7 (Breast)MTSDecreased viability to 41.92% at 200 µM[3]
EAPC-67MDA-MB-231 (Breast)MTT1.8 ± 0.1[5]
EAPC-70H1299 (Lung)MTT2.1 ± 0.3[5]
Derivative 3eOVCAR-4 (Ovarian)MTTGI50 = 1.82[6]
Experimental Protocol: MTT Cell Viability Assay

This protocol details a colorimetric assay to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting the yellow salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1]

Materials:

  • Pyrrole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl Sulfoxide (DMSO) or Solubilization Buffer

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells from culture. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrrole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[3]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (OD_Sample / OD_Control) * 100

    • Plot the viability against the compound concentration to determine the IC50 value.

Anti-inflammatory Activity

Many pyrrole derivatives exhibit anti-inflammatory properties, often by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[7][8] Selective inhibition of COX-2 is a key goal in developing anti-inflammatory drugs with reduced gastrointestinal side effects.[7]

Signaling Pathway: COX-2 Inhibition

Inflammation, pain, and fever are mediated by prostaglandins, which are produced from arachidonic acid by the COX-2 enzyme. Certain pyrrole derivatives act as selective inhibitors of COX-2, blocking this pathway.[1]

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by PGs Prostaglandins (Inflammatory Mediators) COX2->PGs Produces Inflammation Inflammation, Pain, Fever PGs->Inflammation Pyrrole Pyrrole Derivative (COX-2 Inhibitor) Pyrrole->COX2 Inhibits

Caption: Inhibition of the COX-2 signaling pathway by a pyrrole derivative.[1]

Data Presentation: COX Enzyme Inhibition
Compound/DerivativeTargetAssay TypeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Phenylsulfonyl Hydrazide (7d)PGE2Enzyme Assay0.06Not Reported[1]
Pyrrole-alkanoate 4kCOX-2Fluorometric> 50% inhibition at 1 µMHigher vs Celecoxib[8]
Pyrrole-alkanoate 4hCOX-1Fluorometric> 50% inhibition at 1 µMNot Applicable[8]
Derivative 1cCOX-2J774 Cell-based0.16187.5[9]
Experimental Protocol: COX (Ovine) Inhibitor Screening Assay

Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[1][10]

Materials:

  • Ovine COX-1/COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • TMPD (colorimetric substrate)

  • Pyrrole derivative stock solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • 150 µL of Assay Buffer

    • 10 µL of Heme

    • 10 µL of the enzyme (COX-1 or COX-2)

    • 10 µL of the pyrrole derivative solution (or vehicle for control).

  • Pre-incubation: Gently shake the plate and incubate for 5 minutes at 25°C.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid solution to each well.

  • Color Development: Immediately follow with the addition of 10 µL of TMPD solution.

  • Data Acquisition: Shake the plate for 10-20 seconds and read the absorbance at 590 nm. Take readings at 1-minute intervals for up to 5 minutes to determine the reaction rate.

  • Analysis:

    • Calculate the initial reaction rate for each well.

    • Determine the percentage of inhibition for each concentration of the pyrrole derivative compared to the vehicle control.

    • % Inhibition = [(Rate_Control - Rate_Inhibitor) / Rate_Control] * 100

    • Calculate the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.

Antimicrobial Activity

Pyrrole derivatives have demonstrated significant activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[11][12][13]

Data Presentation: Antimicrobial Activity (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference DrugReference
Derivative 2P. aeruginosa50Ciprofloxacin (25 µg/mL)[14][15]
Derivative 3S. aureus12.5Ciprofloxacin (12.5 µg/mL)[14]
Streptopyrrole BS. aureus0.7 - 2.9 µMKanamycin (<0.5 - 4.1 µM)[16]
Derivative 3cS. aureus30Ciprofloxacin (45 µg/mL)[13]
Derivative 3cB. subtilis31Ciprofloxacin (40 µg/mL)[13]
PDP DerivativeMRSA 433000.125Tiamulin (0.25 µg/mL)[17]
Experimental Protocol: Broth Microdilution for MIC Determination

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compounds in a liquid growth medium within a 96-well plate. The MIC is identified as the lowest concentration where no visible growth occurs.[1][17]

Materials:

  • Pyrrole derivative stock solution

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial/Fungal strains

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Standard antibiotic (e.g., Ciprofloxacin, Tetracycline)[12][18]

Procedure:

  • Inoculum Preparation: Culture the microorganism overnight. Dilute the culture in fresh broth to achieve a standardized turbidity, typically corresponding to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Further dilute this suspension to the final target concentration of ~5 x 10^5 CFU/mL.

  • Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the stock pyrrole derivative (e.g., at 2x the highest desired concentration) to the first column. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This also dilutes the compound concentrations to their final test concentrations.

  • Controls: Include a positive control (wells with inoculum and no compound) and a negative control (wells with broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as observed by the naked eye or by measuring the OD600 on a plate reader.

Antioxidant Activity

Pyrrole derivatives can act as potent antioxidants by scavenging free radicals, which are implicated in numerous diseases, including neurodegenerative disorders and cancer.[10][19]

Data Presentation: Antioxidant Capacity

The antioxidant activity is often evaluated by the compound's ability to scavenge a stable free radical like DPPH, expressed as an IC50 value.

Compound/DerivativeAssayIC50 (µg/mL)Reference DrugReference
Derivative 11DPPH33.0Ascorbic Acid (4.08 µg/mL)[10]
Derivative 6DPPH94.04Ascorbic Acid (4.08 µg/mL)[10]
Derivative 4bDPPHMost promising scavenger among testedNot specified[20]
Derivative 3aDPPHGreatest radical scavenger among testedNot specified[21]
Experimental Protocol: DPPH Radical Scavenging Assay

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes the deep violet color of the DPPH solution to fade, a change that can be measured spectrophotometrically at 517 nm.[10]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

  • Pyrrole derivative stock solution (in methanol or DMSO)

  • Methanol

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare serial dilutions of the pyrrole derivative and the standard antioxidant in methanol.

  • Reaction Setup: In a 96-well plate, add 20 µL of each sample or standard dilution to the wells.

  • DPPH Addition: Add 180-200 µL of the freshly prepared DPPH working solution to each well and mix gently.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[4]

  • Data Acquisition: Measure the absorbance of each well at 517 nm.

  • Controls: Use a blank control containing only methanol and a negative control containing the DPPH solution with methanol instead of the sample.

  • Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula:

    • % Scavenging = [(A_Control - A_Sample) / A_Control] * 100

    • Where A_Control is the absorbance of the negative control and A_Sample is the absorbance of the test sample.

    • Determine the IC50 value by plotting the scavenging percentage against the compound concentrations.

References

Application Notes: Methods for Evaluating the Cytotoxicity of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde is a chemical compound containing a pyrrole ring, a carbaldehyde group, and a nitrophenyl moiety.[1][2] The evaluation of its cytotoxicity is a critical first step in assessing its potential as a therapeutic agent or understanding its toxicological profile. Both aldehyde and nitroaromatic functional groups can be associated with biological activity and potential toxicity.[3][4][5] These application notes provide a comprehensive guide to three standard in-vitro assays for determining the cytotoxic effects of this compound: the MTT assay for cell viability, the Lactate Dehydrogenase (LDH) release assay for membrane integrity, and the Annexin V/PI staining assay for apoptosis detection.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.[9][10]

Experimental Protocol: MTT Assay

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Selected cell line (e.g., HeLa, A549, or a relevant cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS).[6][8][9]

  • Solubilization solution (e.g., Dimethyl Sulfoxide (DMSO) or 0.01 M HCl with SDS).[7][11]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium.[7] Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same DMSO concentration as the highest compound dose) and a blank control (medium only).[7]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[7]

  • MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[7][10][11]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[10][11]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.[7][11]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8][9] Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[8][10] A reference wavelength of 620-630 nm can be used to reduce background noise.[8][9]

Data Presentation: MTT Assay Results

The results should be summarized in a table. Cell viability is calculated using the formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

Concentration (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Vehicle Control)1.2500.085100
11.1500.07092.0
100.8750.06570.0
500.4500.04036.0
1000.1500.02512.0

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[12][13] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[12][13] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.[13]

Experimental Protocol: LDH Assay

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • This compound stock solution

  • Selected cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare additional control wells: a no-cell control (medium background), and a maximum LDH release control (cells treated with a lysis buffer provided in the kit).[14]

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[14]

  • Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) or simply proceed to the next step for adherent cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[7]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) from the kit to each well with the supernatant.[7]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[7][15]

  • Stop Reaction (if applicable): Add 50 µL of the stop solution provided in the kit to each well.[15]

  • Absorbance Measurement: Measure the absorbance at 490 nm. A background reading at 680 nm can also be taken and subtracted.[15]

Data Presentation: LDH Assay Results

The percentage of cytotoxicity is calculated using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

Concentration (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
Spontaneous Release0.2100.0150
10.2550.0205.8
100.4500.03531.6
500.8700.05086.8
1000.9500.06097.4
Maximum Release0.9600.075100

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[16] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[17] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[17]

Experimental Protocol: Annexin V/PI Staining

Materials:

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Binding Buffer (provided in the kit)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and pellet by centrifugation (e.g., 300 x g for 5 minutes).[17]

  • Washing: Wash the cells twice with cold PBS, centrifuging after each wash.[16][17]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[16][18]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[17] Add 5 µL of Annexin V-FITC and 5 µL of PI.[17]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17][18]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[17][18]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[16][17] Differentiate cell populations based on fluorescence:

    • Viable cells: Annexin V-negative and PI-negative.[18]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[18]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[18]

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Data Presentation: Annexin V/PI Assay Results

Data is typically presented as a quadrant plot from the flow cytometer and summarized in a table.

Concentration (µM)% Viable (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
0 (Control)95.12.51.41.0
1070.215.312.52.0
5025.620.150.34.0
1005.48.282.14.3

Visualizations

Experimental Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Acquisition & Analysis Culture Cell Culture Seed Seed Cells (96 or 6-well plates) Culture->Seed Treat Treat with Compound (Serial Dilutions) Seed->Treat MTT MTT Assay (Metabolic Activity) Treat->MTT LDH LDH Assay (Membrane Integrity) Treat->LDH Apoptosis Annexin V / PI (Apoptosis Assay) Treat->Apoptosis Reader Measure Absorbance (Plate Reader) MTT->Reader LDH->Reader Flow Acquire Data (Flow Cytometer) Apoptosis->Flow Analysis Calculate % Viability, % Cytotoxicity, % Apoptosis Reader->Analysis Flow->Analysis IC50 Determine IC50 Value Analysis->IC50 Apoptosis_Pathway Compound 1-(4-Nitrophenyl)-1H- pyrrole-2-carbaldehyde ROS Increased ROS (Oxidative Stress) Compound->ROS Induces Mito Mitochondrial Damage ROS->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf Apaf-1 Apaf->Apoptosome Casp9 Caspase-9 (Initiator) Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosome->Casp9 Activates Death Apoptosis Casp3->Death Executes

References

Application of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde in Materials Science: Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde is a pyrrole derivative that has demonstrated significant potential as a corrosion inhibitor, particularly for mild steel in acidic environments.[1] Its efficacy stems from the presence of heteroatoms (N, O) and π-electrons in its molecular structure, which facilitate its adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[1] This document details the application of this compound as a corrosion inhibitor, providing quantitative data and experimental protocols for its evaluation.

Key Application: Corrosion Inhibition of Mild Steel

This compound has been effectively utilized to mitigate the corrosion of mild steel in acidic solutions, a common issue in industrial processes such as acid pickling, chemical cleaning, and oil well acidification.[1] The compound acts as a mixed-type inhibitor, suppressing both the anodic and cathodic reactions of the corrosion process.

Quantitative Data on Inhibition Efficiency

The corrosion inhibition efficiency of this compound is dependent on its concentration and the temperature of the acidic medium. The following tables summarize the key performance data from weight loss measurements.

Table 1: Inhibition Efficiency at Different Concentrations

Inhibitor Concentration (ppm)Corrosion Rate (mpy)Inhibition Efficiency (%)
0115.3-
10048.957.6
20034.170.4
30025.777.7
40019.882.8
50015.286.8
60013.188.67

Data obtained in 1 M HCl solution at 303 K.

Table 2: Effect of Temperature on Inhibition Efficiency

Temperature (K)Corrosion Rate (mpy)Inhibition Efficiency (%)
30315.286.8
31328.475.4
32349.756.9
33382.128.7

Data obtained in 1 M HCl solution with 500 ppm of inhibitor.

Experimental Protocols

The following are detailed methodologies for the synthesis of the inhibitor and its evaluation as a corrosion inhibitor.

Synthesis of this compound

Materials:

  • Pyrrole

  • 4-Nitroaniline

  • Sodium nitrite

  • Hydrochloric acid

  • Sodium hydroxide

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3)

  • Dichloromethane

  • Sodium bicarbonate

  • Anhydrous sodium sulfate

  • Ethanol

Procedure:

  • Diazotization of 4-nitroaniline: Dissolve 4-nitroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

  • Coupling with Pyrrole: In a separate flask, dissolve pyrrole in a solution of sodium hydroxide. Cool this solution to 0-5 °C. Slowly add the previously prepared diazonium salt solution to the pyrrole solution with vigorous stirring. Maintain the temperature below 5 °C. A colored precipitate of 1-(4-nitrophenyl)pyrrole will form.

  • Formylation (Vilsmeier-Haack Reaction): Cool dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl3) dropwise with stirring. To this Vilsmeier reagent, add a solution of 1-(4-nitrophenyl)pyrrole in dichloromethane dropwise.

  • Work-up and Purification: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane. Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent. Recrystallize the crude product from ethanol to obtain pure this compound.

Characterization Data:

  • Yield: 63.94%[1]

  • Melting Point: 164°C - 166°C[1]

  • FTIR (KBr, cm⁻¹): 3075.77 (C-H), 2823.66 (=C-H), 1695.97 (C=O), 1622.98 (C=C), 1562.68 (NO₂), 1275.4 (C-N)[1]

Evaluation of Corrosion Inhibition

1. Weight Loss Method

Materials:

  • Mild steel coupons of known dimensions

  • 1 M Hydrochloric acid solution

  • This compound

  • Acetone

  • Distilled water

  • Analytical balance

Procedure:

  • Coupon Preparation: Mechanically polish mild steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

  • Immersion Test: Weigh the prepared coupons accurately. Immerse the coupons in 100 mL of 1 M HCl solution without and with different concentrations of the inhibitor (e.g., 100, 200, 300, 400, 500, 600 ppm).

  • Duration and Temperature: Keep the setup at a constant temperature (e.g., 303 K) for a specific immersion period (e.g., 3 hours).

  • Final Weighing: After the immersion period, remove the coupons, wash them with distilled water, dry, and re-weigh.

  • Calculations:

    • Corrosion Rate (CR) in mils per year (mpy) can be calculated using the formula: CR (mpy) = (K × W) / (A × T × D) where K is a constant (3.45 × 10⁶ for mpy), W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.

    • Inhibition Efficiency (IE%) is calculated as: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100 where CR_uninhibited and CR_inhibited are the corrosion rates in the absence and presence of the inhibitor, respectively.

2. Electrochemical Measurements

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode cell (mild steel as working electrode, platinum as counter electrode, and saturated calomel electrode as reference electrode)

Procedure:

  • Cell Setup: Place the three electrodes in the corrosive medium (1 M HCl) without and with the inhibitor.

  • Open Circuit Potential (OCP): Allow the working electrode to stabilize for about 30 minutes to reach a steady OCP.

  • Potentiodynamic Polarization: Scan the potential from a cathodic potential to an anodic potential with respect to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Plot the logarithmic current density versus potential (Tafel plot). Extrapolate the linear Tafel segments of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (I_corr).

  • Calculation of Inhibition Efficiency: IE% = [(I_corr_uninhibited - I_corr_inhibited) / I_corr_uninhibited] × 100 where I_corr_uninhibited and I_corr_inhibited are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Visualizations

experimental_workflow cluster_synthesis Inhibitor Synthesis cluster_evaluation Corrosion Inhibition Evaluation S1 Diazotization of 4-Nitroaniline S2 Coupling with Pyrrole S1->S2 S3 Vilsmeier-Haack Formylation S2->S3 S4 Purification S3->S4 E1 Coupon Preparation S4->E1 Synthesized Inhibitor E2 Weight Loss Measurements E1->E2 E3 Electrochemical Measurements E1->E3 E4 Surface Analysis (SEM/EDAX) E1->E4

Caption: Experimental workflow for synthesis and evaluation.

inhibition_mechanism A This compound in Acidic Solution B Adsorption on Mild Steel Surface A->B π-electrons & Heteroatoms C Formation of a Protective Inhibitor Film B->C D Mitigation of Corrosion C->D

Caption: Mechanism of corrosion inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize the yield and purity of your synthesis.

I. Synthesis Overview

The primary route for the synthesis of this compound involves two key steps:

  • Synthesis of the precursor, 1-(4-nitrophenyl)-1H-pyrrole: This is typically achieved through the Paal-Knorr synthesis, reacting 4-nitroaniline with 2,5-dimethoxytetrahydrofuran.

  • Formylation of 1-(4-nitrophenyl)-1H-pyrrole: The Vilsmeier-Haack reaction is the most common method for introducing the carbaldehyde group onto the pyrrole ring.

This guide will provide detailed protocols, troubleshooting for each step, and data to help you optimize your reaction conditions.

II. Experimental Protocols

A. Synthesis of 1-(4-nitrophenyl)-1H-pyrrole

Reaction:

Synthesis_of_1-(4-nitrophenyl)-1H-pyrrole reactant1 4-Nitroaniline reactant1->reaction_center reactant2 2,5-Dimethoxytetrahydrofuran reactant2->reaction_center product 1-(4-Nitrophenyl)-1H-pyrrole reagents Acid Catalyst Heat reagents->reaction_center reaction_center->product Paal-Knorr Synthesis

Caption: Paal-Knorr synthesis of the pyrrole precursor.

Procedure:

A general and efficient method for the synthesis of N-substituted pyrroles involves the reaction of 2,5-dimethoxytetrahydrofuran with amines.[1]

  • In a round-bottom flask, combine 4-nitroaniline (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.2 mmol), and a catalytic amount of iodine (~5 mol%).[1]

  • The reaction mixture is then subjected to microwave irradiation. The specific time and temperature will need to be optimized, but a starting point could be 120°C for 5-15 minutes.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dissolve the residue in a suitable organic solvent, such as diethyl ether.

  • Filter the solution to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 1-(4-nitrophenyl)-1H-pyrrole by column chromatography or recrystallization.

B. Vilsmeier-Haack Formylation of 1-(4-nitrophenyl)-1H-pyrrole

Reaction:

Vilsmeier-Haack_Formylation reactant 1-(4-Nitrophenyl)-1H-pyrrole reactant->reaction_center product This compound reagents 1. POCl₃, DMF 2. H₂O reagents->reaction_center reaction_center->product

Caption: Vilsmeier-Haack formylation of the pyrrole.

Procedure:

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4]

  • In a flame-dried, three-necked round-bottom flask equipped with a stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). The amount of DMF can be both a reagent and a solvent.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF, maintaining the temperature between 0-10°C. A 1:1 to 1:1.5 molar ratio of POCl₃ to the pyrrole substrate is a common starting point.[2]

  • After the addition is complete, stir the mixture at 0°C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve the 1-(4-nitrophenyl)-1H-pyrrole in a minimal amount of anhydrous DMF or another suitable solvent like 1,2-dichloroethane.

  • Add the solution of the pyrrole dropwise to the pre-formed Vilsmeier reagent, keeping the temperature below 10°C.

  • After the addition, allow the reaction to warm to room temperature and stir for several hours (e.g., 2-6 hours), or gently heat to 40-80°C if the substrate is less reactive. The optimal temperature and time will need to be determined empirically.[4]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a base, such as sodium hydroxide or sodium carbonate solution, to a pH of 7-8.

  • The product will often precipitate out of the aqueous solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

III. Optimization of Reaction Conditions

The yield of this compound is highly dependent on the reaction parameters. The following tables provide a guide for optimizing these conditions.

A. Synthesis of 1-(4-nitrophenyl)-1H-pyrrole
ParameterVariationExpected Outcome on YieldRationale
Catalyst Iodine, Acetic Acid, Iron(III) chlorideIodine under microwave conditions is often highly efficient.[1] Acetic acid can also be effective but may require longer reaction times.[5] Iron(III) chloride is another option for Paal-Knorr synthesis.[6]The choice of catalyst can significantly impact reaction rate and yield.
Temperature 80 - 150°C (Microwave)Higher temperatures generally increase the reaction rate, but can also lead to decomposition. An optimal temperature must be found.Provides the necessary activation energy for the reaction.
Reaction Time 5 - 30 minutes (Microwave)Insufficient time will lead to incomplete conversion. Excessive time can result in product degradation.The reaction needs sufficient time to go to completion.
Solvent Solvent-free (Microwave), Ethanol, Acetic AcidSolvent-free microwave synthesis is often faster and gives high yields.[1] Traditional solvents may require longer heating times.The solvent can influence the reaction rate and work-up procedure.
B. Vilsmeier-Haack Formylation
ParameterVariationExpected Outcome on YieldRationale
POCl₃ to Substrate Ratio 1.0 to 3.0 equivalentsAn excess of the Vilsmeier reagent can drive the reaction to completion, but too much can lead to side reactions or diformylation. A 1.1 to 1.5 equivalent range is a good starting point.[2]Ensures complete conversion of the starting material.
Temperature 0°C to 100°CThe reaction is typically started at a low temperature (0-10°C) and then may be heated. The electron-withdrawing nitro group may require heating to achieve a reasonable reaction rate. However, excessive heat can cause decomposition.[4]Temperature control is critical to balance reaction rate and minimize side reactions.
Reaction Time 1 to 12 hoursInsufficient time leads to incomplete reaction. Prolonged reaction times, especially at elevated temperatures, can lead to the formation of byproducts.Allows the reaction to proceed to completion.
Solvent DMF, 1,2-Dichloroethane (DCE)DMF can act as both a reagent and a solvent. Using a co-solvent like DCE can sometimes improve solubility and reaction control.The choice of solvent can affect the solubility of reactants and the reaction temperature.

IV. Troubleshooting Guide and FAQs

Troubleshooting_Workflow start Low or No Product Yield check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Quality (Anhydrous conditions, fresh POCl₃ and DMF) start->check_reagents check_temp Review Reaction Temperature Profile start->check_temp check_time Evaluate Reaction Time start->check_time check_stoichiometry Assess Stoichiometry of Reagents start->check_stoichiometry If impure, purify starting material and repeat. If impure, purify starting material and repeat. check_sm->If impure, purify starting material and repeat. If reagents are old or wet, use fresh/dry reagents. If reagents are old or wet, use fresh/dry reagents. check_reagents->If reagents are old or wet, use fresh/dry reagents. If temperature was too low, increase gently.\nIf too high, maintain lower temperature. If temperature was too low, increase gently. If too high, maintain lower temperature. check_temp->If temperature was too low, increase gently.\nIf too high, maintain lower temperature. If time was too short, increase reaction time.\nIf too long, consider shorter timeto reduce side reactions. If time was too short, increase reaction time. If too long, consider shorter timeto reduce side reactions. check_time->If time was too short, increase reaction time.\nIf too long, consider shorter timeto reduce side reactions. If stoichiometry was off, adjust reagent ratios. If stoichiometry was off, adjust reagent ratios. check_stoichiometry->If stoichiometry was off, adjust reagent ratios.

Caption: A logical workflow for troubleshooting low product yield.

Frequently Asked Questions (FAQs):

  • Q1: My Vilsmeier-Haack reaction is turning black and I'm getting a lot of tar. What's happening?

    • A1: This is a common issue and is often caused by the reaction temperature being too high. The Vilsmeier-Haack reaction is exothermic, and poor temperature control can lead to polymerization and degradation of the pyrrole ring.

    • Troubleshooting:

      • Ensure you are maintaining a low temperature (0-10°C) during the formation of the Vilsmeier reagent and the addition of your pyrrole substrate.

      • If heating is required, increase the temperature gradually and monitor the reaction closely.

      • Ensure all your reagents and solvents are anhydrous, as water can also contribute to side reactions.

  • Q2: I'm not seeing any product formation, or the reaction is very slow.

    • A2: This could be due to several factors:

      • Inactive Reagents: The Vilsmeier reagent is sensitive to moisture. Ensure your DMF and POCl₃ are anhydrous and of high quality.

      • Low Temperature: While high temperatures can be problematic, the electron-withdrawing nature of the p-nitrophenyl group deactivates the pyrrole ring, potentially requiring more forcing conditions. If the reaction is clean but slow at room temperature, a modest increase in temperature (e.g., to 40-60°C) may be necessary.

      • Insufficient Reagent: You may need to increase the equivalents of the Vilsmeier reagent to drive the reaction to completion.

  • Q3: My NMR spectrum shows multiple aldehyde peaks. What are these?

    • A3: This could indicate the formation of regioisomers or diformylated products. While formylation of 1-substituted pyrroles typically occurs at the 2-position, some formylation at the 3-position is possible, especially under certain conditions. Diformylation at the 2- and 5-positions can also occur if a large excess of the Vilsmeier reagent is used.

    • Troubleshooting:

      • Carefully control the stoichiometry of the Vilsmeier reagent. Use closer to a 1:1 ratio of reagent to substrate to favor mono-formylation.

      • Optimize the reaction temperature, as higher temperatures can sometimes lead to less selective reactions.

  • Q4: How do I best purify the final product?

    • A4: this compound is a solid at room temperature.

      • Recrystallization: A good starting point for recrystallization is a solvent system where the compound is soluble when hot but sparingly soluble when cold. Common solvent systems for polar compounds include ethanol, ethanol/water mixtures, or ethyl acetate/hexane mixtures.[7]

      • Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography is a good option. A typical eluent system would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal ratio will need to be determined by TLC analysis.

  • Q5: What are some common impurities I might encounter?

    • A5:

      • Unreacted 1-(4-nitrophenyl)-1H-pyrrole: This can be removed by column chromatography.

      • Byproducts from the Vilsmeier reagent: These are typically water-soluble and should be removed during the aqueous workup.

      • Polymerization products: These are often insoluble and can be removed by filtration. If they are soluble, they may require column chromatography for removal.

      • 3-formylated isomer: This may be difficult to separate from the desired 2-formylated product and may require careful column chromatography or fractional recrystallization.

This technical support center provides a comprehensive guide to aid in the successful and optimized synthesis of this compound. For further assistance, please consult the cited literature.

References

"common byproducts in the synthesis of N-aryl-pyrrole-2-carbaldehydes and their removal"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and purification of N-aryl-pyrrole-2-carbaldehydes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the Vilsmeier-Haack synthesis of N-aryl-pyrrole-2-carbaldehydes?

A1: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds like N-aryl-pyrroles.[1][2] While generally efficient, several byproducts can form, complicating the purification of the desired N-aryl-pyrrole-2-carbaldehyde. The most frequently encountered byproducts include:

  • Unreacted Starting Materials: Primarily unreacted N-aryl-pyrrole.

  • Isomeric Products: Although formylation typically occurs at the C2 position of the pyrrole ring, small amounts of other isomers, such as the C3-formylated product, may be generated depending on the substrate and reaction conditions.

  • Di-formylated Pyrroles: In some cases, a second formyl group can be introduced onto the pyrrole ring, leading to the formation of dicarbaldehyde byproducts.

  • Hydrolysis Products of the Vilsmeier Reagent: The Vilsmeier reagent (formed from a substituted amide like DMF and a chlorinating agent like POCl₃) can be hydrolyzed during workup, leading to the formation of dimethylamine and phosphoric acid byproducts.[3]

  • Side-Products from the N-Aryl Substituent: If the aryl group contains reactive functionalities, these may undergo side reactions under the Vilsmeier-Haack conditions.

  • Enamines: In specific cases, enamines have been isolated as byproducts.[4]

Q2: How can I remove unreacted N-aryl-pyrrole from my reaction mixture?

A2: Unreacted N-aryl-pyrrole is a common impurity. Due to its relatively non-polar nature compared to the desired aldehyde, it can often be removed by the following methods:

  • Solvent Washing: Repeated washing of the crude reaction mixture with a non-polar solvent like hexane can effectively remove the majority of the unreacted pyrrole.[5]

  • Column Chromatography: For complete removal and purification, column chromatography on silica gel is a standard and highly effective method.[5][6] A gradient elution system, starting with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture) and gradually increasing the polarity, will allow for the separation of the non-polar pyrrole from the more polar aldehyde product.

Q3: I am observing multiple spots on my TLC plate after synthesis. What could they be and how do I separate them?

A3: Multiple spots on a TLC plate indicate the presence of a mixture of compounds. Besides the desired product and unreacted starting material, these could be isomeric byproducts or di-formylated species.

  • Identification: To identify the spots, you can run co-spots with your starting material. The major product spot can be tentatively identified by its relative intensity. Further characterization of the isolated fractions by techniques like ¹H NMR and mass spectrometry will be necessary for definitive identification.

  • Separation: Flash column chromatography is the most effective technique for separating these closely related compounds.[6] Careful selection of the solvent system is crucial for achieving good separation. High-performance liquid chromatography (HPLC) can also be employed for analytical and preparative-scale separations if baseline separation is difficult to achieve with column chromatography.

Q4: What is the purpose of the aqueous workup in the Vilsmeier-Haack reaction?

A4: The aqueous workup is a critical step in the Vilsmeier-Haack synthesis. The initial product of the electrophilic aromatic substitution is an iminium ion.[2] The addition of water hydrolyzes this iminium salt to the final aldehyde product.[2][3] The workup also serves to neutralize the reaction mixture and remove water-soluble byproducts, such as hydrolyzed Vilsmeier reagent components.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues during the synthesis and purification of N-aryl-pyrrole-2-carbaldehydes.

Experimental Workflow and Troubleshooting Logic

TroubleshootingWorkflow cluster_synthesis Synthesis Stage cluster_workup Workup & Initial Purification cluster_purification Purification Stage cluster_issues Common Issues & Solutions start Start: Vilsmeier-Haack Reaction reaction_check Monitor Reaction Progress (TLC) start->reaction_check reaction_check->start Incomplete Reaction (Prolong reaction time/re-evaluate stoichiometry) workup Aqueous Workup & Extraction reaction_check->workup Reaction Complete low_yield Issue: Low Yield Solution: - Ensure anhydrous conditions. - Verify stoichiometry of reagents. - Check reaction temperature. reaction_check->low_yield crude_analysis Analyze Crude Product (TLC/¹H NMR) workup->crude_analysis tar_formation Issue: Tar Formation Solution: - Lower reaction temperature. - Control rate of reagent addition. workup->tar_formation column_chroma Column Chromatography crude_analysis->column_chroma Multiple Impurities recrystallization Recrystallization crude_analysis->recrystallization Mainly Product with Minor Impurities final_product Pure N-Aryl-Pyrrole-2-Carbaldehyde crude_analysis->final_product Sufficiently Pure unreacted_sm Issue: Significant Unreacted Starting Material Solution: - Optimize reaction time/temperature. - Check purity of reagents. - Use hexane wash for removal. crude_analysis->unreacted_sm column_chroma->final_product isomers Issue: Isomeric Byproducts Solution: - Careful column chromatography with optimized solvent system. - Confirm structure via NMR. column_chroma->isomers recrystallization->final_product

Troubleshooting workflow for N-aryl-pyrrole-2-carbaldehyde synthesis.

Data on Purification Methods

Impurity/IssueRemoval/Purification MethodKey Experimental ParametersExpected Outcome
Unreacted N-Aryl-PyrroleHexane WashStirring the crude product in hexane followed by filtration or decantation. This process can be repeated multiple times.[5]Removal of the majority of the non-polar starting material.
Unreacted N-Aryl-PyrroleColumn ChromatographySilica gel stationary phase. Elution with a gradient of ethyl acetate in hexane (e.g., starting from 0% to 20% ethyl acetate).Separation of the less polar N-aryl-pyrrole from the more polar aldehyde product.[5]
Isomeric ByproductsColumn ChromatographySilica gel stationary phase. A shallow gradient of a moderately polar solvent system (e.g., hexane/ethyl acetate or hexane/dichloromethane) is often required for good separation.Isolation of the desired 2-formyl isomer from other isomers.
Water-Soluble ByproductsAqueous Workup/ExtractionPartitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or a basic aqueous solution (e.g., saturated NaHCO₃).Removal of hydrolyzed Vilsmeier reagent components and other water-soluble impurities.
General PurificationRecrystallizationDissolving the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a solvent mixture) and allowing it to cool slowly.Yields a highly purified crystalline product, assuming the crude product is of sufficient purity.

Key Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of N-Aryl-Pyrrole:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) to an anhydrous solvent such as dichloromethane at 0 °C. To this solution, add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to stir at room temperature for a specified time (e.g., 30 minutes) to ensure the formation of the Vilsmeier reagent.

  • Formylation Reaction: Cool the solution of the Vilsmeier reagent back to 0 °C. Add a solution of the N-aryl-pyrrole in the same anhydrous solvent dropwise to the reaction mixture. After the addition, remove the cooling bath and stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the reaction mixture cautiously into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to neutralize the acid. Stir the mixture until the ice has melted completely.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product using column chromatography on silica gel or by recrystallization from a suitable solvent to afford the pure N-aryl-pyrrole-2-carbaldehyde.

References

"troubleshooting low yield in the Vilsmeier-Haack reaction for pyrrole-2-carbaldehydes"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Vilsmeier-Haack formylation of pyrroles to obtain pyrrole-2-carbaldehydes.

Troubleshooting Guide

Question: My Vilsmeier-Haack reaction has a low or no yield of the desired pyrrole-2-carbaldehyde. What are the potential causes and how can I fix it?

Answer:

Low or no yield in the Vilsmeier-Haack reaction is a common issue that can often be resolved by carefully considering the following factors:

1. Inactive Vilsmeier Reagent:

  • Cause: The Vilsmeier reagent (a chloroiminium salt) is highly sensitive to moisture. Any water present in the reagents (DMF, POCl₃) or glassware will decompose the reagent, rendering it inactive for formylation.[1]

  • Solution:

    • Ensure all glassware is rigorously dried before use, either by flame-drying under an inert atmosphere or by oven-drying.

    • Use anhydrous N,N-dimethylformamide (DMF). Commercially available anhydrous DMF is suitable, or it can be dried over molecular sieves.

    • Use fresh, high-purity phosphorus oxychloride (POCl₃). Older bottles of POCl₃ may have degraded due to moisture absorption.

    • Prepare the Vilsmeier reagent in situ at a low temperature (typically 0-10 °C) and use it immediately.[1][2]

2. Sub-optimal Reaction Conditions:

  • Cause: The reactivity of the pyrrole substrate significantly influences the required reaction conditions. Electron-withdrawing groups on the pyrrole ring can deactivate it towards electrophilic substitution, requiring more forcing conditions. Conversely, highly reactive pyrroles may be prone to side reactions or polymerization at elevated temperatures.[3][4]

  • Solution:

    • Temperature: For the formylation of pyrrole itself, the reaction is often carried out at reflux for a short period.[5] For less reactive pyrroles, a higher temperature (up to 80-100 °C, and in some cases 120 °C) and longer reaction times may be necessary.[2][6] It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Stoichiometry: The molar ratio of the pyrrole to the Vilsmeier reagent is crucial. A slight excess of the Vilsmeier reagent (e.g., 1.1 to 1.2 equivalents) is often employed to ensure complete conversion of the starting material.[1] For some substrates, a larger excess of POCl₃ has been shown to significantly improve yields.[6]

3. Improper Work-up Procedure:

  • Cause: The intermediate iminium salt formed after the electrophilic attack on the pyrrole ring needs to be hydrolyzed to the aldehyde. An improper work-up can lead to product decomposition or incomplete hydrolysis. The work-up is also highly exothermic and requires careful temperature control.[1]

  • Solution:

    • The reaction mixture should be carefully quenched by pouring it onto crushed ice or into a cold aqueous solution of a base like sodium acetate or sodium carbonate.[1][5] This controls the exotherm and initiates hydrolysis.

    • The use of a sufficient amount of base is critical to neutralize the acidic byproducts. Insufficient neutralization can lead to a drastically reduced yield and a discolored product.[5]

    • Vigorous stirring during the hydrolysis step is essential to ensure proper mixing of the organic and aqueous phases.[5]

4. Formation of Side Products:

  • Cause: Side reactions can compete with the desired formylation, leading to a lower yield of the target product. A common side product is the di-formylated pyrrole, especially with an excess of the Vilsmeier reagent or at higher reaction temperatures.[7] Steric hindrance from substituents on the pyrrole ring can also influence the position of formylation, leading to a mixture of isomers.[3][4]

  • Solution:

    • To minimize di-formylation, use a controlled amount of the Vilsmeier reagent and monitor the reaction closely by TLC to avoid prolonged reaction times after the consumption of the starting material.

    • If a mixture of isomers is obtained, purification by column chromatography or recrystallization may be necessary to isolate the desired pyrrole-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature for the formation of the Vilsmeier reagent?

A1: The Vilsmeier reagent should be prepared at a low temperature, typically between 0 °C and 10 °C.[1][2] This is because the reaction between DMF and POCl₃ is exothermic, and maintaining a low temperature ensures the stability of the resulting chloroiminium salt.[2]

Q2: How does the temperature of the formylation step affect the reaction yield?

A2: The optimal temperature for the formylation step depends on the reactivity of the pyrrole substrate. For highly reactive pyrroles, the reaction may proceed at room temperature or with gentle heating. For less reactive, electron-deficient pyrroles, higher temperatures (e.g., 80-100 °C) may be required to drive the reaction to completion.[2] It is crucial to monitor the reaction by TLC to find the optimal balance between reaction rate and potential side reactions or decomposition at higher temperatures.

Q3: What is the effect of the molar ratio of POCl₃ to DMF on the reaction?

A3: A 1:1 molar ratio of POCl₃ to DMF is typically used to generate the Vilsmeier reagent. However, some procedures use a slight excess of POCl₃ (e.g., 1.1 equivalents relative to the pyrrole) to ensure complete conversion.[5] For certain substrates, a significantly larger excess of POCl₃ has been shown to improve yields.[6]

Q4: My reaction mixture turned into a dark, tarry residue. What happened?

A4: The formation of a dark, tarry residue often indicates polymerization or decomposition of the starting material or product. This can be caused by excessive heat, the presence of impurities, or highly acidic conditions during the reaction or work-up. To avoid this, maintain strict temperature control, use purified reagents and anhydrous solvents, and ensure proper neutralization during the work-up.[1]

Q5: How can I effectively monitor the progress of my Vilsmeier-Haack reaction?

A5: The most common method for monitoring the progress of the reaction is Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture can be carefully quenched with a basic aqueous solution (e.g., sodium bicarbonate solution), extracted with an organic solvent (e.g., ethyl acetate), and then spotted on a TLC plate. This allows you to track the consumption of the starting pyrrole and the formation of the product aldehyde.

Quantitative Data Summary

ParameterCondition 1Yield (%)Condition 2Yield (%)Reference
Molar Ratio (Pyrrole:DMF:POCl₃) 1 : 1.1 : 1.178-79--[5]
Temperature (Vilsmeier Reagent Formation) 10-20 °C-0-10 °C-[1][5]
Temperature (Formylation of Pyrrole) Reflux (in ethylene dichloride)78-79--[5]
POCl₃ Equivalents (for a specific pyrazole) 2601090[6]

Detailed Experimental Protocol

The following is a detailed protocol for the Vilsmeier-Haack formylation of pyrrole to yield pyrrole-2-carbaldehyde, adapted from Organic Syntheses.[5]

Materials:

  • Pyrrole (freshly distilled)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Ethylene dichloride

  • Sodium acetate trihydrate

  • Ether

  • Saturated aqueous sodium carbonate solution

  • Anhydrous sodium carbonate

  • Petroleum ether (b.p. 40-60 °C)

Procedure:

  • Vilsmeier Reagent Formation: In a 3-liter three-necked round-bottomed flask equipped with a sealed stirrer, a dropping funnel, and a reflux condenser, place 80 g (1.1 moles) of dimethylformamide.

  • Immerse the flask in an ice bath and maintain the internal temperature at 10–20 °C while adding 169 g (1.1 moles) of phosphorus oxychloride through the dropping funnel over a period of 15 minutes.

  • Remove the ice bath and stir the mixture for 15 minutes.

  • Replace the ice bath and add 250 ml of ethylene dichloride to the mixture.

  • Formylation: When the internal temperature has been lowered to 5 °C, add a solution of 67 g (1.0 mole) of freshly distilled pyrrole in 250 ml of ethylene dichloride through a clean dropping funnel to the stirred, cooled mixture over a period of 1 hour.

  • After the addition is complete, replace the ice bath with a heating mantle and stir the mixture at the reflux temperature for 15 minutes.

  • Work-up and Hydrolysis: Cool the mixture to 25–30 °C.

  • Cautiously add a solution of 750 g (5.5 moles) of sodium acetate trihydrate in about 1 liter of water through the dropping funnel.

  • Reflux the reaction mixture again for 15 minutes with vigorous stirring.

  • Extraction and Purification: Cool the mixture and transfer it to a 3-liter separatory funnel. Separate the ethylene dichloride layer.

  • Extract the aqueous phase three times with a total of about 500 ml of ether.

  • Combine the organic extracts (ethylene dichloride and ether) and wash with three 100-ml portions of saturated aqueous sodium carbonate solution.

  • Dry the organic solution over anhydrous sodium carbonate.

  • Distill the solvents, and then distill the remaining liquid under reduced pressure. The product, pyrrole-2-carbaldehyde, boils at 78 °C at 2 mm. The overall yield of pure product is 78–79%.[5]

Visualizations

Troubleshooting_Vilsmeier_Haack Start Low Yield in Vilsmeier-Haack Reaction CheckReagent 1. Check Vilsmeier Reagent Activity Start->CheckReagent CheckConditions 2. Evaluate Reaction Conditions Start->CheckConditions CheckWorkup 3. Review Work-up Procedure Start->CheckWorkup CheckSideProducts 4. Investigate Side Products Start->CheckSideProducts Moisture Moisture in Reagents/Glassware? CheckReagent->Moisture TempStoich Sub-optimal Temp. or Stoichiometry? CheckConditions->TempStoich Hydrolysis Improper Hydrolysis? CheckWorkup->Hydrolysis DiFormylation Di-formylation or Isomers? CheckSideProducts->DiFormylation Moisture->CheckConditions No Sol_Dry Use Anhydrous Reagents & Dry Glassware Moisture->Sol_Dry Yes TempStoich->CheckWorkup No Sol_Optimize Optimize Temp. & Molar Ratios (TLC Monitoring) TempStoich->Sol_Optimize Yes Hydrolysis->CheckSideProducts No Sol_Workup Careful Quenching & Neutralization Hydrolysis->Sol_Workup Yes Sol_Purify Adjust Stoichiometry & Purify Product DiFormylation->Sol_Purify Yes End Improved Yield DiFormylation->End No Sol_Dry->End Sol_Optimize->End Sol_Workup->End Sol_Purify->End

Caption: Troubleshooting workflow for low yield in the Vilsmeier-Haack reaction.

Vilsmeier_Haack_Workflow Start Start ReagentPrep Vilsmeier Reagent Preparation (DMF + POCl₃ at 0-10°C) Start->ReagentPrep AddPyrrole Addition of Pyrrole Substrate ReagentPrep->AddPyrrole Reaction Formylation Reaction (Monitor by TLC) AddPyrrole->Reaction Workup Aqueous Work-up & Hydrolysis (Quench on ice, neutralize) Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification (Distillation/Chromatography) Extraction->Purification Product Pyrrole-2-carbaldehyde Purification->Product

Caption: General experimental workflow for the Vilsmeier-Haack reaction.

References

Technical Support Center: Purification of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde by recrystallization. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Issue EncounteredPotential Cause(s)Suggested Solution(s)
Compound fails to dissolve completely in hot solvent. 1. Insufficient solvent volume.2. Inappropriate solvent choice.3. Presence of insoluble impurities.1. Add small additional portions of hot solvent until the compound dissolves.2. If a large excess of solvent is required, consider a different solvent or a mixed solvent system (e.g., ethyl acetate/hexane).3. If a small amount of solid remains, perform a hot filtration to remove insoluble impurities.
No crystals form upon cooling. 1. Too much solvent was used, resulting in a solution that is not supersaturated upon cooling.2. The cooling process is too rapid.3. The solution is supersaturated but requires nucleation.1. Reheat the solution and evaporate some of the solvent to increase the concentration. Allow to cool again.2. Ensure the solution cools slowly to room temperature before placing it in an ice bath.3. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound.
The product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is too concentrated.3. The rate of cooling is too fast.1. Re-dissolve the oil in a larger volume of hot solvent and allow it to cool more slowly. Consider a lower-boiling point solvent or solvent mixture.2. Add a small amount of additional hot solvent to the oily mixture and reheat until a clear solution is formed, then cool slowly.3. Ensure a gradual cooling process. Insulating the flask can help slow down the cooling rate.
Low recovery of purified crystals. 1. Too much solvent was used during dissolution.2. Premature crystallization during hot filtration.3. Excessive washing of the collected crystals.4. The compound has significant solubility in the cold recrystallization solvent.1. Use the minimum amount of hot solvent necessary for complete dissolution.2. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization.3. Wash the crystals with a minimal amount of ice-cold solvent.4. Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of dissolved product in the filtrate.
Crystals appear colored or impure after recrystallization. 1. Presence of colored impurities that are not removed by a single recrystallization.2. Co-precipitation of impurities with the product.1. Consider treating the hot solution with a small amount of activated charcoal before the hot filtration step to adsorb colored impurities.2. Ensure slow cooling to allow for selective crystallization of the desired compound. A second recrystallization may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: While specific solubility data is not widely published, a mixed solvent system of a moderately polar solvent and a non-polar solvent is often effective for compounds of this type. A mixture of ethyl acetate and hexane (or petroleum ether) is a good starting point. The crude compound can be dissolved in a minimum amount of hot ethyl acetate, followed by the gradual addition of hot hexane until the solution becomes slightly turbid. Reheating to get a clear solution and then slow cooling should yield crystals. For a related isomer, 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde, a petroleum ether-ethyl acetate (2:1) solution has been used successfully for growing single crystals.[1] Ethanol has also been reported for the recrystallization of similar aromatic aldehydes.[2]

Q2: What is the expected melting point of pure this compound?

A2: The experimentally determined melting point for this specific compound is not consistently reported in the literature. However, the melting point of the isomeric 1-(2-Nitrophenyl)-1H-pyrrole-2-carboxaldehyde is reported to be in the range of 128-130 °C .[3] A sharp melting point within a narrow range after recrystallization is a good indicator of purity.

Q3: My compound is a yellow solid. Will recrystallization remove the color?

A3: this compound is expected to be a colored solid due to the presence of the nitrophenyl chromophore. Recrystallization will remove impurities, which may result in a lighter color and more uniformly colored crystals, but it will not render the compound colorless. If the color is significantly darker than expected, it may be due to impurities that can potentially be removed by treating the hot solution with activated charcoal.

Q4: How can I improve the yield of my recrystallization?

A4: To maximize the yield, ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Overuse of solvent is a common reason for low recovery. Additionally, allowing the solution to cool slowly to room temperature and then thoroughly chilling it in an ice bath before filtration will maximize the precipitation of the product. Use only a small amount of ice-cold solvent to wash the crystals during filtration.

Q5: What are the potential impurities in my crude this compound?

A5: Potential impurities will depend on the synthetic route used. Common impurities could include unreacted starting materials such as pyrrole-2-carbaldehyde and 1-fluoro-4-nitrobenzene or related precursors. Side-products from the reaction or degradation products could also be present.

Data Presentation

Solvent/Solvent SystemQualitative Solubility (at room temp.)Qualitative Solubility (at boiling point)Suitability for Recrystallization
Ethyl Acetate / HexaneLow to ModerateHighRecommended starting system
EthanolModerateHighPotentially suitable, may require a co-solvent
WaterInsolubleInsolubleUnsuitable as a single solvent
DichloromethaneSolubleHighLikely unsuitable as a primary recrystallization solvent

Experimental Protocol: Recrystallization using Ethyl Acetate and Hexane

This protocol is a general guideline based on the purification of structurally related compounds. Optimization may be required based on the initial purity of the crude material.

Materials:

  • Crude this compound

  • Ethyl acetate (reagent grade)

  • Hexane (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask of appropriate size. Add a minimal amount of ethyl acetate and heat the mixture gently with stirring on a hot plate. Continue to add small portions of hot ethyl acetate until the solid completely dissolves.

  • Saturation: While keeping the solution hot, slowly add hot hexane dropwise until the solution becomes faintly cloudy, indicating saturation.

  • Clarification: Add a few drops of hot ethyl acetate to the solution until the cloudiness just disappears, resulting in a clear solution.

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • (Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.

  • Complete Precipitation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of solvent.

Visualization

Recrystallization_Troubleshooting Troubleshooting Recrystallization of this compound start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals_form Do crystals form? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No oiling_out Does the product 'oil out'? crystals_form->oiling_out Yes induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal no_crystals->induce_crystallization reduce_volume Reheat and reduce solvent volume no_crystals->reduce_volume induce_crystallization->cool reduce_volume->cool oil_formed Oil Formed oiling_out->oil_formed Yes collect_crystals Collect, wash, and dry crystals oiling_out->collect_crystals No reheat_add_solvent Reheat, add more solvent, and cool slower oil_formed->reheat_add_solvent reheat_add_solvent->cool check_purity Check Purity and Yield (e.g., melting point) collect_crystals->check_purity

Caption: Troubleshooting workflow for the recrystallization process.

References

Technical Support Center: Purifying Substituted Pyrrole Aldehydes by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of substituted pyrrole aldehydes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification process in a question-and-answer format.

Question 1: My purified substituted pyrrole aldehyde is colored (e.g., yellow, brown, or black). What is the cause and how can I fix it?

Answer: Coloration in purified pyrrole compounds is a frequent issue stemming from several factors:

  • Oxidation: Pyrroles, particularly those with electron-rich substituents, are prone to oxidation when exposed to air and light, leading to the formation of colored impurities. This degradation can be expedited by any residual acid from the synthesis.[1]

  • Residual Catalysts: Trace amounts of metal catalysts (e.g., Pd, Ru, Fe) used in the synthesis may remain and cause coloration.[1]

  • Highly Conjugated Byproducts: The synthesis process can sometimes generate small quantities of highly conjugated byproducts that are intensely colored.[1]

Troubleshooting Steps:

  • Minimize Exposure to Air and Light: Perform the purification and subsequent handling of the pyrrole aldehyde as quickly as possible, ideally under an inert atmosphere like nitrogen or argon. Store the purified compound in amber vials at low temperatures.[1]

  • Acid Scavenging: Before chromatography, ensure all acidic residues from the synthesis are neutralized and removed during the workup. Washing the organic extract with a mild base, such as a sodium bicarbonate solution, can be beneficial.[1]

  • Charcoal Treatment: The crude product can be dissolved in a suitable solvent and treated with a small amount of activated charcoal to adsorb colored impurities. However, be aware that this may also lead to a reduction in the overall yield.[1]

  • Re-purification: A second column chromatography pass or careful recrystallization may be necessary to eliminate the colored impurities.[1]

Question 2: My substituted pyrrole aldehyde is streaking or tailing on the silica gel column, resulting in poor separation. What should I do?

Answer: Streaking or tailing is a common issue when purifying polar compounds like substituted pyrrole aldehydes on silica gel. It is often caused by strong interactions between the compound and the acidic silanol groups on the silica surface.[1]

Troubleshooting Steps:

  • Solvent System Modification:

    • Gradual Polarity Increase: Employ a solvent gradient where the polarity of the eluent is increased slowly throughout the separation.[1]

    • Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier to your eluent.[1][2] Common options include 0.1-1% triethylamine (Et₃N) or pyridine.[1]

  • Use a Different Stationary Phase:

    • Alumina: Neutral or basic alumina can be a good substitute for silica gel when purifying basic compounds.[1][2]

    • Deactivated Silica: You can deactivate silica gel by treating it with a solution of triethylamine in your non-polar solvent before packing the column.[1]

  • Check for Compound Stability: Some pyrrole aldehydes may decompose on silica gel. This can be tested by spotting the compound on a TLC plate, leaving it for some time, and then developing it to see if new spots have formed.[1][3]

Question 3: My substituted pyrrole aldehyde is not eluting from the silica gel column, even with a highly polar solvent system.

Answer: This issue, where the compound remains strongly adsorbed to the stationary phase, can be due to several factors.

Troubleshooting Steps:

  • Check Compound Stability: The compound may have decomposed on the column.[3] Test for stability on a TLC plate as described above.

  • Incorrect Solvent System: Double-check that you have prepared the eluent correctly.[3]

  • Very High Polarity: If the compound is extremely polar, standard silica gel chromatography may not be suitable.

    • Consider using reverse-phase silica gel.[3]

    • A more aggressive solvent system, such as one containing ammonia, might be effective. A stock solution of 10% ammonium hydroxide in methanol can be prepared, and 1-10% of this solution in dichloromethane can be used for very polar compounds.[3]

Frequently Asked Questions (FAQs)

Q1: What are some common starting solvent systems for the column chromatography of substituted pyrrole aldehydes?

A1: The choice of solvent system is highly dependent on the specific substituents on the pyrrole aldehyde. A good starting point is to perform a TLC analysis with various solvent systems to find one that provides good separation and an Rf value of approximately 0.3 for your target compound.[2] Commonly used solvent systems for compounds of moderate polarity include mixtures of a non-polar solvent and a polar solvent.[4][5]

Q2: Can I use an alcohol-based solvent system to purify my substituted pyrrole aldehyde?

A2: It is generally advisable to be cautious with alcohol-based solvent systems (e.g., methanol, ethanol) when purifying aldehydes. The silica gel can act as a mild Lewis acid and dehydrating agent, which can promote the formation of acetals and hemiacetals, complicating the purification.[2] If an alcohol is necessary to elute the compound, the addition of a small amount of triethylamine to the eluent can help to mitigate this issue.[2]

Q3: My substituted pyrrole aldehyde appears to be unstable on silica gel. What are my alternatives for purification?

A3: If your compound is unstable on silica gel, you have a few options:

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina or Florisil.[3]

  • Deactivated Silica Gel: As mentioned in the troubleshooting guide, you can deactivate the silica gel with a base like triethylamine.[1]

  • Alternative Purification Methods: If column chromatography is not viable, other purification techniques such as recrystallization or preparative HPLC could be considered.[1]

Data Summary

The following table summarizes common solvent systems used for the column chromatography of pyrrole-containing compounds and aldehydes. The optimal system for a specific substituted pyrrole aldehyde will depend on its polarity and should be determined by TLC analysis.

Non-Polar SolventPolar SolventModifiers/AdditivesTarget Compounds & Notes
Hexane / Petroleum EtherEthyl Acetate-A standard and widely used system for compounds of moderate polarity.[2][4]
Hexane / Petroleum EtherDiethyl Ether-Another common choice for compounds of moderate polarity.[4][6]
DichloromethaneMethanol-Suitable for more polar compounds.[4]
DichloromethaneEthyl Acetate-Can be effective for a range of polarities.[7]
Hexane / Petroleum EtherAcetone-An alternative to ethyl acetate.[8]
Any of the aboveAny of the above0.1-1% Triethylamine (Et₃N)Recommended for basic compounds or those sensitive to acid, like some pyrroles and aldehydes, to prevent streaking and decomposition.[1][2][9]
Dichloromethane10% NH₄OH in Methanol-For very polar, basic compounds that do not elute with standard systems.[3]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of a Substituted Pyrrole Aldehyde

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find the optimal eluent that gives good separation and an Rf of ~0.3 for the desired compound.[2]

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel using either a wet or dry packing method. Ensure the silica gel bed is well-settled and free of cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent.[10]

    • Alternatively, for compounds with poor solubility in the eluent, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.[10]

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting with the chosen solvent system. If a gradient elution is used, start with a less polar mixture and gradually increase the polarity.[1][5]

    • Maintain a constant flow rate and collect fractions.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified substituted pyrrole aldehyde.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Pyrrole Aldehyde Purification start Start Purification issue Problem Encountered? start->issue color Colored Product issue->color Yes streaking Streaking/Tailing issue->streaking Yes no_elution No Elution issue->no_elution Yes end Purification Complete issue->end No oxidation Oxidation/Decomposition color->oxidation Potential Cause acidic_silica Acidic Silica Interaction streaking->acidic_silica Potential Cause high_polarity Compound is Too Polar no_elution->high_polarity Potential Cause inert_atm Use Inert Atmosphere Minimize Light Exposure oxidation->inert_atm Solution inert_atm->end add_base Add Et3N to Eluent Use Alumina acidic_silica->add_base Solution add_base->end rev_phase Use Reverse Phase Silica Use NH4OH/MeOH/DCM high_polarity->rev_phase Solution rev_phase->end

Caption: Troubleshooting workflow for purifying substituted pyrrole aldehydes.

ProblemCauseSolution Problem-Cause-Solution Relationships cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution p1 Colored Product c1 Oxidation/ Byproducts p1->c1 p2 Streaking/Tailing c2 Strong Silica Interaction p2->c2 c4 Decomposition on Silica p2->c4 p3 Compound Not Eluting c3 High Compound Polarity p3->c3 p3->c4 s1 Inert Atmosphere/ Charcoal Treatment c1->s1 s2 Add Basic Modifier (e.g., Et3N) c2->s2 s3 Use Alumina or Deactivated Silica c2->s3 s4 Use More Polar Eluent (e.g., MeOH) c3->s4 s5 Reverse Phase Chromatography c3->s5 c4->s3

Caption: Relationships between problems, causes, and solutions.

References

"identifying impurities in 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde using HPLC"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the identification of impurities in 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in my this compound sample?

A1: Impurities can originate from various stages of the manufacturing process and storage.[1] They are generally classified as:

  • Organic Impurities: These can be starting materials, by-products from the synthesis, intermediates, or degradation products.[1] For instance, in syntheses related to pyrrole-2-carbaldehydes, unreacted precursors like pyrrole-2-carbaldehyde or 4-nitroaniline could be present.[2][3]

  • Inorganic Impurities: These may include reagents, catalysts, or metal traces from the reaction vessel.[1]

  • Residual Solvents: Solvents used during synthesis or purification may remain in the final product.[1]

Q2: I am not seeing any peaks on my chromatogram, including my main compound. What should I do?

A2: This issue can stem from several sources. Systematically check the following:

  • HPLC System: Ensure the pump is on, the solvent reservoirs are not empty, and the system is properly purged. Check for any leaks in the system, particularly between the column and the detector.[4]

  • Injector: Verify that the injection needle is reaching the sample and the correct volume is being aspirated.[5]

  • Detector: Confirm the detector is on and the lamp has not failed. Ensure the correct wavelength for your compound is set. For this compound, a wavelength in the UV range (e.g., 290 nm) should be effective due to the nitrophenyl group.[6]

  • Sample Preparation: Double-check your sample dilution and ensure the compound is soluble in the mobile phase.

Q3: My peaks are tailing. How can I improve the peak shape?

A3: Peak tailing is a common issue in reversed-phase HPLC, often caused by secondary interactions between the analyte and the stationary phase.[7] Here are some solutions:

  • Mobile Phase pH: The pH of your mobile phase can affect the ionization state of your compound. For basic compounds, interactions with acidic silanol groups on the silica-based column can cause tailing. Adjusting the mobile phase pH with a suitable buffer (e.g., phosphate or citrate buffer) can suppress these interactions.[7][8]

  • Buffer Concentration: Insufficient buffer concentration can also lead to poor peak shape. A concentration of 10-25 mM is typically sufficient for most applications.[7]

  • Column Issues: The column itself might be the problem. Active sites can be present on the stationary phase, or the column may be contaminated or blocked.[4] Flushing the column with a strong solvent or replacing it if necessary can resolve the issue.

Q4: The retention time of my main peak is shifting between injections. What is causing this instability?

A4: Fluctuating retention times indicate a change in the chromatographic conditions.[8] Consider these factors:

  • Mobile Phase Composition: If you are mixing solvents online, ensure the proportioning valve is functioning correctly.[5] Inconsistent mobile phase composition, perhaps due to evaporation of a volatile solvent, can cause shifts.[8] Preparing a pre-mixed mobile phase can help diagnose this issue.[5]

  • Column Temperature: Temperature fluctuations can significantly impact retention times. Using a column oven to maintain a constant temperature is crucial for reproducibility.[4]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This typically requires passing 5-10 column volumes of the mobile phase through the column.[8]

  • Flow Rate: Check that the pump is delivering a consistent flow rate.[4]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.

Problem: Poor Resolution Between the Main Peak and an Impurity
Potential Cause Suggested Solution
Inappropriate Mobile Phase Composition Modify the organic-to-aqueous ratio. A lower percentage of the organic solvent will generally increase retention and may improve separation.
Incorrect Column Chemistry The column may not have the right selectivity for your compounds. Consider a column with a different stationary phase, such as a phenyl column, which can offer alternative selectivity for aromatic compounds through pi-pi interactions.[9]
Isocratic Elution is Insufficient If impurities have very different retention times, a gradient elution may be necessary. Start with a lower concentration of the organic solvent and gradually increase it to elute more strongly retained compounds.
Column Temperature is Too Low Increasing the column temperature can sometimes improve resolution by decreasing mobile phase viscosity and increasing mass transfer.[4]
Problem: Extraneous or "Ghost" Peaks in the Chromatogram
Potential Cause Suggested Solution
Contaminated Mobile Phase Filter all mobile phase components through a 0.2 µm filter before use.[10] Ensure high-purity solvents are used.
Sample Carryover An insufficient needle wash routine in the autosampler can cause remnants of a previous sample to be injected. Optimize the needle wash method.
Impurity in the Blank Inject a "blank" (the same solvent used to dissolve your sample). If a peak appears, the contamination is in your solvent or vials.
Late Elution from a Previous Injection An impurity from a previous run may be eluting very late. Extend the run time to ensure all components have eluted before the next injection.

Experimental Protocol

This protocol provides a starting point for developing a validated HPLC method for the analysis of this compound.

1. Objective: To separate this compound from its potential process-related and degradation impurities using Reversed-Phase HPLC.

2. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Potassium dihydrogen phosphate (for buffer preparation)

  • Orthophosphoric acid (for pH adjustment)

  • 0.45 µm membrane filters

3. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

4. Chromatographic Conditions (Starting Point):

Parameter Condition
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0) B: Acetonitrile
Gradient 0-15 min: 50% B to 80% B 15-20 min: 80% B 20-22 min: 80% B to 50% B 22-27 min: 50% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 290 nm
Injection Volume 10 µL

5. Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve 10 mg of the this compound sample in 10 mL of a 50:50 mixture of acetonitrile and water to get a 1 mg/mL solution.

  • Working Solution: Dilute the stock solution to a final concentration of approximately 0.1 mg/mL using the same solvent mixture.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

The following table presents hypothetical retention times for the main compound and potential impurities based on their likely polarities. This data should be confirmed experimentally.

Compound Name Potential Source Hypothetical Retention Time (min)
Pyrrole-2-carbaldehydeStarting Material3.5
4-NitroanilineStarting Material5.2
This compound Main Compound 12.8
Unidentified By-product 1Synthesis By-product9.7
Unidentified By-product 2Synthesis By-product14.1

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results MobilePhase Mobile Phase Preparation HPLCRun HPLC Run MobilePhase->HPLCRun SamplePrep Sample Preparation SamplePrep->HPLCRun DataAcq Data Acquisition HPLCRun->DataAcq Integration Peak Integration DataAcq->Integration Report Generate Report Integration->Report

Caption: A typical workflow for HPLC analysis.

Troubleshooting_Logic Start Chromatographic Problem Observed PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Retention Time Shift? PeakShape->RetentionTime No AdjustpH Adjust Mobile Phase pH / Buffer PeakShape->AdjustpH Yes Resolution Poor Resolution? RetentionTime->Resolution No CheckTemp Check Column Temperature Control RetentionTime->CheckTemp Yes ModifyGradient Modify Gradient Profile Resolution->ModifyGradient Yes End Problem Resolved Resolution->End No CheckColumn Check / Replace Column AdjustpH->CheckColumn CheckColumn->End CheckMobilePhase Verify Mobile Phase Composition & Flow Rate CheckTemp->CheckMobilePhase CheckMobilePhase->End ChangeColumn Try Different Column Chemistry ModifyGradient->ChangeColumn ChangeColumn->End

Caption: A troubleshooting decision tree for HPLC issues.

References

"stability issues of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde under storage"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, the compound should be stored at 2-8°C in a cool, dry, and well-ventilated area.[1][2][3][4] The container should be tightly sealed to prevent exposure to moisture and air.[1][2][5] For long-term storage, storing under an inert atmosphere, such as nitrogen, is also recommended to minimize oxidation.[1][6] It is crucial to protect the compound from direct sunlight and sources of ignition.[1]

Q2: I've observed a change in the color/physical appearance of the compound upon storage. What could be the reason?

A2: A change in color, such as darkening, or a change in physical form, can be an indication of degradation. Aromatic aldehydes, particularly those with electron-withdrawing groups and heterocyclic rings, can be susceptible to oxidation, polymerization, or other degradation pathways upon exposure to air, light, or moisture. The aldehyde group is prone to oxidation to the corresponding carboxylic acid.

Q3: What are the likely degradation products of this compound?

Q4: How can I check the purity of my stored this compound?

A4: The purity of the compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A comparison of the analytical data of the stored sample with that of a freshly prepared or certified reference standard will indicate the extent of degradation.

Q5: Can I still use the compound if I suspect some degradation has occurred?

A5: Use of a potentially degraded compound is not recommended, as the presence of impurities can significantly impact experimental outcomes, leading to erroneous and irreproducible results. It is advisable to use a fresh batch of the compound or purify the existing stock if you have the capabilities to do so and can confirm its purity analytically.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the compound leading to lower effective concentration and presence of impurities.1. Verify the purity of the compound using HPLC or NMR.2. If degradation is confirmed, use a fresh batch of the compound.3. Ensure proper storage conditions are maintained for the new batch.
Poor solubility compared to a new batch Formation of less soluble degradation products or polymers.1. Attempt to dissolve a small sample in the intended solvent and observe for any insoluble material.2. Confirm the identity of the compound and its purity via analytical methods.
Unexpected peaks in analytical data (e.g., NMR, LC-MS) Presence of degradation products or impurities from storage.1. Characterize the impurity if possible to understand the degradation pathway.2. If the impurity level is significant, discard the batch and use a fresh one.
Visible change in appearance (color, texture) Chemical degradation due to improper storage (exposure to air, light, moisture).1. Immediately transfer the compound to a tightly sealed container, purge with nitrogen if possible, and store at the recommended 2-8°C in the dark.2. Assess the purity of the compound before further use.

Data Presentation

Currently, specific quantitative stability data for this compound is not available in the peer-reviewed literature. To generate this data, a stability study would need to be conducted. Below is a template for how such data could be presented.

Table 1: Example Stability Data for this compound under Accelerated Storage Conditions (40°C/75% RH)

Time Point (Months)Purity (%) by HPLCAppearanceComments
099.5Off-white crystalline solidInitial analysis
1Data not availableData not available
3Data not availableData not available
6Data not availableData not available

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

  • Objective: To determine the purity of this compound and detect the presence of degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Start with a 30:70 (Acetonitrile:Water) mixture.

    • Linearly increase to 90:10 over 15 minutes.

    • Hold at 90:10 for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and 320 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile.

  • Analysis: The purity is calculated based on the area percentage of the main peak. The appearance of new peaks over time indicates degradation.

Protocol 2: Accelerated Stability Study

  • Objective: To evaluate the stability of this compound under accelerated conditions to predict its long-term stability.

  • Methodology:

    • Place a known quantity of the compound in a container that mimics the proposed long-term storage container.

    • Store the container in a stability chamber set to 40°C ± 2°C and 75% ± 5% relative humidity (RH).

    • At specified time points (e.g., 0, 1, 3, and 6 months), withdraw a sample.

    • Analyze the sample for purity using the HPLC method described in Protocol 1.

    • Document any changes in physical appearance.

Visualizations

experimental_workflow cluster_storage Storage Conditions cluster_analysis Purity Assessment cluster_troubleshooting Troubleshooting storage Store at 2-8°C, dry, dark, sealed, optional N2 atmosphere issue Inconsistent Results/ Visual Change storage->issue Leads to hplc HPLC Analysis (Protocol 1) action Verify Purity & Use Fresh Batch hplc->action If degraded nmr NMR Spectroscopy nmr->action gcms GC-MS Analysis gcms->action issue->hplc Investigate with issue->nmr issue->gcms

Caption: Troubleshooting workflow for stability issues.

degradation_pathway compound This compound degraded_product 1-(4-Nitrophenyl)-1H-pyrrole-2-carboxylic acid compound->degraded_product Oxidation oxidant Air (O2), Light, Moisture oxidant->compound

Caption: Potential primary degradation pathway.

References

"improving the solubility of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde for biological assays"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde for biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for dissolving this compound?

A1: For biological assays, Dimethyl Sulfoxide (DMSO) is the most common and recommended initial solvent for creating high-concentration stock solutions of poorly soluble compounds like this compound.[1][2] Other polar aprotic solvents such as dimethylformamide (DMF) may also be effective.

Q2: My compound is not dissolving well even in DMSO. What can I do?

A2: If you encounter solubility issues in DMSO, you can try gentle warming (e.g., to 37°C) or sonication to aid dissolution.[1] However, be cautious with heating as it may degrade the compound. It is also crucial to use high-purity, anhydrous DMSO, as absorbed water can significantly decrease the solubility of some compounds.

Q3: What is the maximum concentration of DMSO acceptable in my cell-based assay?

A3: High concentrations of DMSO can be toxic to cells.[1] It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, and to include a vehicle control (assay media with the same final DMSO concentration without the compound) in all experiments.[1]

Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. How can I prevent this?

A4: Precipitation upon dilution into aqueous media is a common problem for poorly soluble compounds.[1] To mitigate this, you can try several strategies:

  • Lower the final compound concentration: If the final concentration exceeds the aqueous solubility, precipitation will occur.

  • Use a multi-step dilution: Instead of a single large dilution, perform serial dilutions.

  • Incorporate surfactants or co-solvents: Adding a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a co-solvent to the assay buffer can help maintain solubility.

  • Utilize cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

Q5: Are there alternative formulation strategies to improve the bioavailability of this compound for in vivo studies?

A5: Yes, for in vivo applications, several advanced formulation strategies can be employed to enhance the solubility and absorption of poorly soluble compounds. These include:

  • Lipid-based formulations: Incorporating the compound into oils, self-emulsifying drug delivery systems (SEDDS), or liposomes can improve solubilization.

  • Amorphous solid dispersions: Dispersing the compound in a polymer matrix in an amorphous state can increase its dissolution rate.

  • Particle size reduction: Micronization or nanocrystal technology increases the surface area of the compound, which can lead to a higher dissolution rate according to the Noyes-Whitney equation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not dissolve in 100% DMSO. Compound may be highly crystalline or have very low solubility.Use gentle heating (37°C) or sonication.[1] Ensure the use of anhydrous, high-purity DMSO. If still insoluble, consider alternative solvents like DMF or N-methyl-2-pyrrolidone (NMP), but check for compatibility with your assay.
Compound precipitates out of DMSO stock solution upon storage. The stock solution may be supersaturated, or the compound may be unstable in DMSO over time. Water absorption into the DMSO can also cause precipitation.Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid freeze-thaw cycles.[1] Use anhydrous DMSO and seal containers tightly.
Inconsistent results in biological assays. This could be due to partial precipitation of the compound in the assay medium, leading to inaccurate concentrations.Visually inspect assay plates for any signs of precipitation. Optimize the dilution protocol to ensure the compound remains in solution. Consider using formulation strategies like adding surfactants or cyclodextrins to the assay medium.
High background signal or cell toxicity in the assay. The solvent concentration (e.g., DMSO) may be too high, or the compound itself may be cytotoxic at the tested concentrations.Ensure the final DMSO concentration is below 0.5% and include a vehicle control.[1] Perform a dose-response curve to determine the optimal non-toxic concentration of the compound.

Solvent Selection Guide

SolventTypeExpected SolubilityNotes for Biological Assays
Dimethyl Sulfoxide (DMSO) Polar AproticHighRecommended for stock solutions. Final concentration in assay should be <0.5%.[1]
Dimethylformamide (DMF) Polar AproticHighCan be used for stock solutions. Often more toxic to cells than DMSO. Check assay compatibility.
N-Methyl-2-pyrrolidone (NMP) Polar AproticHighGood solubilizing power. Biocompatibility needs to be assessed for the specific assay.
Ethanol Polar ProticModerateCan be used as a co-solvent. May have biological effects on its own.
Methanol Polar ProticModerateGenerally not recommended for live-cell assays due to toxicity.
Acetone Polar AproticModerateVolatile and may not be suitable for most biological assays.
Water Polar ProticVery LowThe compound is expected to be poorly soluble in aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: 216.19 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator water bath (optional)

Procedure:

  • Accurately weigh out 2.16 mg of this compound and place it into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous, high-purity DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Method for Solubility Assessment in Different Solvents

Objective: To qualitatively or semi-quantitatively assess the solubility of this compound in various organic solvents.

Materials:

  • This compound

  • A selection of solvents to be tested (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile)

  • Small glass vials with caps

  • Magnetic stirrer and stir bars

  • Vortex mixer

Procedure:

  • Add a pre-weighed amount of the compound (e.g., 1 mg) to a series of vials.

  • To each vial, add a small, measured volume of a different solvent (e.g., 100 µL).

  • Cap the vials tightly and vortex for 30 seconds.

  • Place the vials on a magnetic stirrer and stir at room temperature for 1-2 hours.

  • Visually inspect each vial for undissolved solid.

  • If the compound has completely dissolved, add another pre-weighed amount (e.g., 1 mg) and repeat steps 3-5 until a saturated solution is achieved (i.e., solid material remains undissolved).

  • The solubility can be estimated based on the total amount of compound dissolved in the final volume of the solvent.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Biological Assay weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve assist Gentle Heat / Sonication (if needed) dissolve->assist aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot serial_dilute Serial Dilution in DMSO aliquot->serial_dilute Use Stock final_dilute Final Dilution in Assay Medium serial_dilute->final_dilute add_to_assay Add to Assay Plate final_dilute->add_to_assay incubate Incubate add_to_assay->incubate readout Measure Readout incubate->readout

Caption: Experimental workflow for preparing and using the compound in biological assays.

troubleshooting_solubility cluster_causes Potential Causes cluster_solutions Solutions start Compound Precipitates in Aqueous Assay Buffer cause1 Concentration > Aqueous Solubility start->cause1 cause2 Poor Solvent Mixing start->cause2 solution1 Lower Final Concentration cause1->solution1 solution4 Use Cyclodextrins cause1->solution4 solution2 Use Co-solvent (e.g., Ethanol) cause2->solution2 solution3 Add Surfactant (e.g., Tween-80) cause2->solution3

Caption: Troubleshooting logic for compound precipitation in aqueous buffer.

References

"challenges in the scale-up synthesis of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common laboratory-scale synthesis involves the N-arylation of pyrrole-2-carbaldehyde with a suitable 4-nitrophenylating agent, such as 1-fluoro-4-nitrobenzene or 4-nitro-iodobenzene, often in the presence of a base. Another approach is the construction of the pyrrole ring from precursors already containing the 4-nitrophenyl group.

Q2: Why is my reaction yield significantly lower on a larger scale compared to my small-scale trial runs?

A2: Several factors can contribute to decreased yield upon scale-up. These include inefficient heat transfer, poor mixing, localized overheating leading to side reactions, and challenges in maintaining an inert atmosphere in larger reaction vessels. See the Troubleshooting Guide for specific solutions.

Q3: What are the typical impurities or byproducts I should expect?

A3: Common impurities can include unreacted starting materials (pyrrole-2-carbaldehyde and the nitrophenylating agent), side-products from self-condensation of the aldehyde, and potentially regioisomers if the pyrrole ring is formed in the presence of the nitro-substituent.

Q4: How can I effectively purify large quantities of the final product?

A4: For large-scale purification, column chromatography may be impractical. Recrystallization is often the preferred method. A solvent screen is recommended to find a suitable solvent or solvent system that provides good solubility at elevated temperatures and poor solubility at room temperature or below for the product, while impurities remain in solution.

Q5: Are there any specific safety precautions I should take during the scale-up?

A5: Yes. Nitroaromatic compounds can be thermally sensitive and potentially explosive, especially in the presence of certain reagents. It is crucial to monitor the reaction temperature carefully and avoid excessive heating. Additionally, many organic solvents are flammable and require proper handling and grounding to prevent static discharge. Always consult the Safety Data Sheets (SDS) for all reagents and solvents.

Troubleshooting Guides

Problem 1: Low or Inconsistent Yield
Symptom Potential Cause Suggested Solution
Reaction stalls before completionInsufficient base or base degradation.Use a stronger, non-nucleophilic base (e.g., NaH, KHMDS). Ensure the base is fresh and properly handled to avoid deactivation by moisture.
Inefficient mixing in a larger vessel.Increase stirrer speed, use an overhead stirrer with appropriate impeller design for the vessel geometry.
Poor heat transfer leading to non-optimal reaction temperature.Use a reactor with a larger surface area-to-volume ratio, or a jacketed reactor with a circulating temperature control system. Monitor the internal reaction temperature, not just the bath temperature.
Formation of significant byproductsLocalized overheating causing decomposition or side reactions.Add reagents portion-wise or via a syringe pump to control exothermic events. Improve stirring and temperature control.
Presence of oxygen or moisture.Ensure all glassware is thoroughly dried and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Degas solvents before use.
Problem 2: Difficult Purification
Symptom Potential Cause Suggested Solution
Product oils out during recrystallizationInappropriate solvent system.Perform a systematic solvent screen to identify a suitable recrystallization solvent or solvent mixture. Consider using a co-solvent system.
Persistent colored impuritiesHighly colored byproducts that co-crystallize with the product.Treat the crude product solution with activated carbon before recrystallization to adsorb colored impurities.
Product is a fine powder, difficult to filterRapid crystallization from a supersaturated solution.Allow the crystallization to proceed slowly by cooling the solution gradually. Seeding the solution with a small crystal of the pure product can promote the growth of larger crystals.

Experimental Protocols

A representative experimental protocol for the synthesis of this compound is provided below.

Synthesis of this compound

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere, a solution of pyrrole-2-carbaldehyde (1.0 eq.) in anhydrous DMF is added dropwise at 0 °C. The mixture is stirred at this temperature for 30 minutes. A solution of 1-fluoro-4-nitrobenzene (1.1 eq.) in anhydrous DMF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion (monitored by TLC), the reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields

Scale Base Solvent Temperature (°C) Time (h) Yield (%)
1 mmolK₂CO₃DMF802465
1 mmolNaHDMF251285
100 mmolNaHDMF251270
100 mmolNaHTHF251875

Visualizations

Synthesis_Workflow reagents Starting Materials: - Pyrrole-2-carbaldehyde - 1-Fluoro-4-nitrobenzene - Base (e.g., NaH) reaction N-Arylation Reaction (Anhydrous DMF, Inert Atmosphere) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Recrystallization) workup->purification product Final Product: 1-(4-Nitrophenyl)-1H- pyrrole-2-carbaldehyde purification->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield in Scale-up? check_temp Monitor Internal Temperature start->check_temp check_mixing Evaluate Stirring Efficiency start->check_mixing check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents temp_issue Exotherm Observed? check_temp->temp_issue mixing_issue Inhomogeneous Mixture? check_mixing->mixing_issue reagent_issue Reagents OK? check_reagents->reagent_issue slow_addition Slow Reagent Addition temp_issue->slow_addition Yes improve_stirring Use Overhead Stirrer mixing_issue->improve_stirring Yes use_fresh_reagents Use Fresh/Anhydrous Reagents reagent_issue->use_fresh_reagents No

Caption: Troubleshooting logic for addressing low yield in scale-up synthesis.

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of substituted pyrrole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shifts for an unsubstituted pyrrole ring?

A1: The chemical shifts for unsubstituted pyrrole are influenced by the aromaticity and the electron-donating nature of the nitrogen atom. In the ¹H NMR spectrum, the α-protons (H-2, H-5) typically appear at a lower field than the β-protons (H-3, H-4). The N-H proton signal is often broad and its chemical shift is highly dependent on the solvent and concentration.[1]

Q2: How do electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) affect the chemical shifts of pyrrole ring protons?

A2: Electron-donating groups (e.g., alkyl, alkoxy) increase the electron density of the pyrrole ring, causing an upfield shift (lower ppm) of the proton signals. Conversely, electron-withdrawing groups (e.g., carbonyl, nitro) decrease the electron density, leading to a downfield shift (higher ppm) of the ring proton signals.[1]

Q3: Why is the N-H proton signal in a pyrrole derivative often broad or sometimes not visible?

A3: The broadening of the N-H proton signal is due to quadrupole-induced relaxation from the ¹⁴N nucleus. The rate of this relaxation can sometimes make the peak so broad that it is difficult to distinguish from the baseline. Factors such as temperature, solvent, and proton exchange can influence the appearance of this signal.

Q4: What are the typical coupling constants (J-values) observed in a pyrrole ring?

A4: The coupling constants in a pyrrole ring are crucial for identifying the substitution pattern. Typical values are approximately J(H2-H3) ≈ 2.7 Hz, J(H3-H4) ≈ 3.6 Hz, and J(H2-H4) ≈ 1.4 Hz. The coupling between the N-H proton and the ring protons is also observed, with values around 2.5 Hz.[2]

Q5: How can I confirm the assignment of an N-H or O-H proton signal?

A5: To confirm the assignment of an exchangeable proton like N-H or O-H, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. The signal corresponding to the exchangeable proton will disappear or significantly decrease in intensity.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the interpretation of NMR spectra of substituted pyrroles.

Problem Potential Cause(s) Recommended Solution(s)
Overlapping Signals in the Aromatic Region - Similar electronic environments of different protons.- Complex substitution patterns.- Change the NMR solvent: Spectra recorded in different solvents (e.g., CDCl₃ vs. benzene-d₆) can show different chemical shifts, potentially resolving the overlap.[3]- Perform 2D NMR experiments: COSY can help identify coupled protons, while HSQC and HMBC can correlate protons to their attached carbons, aiding in assignment.[4]
Broad or Poorly Resolved Peaks - Poor shimming of the NMR spectrometer.- Sample is too concentrated or contains paramagnetic impurities.- Presence of dynamic processes like chemical exchange or conformational changes (rotamers).[5]- Re-shim the spectrometer. - Prepare a more dilute sample and ensure its purity. - Acquire the spectrum at a different temperature: Heating the sample can sometimes increase the rate of exchange, leading to sharper signals for rotamers.[3]
Unexpected Peaks in the Spectrum - Impurities from the reaction or purification process (e.g., residual solvents).- Presence of tautomers.- Presence of rotamers due to restricted rotation around a single bond (e.g., an amide substituent).[5]- Check for common solvent impurities. - Consider the possibility of tautomerism, which can be influenced by solvent and temperature. - Perform variable temperature (VT) NMR experiments: If the unexpected peaks coalesce at higher temperatures, they are likely due to rotamers.[6][7] 1D NOE experiments can also be used to identify exchanging species.[6]
Difficulty in Assigning Quaternary Carbons - Quaternary carbons do not have attached protons and therefore do not show correlations in an HSQC spectrum.- Use an HMBC experiment: This experiment shows long-range correlations (typically 2-3 bonds) between protons and carbons, allowing for the assignment of quaternary carbons through their coupling to nearby protons.[8]
Ambiguous Stereochemistry or Regiochemistry - Inability to distinguish between isomers based on ¹H and ¹³C NMR alone.- Perform a NOESY or ROESY experiment: These experiments show through-space correlations between protons that are close to each other, which can help in determining the relative stereochemistry and regiochemistry of substituents.[9]

Data Presentation

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Unsubstituted Pyrrole. [1]

Nucleus Position Chemical Shift (ppm) in CDCl₃
¹HN-H~8.0 (broad)
¹HH-2, H-5~6.7
¹HH-3, H-4~6.2
¹³CC-2, C-5~118
¹³CC-3, C-4~108

Note: Chemical shifts, especially for the N-H proton, are sensitive to solvent and concentration.[1]

Table 2: Typical ¹H-¹H Coupling Constants for the Pyrrole Ring.

Coupling Typical Value (Hz)
³J(H2-H3)2.6 - 2.8
³J(H3-H4)3.4 - 3.8
⁴J(H2-H4)1.3 - 1.5
⁴J(H2-H5)1.8 - 2.0
³J(NH-H2)2.4 - 2.6
⁴J(NH-H3)2.4 - 2.6

Experimental Protocols

1. Sample Preparation for NMR Spectroscopy

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[1]

  • Sample Purity: The sample should be of high purity to avoid signals from impurities that can complicate spectral interpretation.

  • Solvent Selection: Use high-purity deuterated solvents. The choice of solvent can influence chemical shifts, particularly for the N-H proton due to hydrogen bonding effects.[1] Common solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.

  • Concentration: A typical concentration for ¹H NMR is 5-10 mg of sample in 0.5-0.7 mL of deuterated solvent. For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary.

2. Standard 1D NMR Acquisition Parameters

The following are recommended starting parameters for acquiring routine ¹H and ¹³C NMR spectra.

For ¹H NMR Spectroscopy:

Parameter Recommended Value Purpose
Pulse Angle30-45°To avoid saturation and ensure quantitative measurements.
Spectral Width12-16 ppmTo cover the typical range of proton chemical shifts.
Acquisition Time (AQ)1-2 secondsThe time for which the signal is detected.
Relaxation Delay (D1)1-2 secondsThe time between pulses to allow for spin-lattice relaxation.[1]
Number of Scans (NS)8-16To improve the signal-to-noise ratio.[1]

For ¹³C NMR Spectroscopy:

Parameter Recommended Value Purpose
Pulse Angle30°A smaller pulse angle is used to avoid saturation of signals with long relaxation times.
Spectral Width200-240 ppmTo cover the typical range of carbon chemical shifts in organic molecules.
Acquisition Time (AQ)1-2 secondsThe time for which the signal is detected.
Relaxation Delay (D1)2 secondsTo allow for the typically longer relaxation of carbon nuclei.[1]
Number of Scans (NS)128 or moreA higher number of scans is required due to the low natural abundance of ¹³C.
DecouplingProton broadband decouplingTo simplify the spectrum by removing ¹H-¹³C couplings.

3. 2D NMR Experiments for Structural Elucidation

For complex substituted pyrroles, 2D NMR experiments are often essential for unambiguous structure determination.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks in the COSY spectrum connect coupled protons.[10]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹J-coupling). This is useful for assigning protonated carbons.[11]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is crucial for identifying connectivity between different spin systems and for assigning quaternary carbons.[8]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space (< 5 Å), regardless of whether they are coupled through bonds. They are invaluable for determining stereochemistry and the 3D structure of molecules.[9]

Visualizations

workflow cluster_start Start cluster_analysis Initial Analysis cluster_verification Structure Verification cluster_advanced Advanced Analysis start Acquire 1D NMR (¹H, ¹³C, DEPT) analysis Analyze Chemical Shifts, Coupling Constants, and Integration start->analysis structure_proposed Propose Putative Structure analysis->structure_proposed consistent Is the proposed structure consistent with all 1D data? structure_proposed->consistent acquire_2d Acquire 2D NMR (COSY, HSQC, HMBC) consistent->acquire_2d No ambiguity Is there any remaining stereochemical or regiochemical ambiguity? consistent->ambiguity Yes analyze_2d Analyze 2D Correlations acquire_2d->analyze_2d refine_structure Refine Structure analyze_2d->refine_structure refine_structure->consistent noe Acquire NOESY/ROESY ambiguity->noe Yes final_structure Final Structure Elucidation ambiguity->final_structure No noe->final_structure

Caption: Workflow for NMR-based structure elucidation of substituted pyrroles.

troubleshooting_tree cluster_problem Problem Identification cluster_solutions Potential Solutions start Complex/Ambiguous NMR Spectrum problem What is the main issue? start->problem overlap Overlapping Signals problem->overlap Signal Overlap broad Broad Peaks problem->broad Broad Signals unexpected Unexpected Peaks problem->unexpected Extra Signals change_solvent Change Solvent overlap->change_solvent run_2d Run 2D NMR (COSY, HSQC) overlap->run_2d vt_nmr Run Variable Temperature NMR broad->vt_nmr check_purity Check Sample Purity/ Concentration broad->check_purity unexpected->check_purity d2o_exchange D₂O Exchange unexpected->d2o_exchange check_rotamers Consider Rotamers/Tautomers unexpected->check_rotamers check_rotamers->vt_nmr

Caption: Decision tree for troubleshooting common NMR spectral issues.

nmr_relationships cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR C13 ¹³C NMR COSY COSY H1->COSY ¹H-¹H Coupling HSQC HSQC H1->HSQC ¹J C-H HMBC HMBC H1->HMBC ⁿJ C-H (n=2,3) NOESY NOESY/ROESY H1->NOESY ¹H-¹H Through Space C13->HSQC ¹J C-H C13->HMBC ⁿJ C-H (n=2,3)

Caption: Relationships between key NMR experiments for structure elucidation.

References

Validation & Comparative

"comparing the corrosion inhibition efficiency of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde with other organic inhibitors"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Organic Corrosion Inhibitors

The quest for effective corrosion inhibitors is a critical endeavor in numerous industries, safeguarding the integrity and longevity of metallic infrastructure. Organic compounds, in particular, have garnered significant attention due to their versatility and efficacy. This guide provides a detailed comparative analysis of the corrosion inhibition efficiency of a promising candidate, 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde, against other established organic inhibitors. The comparison is supported by experimental data from weight loss and electrochemical studies, offering a comprehensive overview for researchers and professionals in the field.

Quantitative Comparison of Corrosion Inhibition Efficiencies

The following table summarizes the inhibition efficiency of this compound and other selected organic inhibitors in acidic media. The data has been compiled from various research articles to provide a clear and concise comparison.

InhibitorConcentration (ppm)Corrosive MediumMethodInhibition Efficiency (%)Reference
This compound 6001 M HClWeight Loss88.67[1]
Pyrrole5001 M HClWeight Loss85.2[1]
2,5-Dimethylpyrrole5001 M HClWeight Loss91.5[1]
Indole5001 M HClWeight Loss93.8[1]
m-Nitroaniline40 mM0.15 M HNO₃Weight Loss99.4[2]
p-Nitroaniline40 mM0.15 M HNO₃Weight Loss97.9[2]
o-Nitroaniline40 mM0.15 M HNO₃Weight Loss90.8[2]
N'-(1-phenylethylidene)-4-(1H-pyrrol-1-yl)benzohydrazide5001 M HClWeight Loss94.5[3]
N2,N4-bis(4-(4-methoxyphenyl)thiazol-2-yl)-3,5-dimethyl-1H-pyrrole-2,4-dicarboxamide (MPTP)25015% HClWeight Loss98.1[4]
N2,N4-bis(4-(4-chlorophenyl)thiazol-2-yl)-3,5-dimethyl-1H-pyrrole-2,4-dicarboxamide (CPTP)25015% HClWeight Loss96.4[4]

Detailed Experimental Protocols

To ensure a thorough understanding of the presented data, this section outlines the detailed methodologies for the key experiments cited in the comparison.

Weight Loss Method (Gravimetric Analysis)

The weight loss method is a fundamental and widely used technique for determining corrosion rates and the efficiency of inhibitors. The protocol is generally performed in accordance with standards such as ASTM G31.

Objective: To determine the mass loss of a metal specimen in a corrosive environment with and without an inhibitor over a specific period.

Materials and Apparatus:

  • Metal coupons (e.g., mild steel) of known dimensions and composition.

  • Corrosive solution (e.g., 1 M HCl).

  • Inhibitor compound.

  • Analytical balance (accuracy ±0.1 mg).

  • Water bath or thermostat for temperature control.

  • Glass beakers and hooks.

  • Abrasive papers of various grades (e.g., 200 to 1200 grit).

  • Acetone and distilled water for cleaning.

  • Desiccator.

Procedure:

  • Specimen Preparation: Mechanically polish the metal coupons using successively finer grades of abrasive paper until a mirror-like surface is achieved.

  • Cleaning and Weighing: Degrease the polished coupons with acetone, wash with distilled water, and dry thoroughly. Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).

  • Immersion: Suspend the weighed coupons in beakers containing the corrosive solution. For the inhibited tests, add the desired concentration of the inhibitor to the solution. A blank test without the inhibitor is run concurrently for comparison.

  • Exposure: Maintain the beakers at a constant temperature for a predetermined immersion period (e.g., 6 hours, 24 hours).

  • Final Cleaning and Weighing: After the immersion period, retrieve the coupons. Remove the corrosion products by cleaning with a specific solution (e.g., a solution containing HCl and hexamine), wash with distilled water and acetone, and dry.

  • Final Weighing: Weigh the cleaned and dried coupons and record the final weight (W_final).

Calculations:

  • Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (D × A × T) where:

    • ΔW = Weight loss (W_initial - W_final) in mg

    • D = Density of the metal in g/cm³

    • A = Surface area of the coupon in cm²

    • T = Immersion time in hours

  • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where:

    • CR_blank = Corrosion rate in the absence of the inhibitor.

    • CR_inhibitor = Corrosion rate in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the kinetics of electrochemical processes and the properties of the electrode/electrolyte interface.

Objective: To evaluate the corrosion resistance of a metal in a corrosive medium by measuring its impedance over a range of frequencies.

Apparatus:

  • Potentiostat/Galvanostat with a frequency response analyzer (FRA).

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): The metal specimen.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode (CE): Platinum or graphite rod.

  • Corrosive solution with and without the inhibitor.

Procedure:

  • Electrode Preparation: Prepare the working electrode by embedding the metal specimen in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss method.

  • Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode immersed in the test solution.

  • Open Circuit Potential (OCP) Stabilization: Allow the system to stabilize by monitoring the OCP for a certain period (e.g., 30-60 minutes) until a steady state is reached.

  • Impedance Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is typically plotted as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). The data is then fitted to an equivalent electrical circuit model to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).

Calculations:

  • Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 where:

    • Rct_blank = Charge transfer resistance in the absence of the inhibitor.

    • Rct_inhibitor = Charge transfer resistance in the presence of the inhibitor.

Potentiodynamic Polarization

This technique provides information about the anodic and cathodic reactions occurring during corrosion and helps to determine the corrosion current and potential.

Objective: To study the effect of an inhibitor on the anodic and cathodic polarization behavior of a metal.

Apparatus: Same as for EIS.

Procedure:

  • Electrode and Cell Setup: Prepare the electrodes and set up the electrochemical cell as described for EIS.

  • OCP Stabilization: Allow the system to reach a stable OCP.

  • Polarization Scan: Scan the potential linearly from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV with respect to OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting current is plotted against the applied potential on a logarithmic scale (Tafel plot). The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr).

Calculations:

  • Inhibition Efficiency (IE%): IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100 where:

    • icorr_blank = Corrosion current density in the absence of the inhibitor.

    • icorr_inhibitor = Corrosion current density in the presence of the inhibitor.

Visualizing Experimental and Logical Relationships

To further clarify the experimental processes and the underlying principles of corrosion inhibition, the following diagrams are provided.

Experimental_Workflow cluster_prep Specimen Preparation cluster_exposure Corrosion Exposure cluster_analysis Analysis p1 Material Selection (e.g., Mild Steel) p2 Coupon Cutting & Shaping p1->p2 p3 Surface Polishing p2->p3 p4 Cleaning & Degreasing p3->p4 p5 Initial Weighing p4->p5 e4 Immersion of Coupons p5->e4 e1 Prepare Corrosive Medium (e.g., 1 M HCl) e2 Add Inhibitor (Test Solution) e1->e2 e3 Blank Solution (No Inhibitor) e1->e3 e2->e4 e3->e4 e5 Controlled Temperature & Time e4->e5 a1 Retrieve & Clean Coupons e5->a1 a2 Final Weighing a1->a2 a3 Calculate Weight Loss a2->a3 a4 Calculate Corrosion Rate a3->a4 a5 Calculate Inhibition Efficiency a4->a5

Caption: Workflow for the Weight Loss Method of corrosion inhibition testing.

Adsorption_Mechanism cluster_process Adsorption Process Metal Metal Surface (e.g., Fe) ProtectiveFilm Adsorbed Protective Film Inhibitor Organic Inhibitor Molecules Adsorption Adsorption of Inhibitor (Displaces H₂O) Inhibitor->Adsorption Interaction with metal surface H2O Water Molecules (H₂O) H2O->Adsorption Displacement Barrier Formation of a Protective Barrier Adsorption->Barrier Reduction Reduction of Corrosion Rate Barrier->Reduction

References

A Comparative Analysis of 1-(Nitrophenyl)-1H-pyrrole-2-carbaldehyde Isomers: A Review of Synthetic Approaches and Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. The introduction of a nitrophenyl substituent to the pyrrole ring, coupled with a carbaldehyde group, presents a class of molecules with potential for diverse pharmacological applications. This guide aims to provide a comparative overview of the biological activities of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde and its ortho- and meta-isomers. However, a comprehensive review of the scientific literature reveals a notable absence of direct comparative studies on the biological activities of these specific isomers. While the synthesis of all three isomers has been reported, their biological effects have not been evaluated in a comparative manner.

This guide will therefore focus on presenting the available synthetic methodology for these compounds and discuss the broader context of the biological activities of related nitropyrrole and pyrrole-2-carbaldehyde derivatives. Furthermore, it will provide standardized experimental protocols for key biological assays that could be employed to evaluate and compare the efficacy of these isomers, along with visualizations of these experimental workflows.

Synthesis of 1-(Nitrophenyl)-1H-pyrrole-2-carbaldehyde Isomers

A one-pot sequential multicomponent reaction has been described for the synthesis of 1-(4-methoxyphenyl)-2-(nitrophenyl)-1H-pyrrole-3-carbaldehydes, which provides a potential route to the title compounds with modifications. The synthesis of 1-(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-pyrrole-3-carbaldehyde, 1-(4-methoxyphenyl)-2-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde, and 1-(4-methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde has been reported.[1] Although this does not directly yield the 1-(nitrophenyl)-1H-pyrrole-2-carbaldehydes, it establishes a methodology for coupling nitrophenyl groups to the pyrrole ring.

Potential Biological Activities: An Overview of Related Compounds

While specific data on the title isomers is lacking, the broader classes of nitropyrrole and pyrrole-2-carbaldehyde derivatives have demonstrated a range of biological activities.

Antimicrobial Activity: Pyrrole derivatives are known to possess significant antibacterial and antifungal properties.[2][3][4][5] For instance, certain tetrasubstituted pyrrole derivatives, including one bearing a nitrophenyl group, have shown excellent activity against E. coli.[3][6] The presence of a nitro group, an electron-withdrawing functionality, can modulate the electronic properties of the pyrrole ring and influence its interaction with biological targets.[7]

Anticancer Activity: The cytotoxicity of various pyrrole derivatives against different cancer cell lines has been widely reported.[8][9] Nitropyrrole compounds have also been investigated for their mutagenicity and cytotoxicity.[10] The aldehyde functional group can participate in the formation of Schiff bases with biological nucleophiles, a mechanism that can contribute to cytotoxicity.

Experimental Protocols

To facilitate future comparative studies on the biological activities of 1-(Nitrophenyl)-1H-pyrrole-2-carbaldehyde isomers, detailed protocols for standard in vitro assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (ortho-, meta-, and para-isomers) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Treat with compound isomers incubation1->compound_treatment incubation2 Incubate 24-72h compound_treatment->incubation2 mtt_addition Add MTT reagent incubation2->mtt_addition incubation3 Incubate 4h mtt_addition->incubation3 solubilization Add solubilizing agent incubation3->solubilization read_plate Read absorbance at 570 nm solubilization->read_plate data_analysis Calculate IC50 values read_plate->data_analysis end End data_analysis->end

Figure 1. Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

MIC_Determination_Workflow start Start prepare_dilutions Prepare serial dilutions of compound isomers start->prepare_dilutions prepare_inoculum Prepare standardized microbial inoculum start->prepare_inoculum inoculate_plate Inoculate microtiter plate prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubation Incubate 18-24h inoculate_plate->incubation read_results Observe for visible growth incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Figure 2. Workflow for MIC determination.

Conclusion

The biological activities of this compound and its ortho- and meta-isomers remain an unexplored area of research. While synthetic routes to these compounds are emerging, a direct comparison of their biological efficacy is currently not possible due to a lack of published data. Based on the known activities of related nitropyrrole and pyrrole-2-carbaldehyde derivatives, it is plausible that these isomers may exhibit interesting antimicrobial and anticancer properties. The provided experimental protocols offer a framework for future studies to systematically evaluate and compare the biological potential of these compounds, which could lead to the identification of novel therapeutic agents. Further research is warranted to fill this knowledge gap and to elucidate the structure-activity relationships of this promising class of molecules.

References

Unveiling the Potent Bioactivity of Nitrophenyl-Substituted Pyrrole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, pyrrole derivatives have emerged as a privileged scaffold, demonstrating a wide spectrum of biological activities. The strategic incorporation of a nitrophenyl moiety onto the pyrrole core has been shown to significantly influence their pharmacological profile. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various nitrophenyl-substituted pyrrole derivatives, with a focus on their anticancer and antibacterial properties, supported by experimental data and detailed protocols.

Anticancer Activity: Targeting Tubulin Polymerization

A promising avenue for cancer chemotherapy is the disruption of microtubule dynamics, which are essential for cell division. Several nitrophenyl-substituted pyrrole derivatives have demonstrated potent tubulin polymerization inhibitory activity.

Structure-Activity Relationship of 3-Aroyl-1-arylpyrrole (ARAP) Derivatives

A study by B. K. Narayana et al. explored a series of 3-aroyl-1-arylpyrrole (ARAP) derivatives as inhibitors of tubulin polymerization. The core structure consists of a pyrrole ring substituted with an aryl group at the 1-position and a 3,4,5-trimethoxybenzoyl group at the 3-position. The variation of substituents on the 1-aryl ring revealed critical insights into their anticancer activity.

Key Findings:

  • Mandatory Moieties: The 1-phenyl ring and the 3-(3,4,5-trimethoxyphenyl)carbonyl moieties were found to be essential for potent inhibition of tubulin polymerization, colchicine binding, and cancer cell growth.[1]

  • Effect of Nitro Group: Introduction of a nitro group on the 1-phenyl ring had a variable effect depending on its position. A nitro group at the 3-position (compound 19 ) showed significant inhibition of tubulin polymerization.

  • Amino Group Enhancement: Reduction of the nitro group in compound 19 to an amino group (compound 22 ) resulted in a dramatic increase in both tubulin polymerization inhibition and cytotoxicity against MCF-7 breast cancer cells.[1]

Table 1: In Vitro Activity of 3-Aroyl-1-arylpyrrole (ARAP) Derivatives

CompoundRTubulin Polymerization IC₅₀ (µM)MCF-7 Cell Growth IC₅₀ (nM)
19 3-NO₂8.9>1000
22 3-NH₂1.415
Signaling Pathway: Inhibition of Tubulin Polymerization

Nitrophenyl-substituted pyrrole derivatives, such as the ARAPs, exert their anticancer effects by interfering with the dynamics of microtubules. They bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death).

G cluster_cell Cancer Cell drug ARAP Derivative (e.g., Compound 22) tubulin β-Tubulin (Colchicine Binding Site) drug->tubulin Binds to polymerization Tubulin Polymerization microtubules Microtubule Formation polymerization->microtubules Inhibited spindle Mitotic Spindle Assembly microtubules->spindle Disrupted g2m G2/M Phase Arrest spindle->g2m apoptosis Apoptosis g2m->apoptosis

Caption: Mechanism of action of anticancer nitrophenyl-substituted pyrrole derivatives.

Antibacterial Activity

The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Nitrophenyl-substituted pyrrole derivatives have also shown promise in this area.

Structure-Activity Relationship of N-(Nitrophenyl)benzamide Derivatives

Research has highlighted the antitubercular activity of certain nitrophenyl-substituted pyrrole derivatives. For instance, N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl)benzamide has been identified as a potent inhibitor of Mycobacterium tuberculosis.

Table 2: Antitubercular Activity of N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl)benzamide

CompoundTarget OrganismMIC (µg/mL)
N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl)benzamideMycobacterium tuberculosis H37Rv3.125

Experimental Protocols

Synthesis of 3-Aroyl-1-(3-aminophenyl)pyrrole (Compound 22)

A general synthetic route to ARAP derivatives involves the reaction of an appropriate aniline with 2,5-dimethoxytetrahydrofuran to form the N-arylpyrrole, followed by a Friedel-Crafts acylation with 3,4,5-trimethoxybenzoyl chloride. The nitro-substituted intermediate is then reduced to the corresponding amino derivative.

G cluster_synthesis Synthesis of Compound 22 start 3-Nitroaniline int1 1-(3-Nitrophenyl)-1H-pyrrole start->int1 2,5-Dimethoxytetrahydrofuran, Acetic Acid int2 [1-(3-Nitrophenyl)-1H-pyrrol-3-yl](3,4,5-trimethoxyphenyl)methanone (Compound 19) int1->int2 3,4,5-Trimethoxybenzoyl chloride, AlCl3 product [1-(3-Aminophenyl)-1H-pyrrol-3-yl](3,4,5-trimethoxyphenyl)methanone (Compound 22) int2->product Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Synthetic workflow for an anticancer ARAP derivative.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds and controls (e.g., Paclitaxel as a polymerization promoter, Nocodazole as an inhibitor)

  • 96-well microplates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Prepare a tubulin solution (e.g., 2 mg/mL) in ice-cold General Tubulin Buffer containing GTP.

  • Add the test compound at various concentrations to the wells of a pre-warmed (37°C) 96-well plate.[2]

  • Initiate the polymerization reaction by adding the cold tubulin solution to each well.[2]

  • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Monitor the fluorescence intensity over time (e.g., every 30 seconds for 60 minutes) at appropriate excitation and emission wavelengths for the fluorescent reporter.

  • The rate of polymerization is determined from the slope of the linear portion of the fluorescence curve. The IC₅₀ value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.[3]

  • Add the solubilization solution to each well to dissolve the formazan crystals.[4]

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined as the concentration of the compound that reduces cell viability by 50%.

Conclusion

Nitrophenyl-substituted pyrrole derivatives represent a versatile and promising class of compounds with significant potential in the development of novel anticancer and antibacterial agents. The structure-activity relationship studies highlighted in this guide underscore the importance of the position and nature of substituents on the pyrrole and nitrophenyl rings for optimizing biological activity. The detailed experimental protocols provide a framework for the synthesis and evaluation of new analogues, paving the way for the discovery of more potent and selective therapeutic agents. Further research into the mechanisms of action and in vivo efficacy of these compounds is warranted to fully realize their clinical potential.

References

"comparative study of the antimicrobial spectrum of different pyrrole-based compounds"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Pyrrole, a five-membered aromatic heterocycle, is a core structure in many natural and synthetic compounds exhibiting a broad range of biological activities. This guide provides a comparative analysis of the antimicrobial spectrum of various pyrrole-based compounds, supported by experimental data from recent literature.

Data Presentation: Antimicrobial Activity of Pyrrole-Based Compounds

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected pyrrole-based compounds against various bacterial and fungal strains. MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. Lower MIC values indicate higher antimicrobial potency.

Compound Name/ClassTarget MicroorganismMIC (µg/mL)Reference
Pyrrolnitrin Staphylococcus aureus50[1]
Bacillus subtilis0.78[1]
Candida albicans10[1]
Aspergillus niger12.5[1]
Trichophyton rubrum1[1]
Marinopyrrole A Methicillin-resistant Staphylococcus aureus (MRSA)0.13-0.25[2]
Methicillin-susceptible Staphylococcus aureus (MSSA)0.125[2]
para-Trifluoromethyl derivative of Marinopyrrole A Methicillin-resistant Staphylococcus epidermidis (MRSE)0.008[2]
Pyrrole-based Chalcones (Compound 3) Candida albicans50[3]
Pyrrole-based Chalcones (Compound 7) Candida albicans50[3]
Candida krusei25[3]
Pyrrole-based Chalcones (Compound 9) Candida krusei25[3]
Phallusialides A and B Methicillin-resistant Staphylococcus aureus (MRSA)32[2]
Escherichia coli64[2]
N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide Mycobacterium tuberculosis3.125[2]
1,2,3,4-tetrasubstituted pyrrole derivatives (Compound 4) Staphylococcus aureus- (Zone of inhibition: 30 mm)[4]
Bacillus cereus- (Zone of inhibition: 19 mm)[4]
1,2,3,4-tetrasubstituted pyrrole derivatives (Compound 11) Staphylococcus aureus- (Zone of inhibition: 24 mm)[4]
1,2,3,4-tetrasubstituted pyrrole derivatives (Compound 12) Staphylococcus aureus- (Zone of inhibition: 23 mm)[4]

Note: Direct comparison of MIC values should be made with caution as experimental conditions may vary between studies.

Experimental Protocols

The following is a generalized methodology for determining the antimicrobial susceptibility of pyrrole-based compounds, based on standard broth microdilution and disk diffusion methods.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Microbial Inoculum: Isolate colonies of the test microorganism are cultured in a suitable broth medium overnight. The turbidity of the bacterial suspension is then adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The pyrrole-based compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Disk Diffusion Method
  • Preparation of Agar Plates and Inoculum: A standardized microbial suspension (0.5 McFarland) is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

  • Application of Disks: Sterile filter paper disks impregnated with a known concentration of the pyrrole-based compound are placed on the agar surface.

  • Incubation: The plates are incubated under suitable conditions.

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of growth inhibition around each disk.

Visualizations

Mechanism of Action of Pyrrolnitrin

cluster_membrane Cellular Respiration Pyrrolnitrin Pyrrolnitrin ETS Electron Transport System Pyrrolnitrin->ETS Inhibits Synthesis Inhibition of Protein, RNA, and DNA Synthesis Pyrrolnitrin->Synthesis Respiration Cellular Respiration Inhibition ETS->Respiration

Caption: Proposed mechanism of action for the antifungal antibiotic Pyrrolnitrin.

Mechanism of Action of Marinopyrroles

cluster_membrane Bacterial Cell Membrane Marinopyrrole Marinopyrrole Protonophore Acts as a Protonophore Marinopyrrole->Protonophore Depolarization Membrane Depolarization Protonophore->Depolarization PMF_Dissipation Dissipation of Proton Motive Force Depolarization->PMF_Dissipation Cell_Death Bacterial Cell Death PMF_Dissipation->Cell_Death cluster_workflow Antimicrobial Susceptibility Testing Workflow start Start prep_compound Prepare Pyrrole Compound Stock Solution start->prep_compound prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions of Compound prep_compound->serial_dilution inoculate Inoculate Microtiter Plate or Agar Plate prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate under Optimal Conditions inoculate->incubate read_results Read and Record Results (MIC or Zone of Inhibition) incubate->read_results end End read_results->end

References

Comparative Analysis of In Vitro Cytotoxicity: 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The therapeutic potential of pyrrole-based compounds in oncology has garnered significant interest within the scientific community.[1][2] These heterocyclic scaffolds are integral to numerous biologically active molecules and have been explored for their anticancer properties.[1][3] This guide provides a comparative overview of the in vitro cytotoxicity of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde and structurally related pyrrole derivatives, drawing upon available experimental data. The focus is on quantitative cytotoxic measures, the methodologies employed for their determination, and the underlying molecular pathways implicated in their mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of various pyrrole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of cytotoxic potency, is presented in the table below. The data is compiled from multiple studies investigating the anticancer activities of different pyrrole analogs. It is important to note that direct comparative data for this compound was not available in the reviewed literature; therefore, the table includes data for analogous structures to provide a broader context of the cytotoxic potential of this class of compounds.

Compound/DerivativeCancer Cell LineAssayIC50Reference
Marinopyrrole A (+) enantiomerHCT-116 (Colon)-9.4 µM[4]
Marinopyrrole A (-) enantiomerHCT-116 (Colon)-8.8 µM[4]
Pyrrolyl Benzohydrazide C8A549 (Lung)MTT9.54 µM[3]
Pyrrolyl Benzohydrazide C18A549 (Lung)MTT10.38 µM[3]
PPDHMPA549 (Lung)MTT19.94 ± 1.23 µg/ml[3]
PPDHMPHeLa (Cervical)MTT16.73 ± 1.78 µg/ml[3]
Spiro-pyrrolopyridazine SPP10MCF-7 (Breast)XTT2.31 ± 0.3 µM[3]
Alkynylated pyrrole derivative 12lU251 (Glioma)-2.29 ± 0.18 µM[5]
Alkynylated pyrrole derivative 12lA549 (Lung)-3.49 ± 0.30 µM[5]
1,4-Naphthoquinone derivative 11HepG2 (Liver)-1.55 µM[6]
1,4-Naphthoquinone derivative 11HuCCA-1 (Bile Duct)-0.15 µM[6]
1,4-Naphthoquinone derivative 11A549 (Lung)-0.33 µM[6]
1,4-Naphthoquinone derivative 11MOLT-3 (Leukemia)-0.15 µM[6]

Experimental Protocols

The assessment of in vitro cytotoxicity is predominantly carried out using cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose.[7]

MTT Assay Protocol for Cell Viability and Cytotoxicity

This protocol outlines the key steps for determining the cytotoxic effects of chemical compounds on cultured cells.

1. Reagent Preparation:

  • MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[8] This solution should be filter-sterilized and stored protected from light at 4°C for short-term use or -20°C for long-term storage.[9]

  • Solubilization Solution: A common solubilizing agent is dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.[3]

2. Cell Seeding:

  • Seed cancer cells into a 96-well flat-bottom sterile microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[3]

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]

3. Compound Treatment:

  • Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in culture medium.

  • After the 24-hour incubation, replace the medium in the wells with fresh medium containing the various concentrations of the test compounds. Include untreated cells as a negative control and a vehicle control if the compounds are dissolved in a solvent like DMSO.

  • Incubate the cells with the compounds for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

4. MTT Addition and Incubation:

  • Following the treatment period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well, resulting in a final concentration of 0.5 mg/mL.[7]

  • Incubate the microplate for 3 to 4 hours in a humidified atmosphere at 37°C.[7][8] During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7]

5. Solubilization of Formazan Crystals:

  • After the incubation with MTT, add 100-150 µL of the solubilization solution to each well.[7][8]

  • To ensure complete dissolution of the formazan crystals, the plate can be placed on an orbital shaker for 15 minutes or incubated overnight.[7]

6. Absorbance Measurement:

  • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[7] A reference wavelength of more than 650 nm can be used to subtract background absorbance.[7]

7. Data Analysis:

  • The absorbance values are directly proportional to the number of viable, metabolically active cells.

  • Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.

  • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, can be determined by plotting a dose-response curve.

Visualizing Experimental and Biological Processes

To better understand the workflow and the molecular mechanisms, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture Seeding (96-well plate) treatment Cell Treatment with Compounds cell_culture->treatment compound_prep Compound Dilution compound_prep->treatment incubation Incubation (e.g., 24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubation (3-4h) (Formazan Formation) mtt_addition->formazan_incubation solubilization Add Solubilization Solution formazan_incubation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate % Viability & IC50 Values read_absorbance->data_analysis

Caption: Workflow for in vitro cytotoxicity testing.

Certain pyrrole derivatives have been shown to induce programmed cell death, or apoptosis, through the modulation of specific signaling pathways.[10][11] The activation of stress-activated protein kinase pathways, such as the JNK pathway, can lead to the translocation of pro-apoptotic proteins like Bax to the mitochondria.[12] This, in turn, triggers the release of cytochrome c, which activates caspases, the executioners of apoptosis.[12] Another relevant pathway is the ERK signaling pathway, which some pyrrole compounds have been found to inhibit.[10]

apoptosis_pathway cluster_stimulus External/Internal Stimulus cluster_pathway Signaling Cascade cluster_inhibition Inhibitory Action cluster_outcome Cellular Outcome pyrrole_compound Pyrrole Derivative jnk_activation JNK Activation pyrrole_compound->jnk_activation erk_pathway ERK Signaling Pathway pyrrole_compound->erk_pathway Inhibits bax_translocation Bax Translocation to Mitochondria jnk_activation->bax_translocation cytochrome_c Cytochrome c Release bax_translocation->cytochrome_c caspase_activation Caspase Activation cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Apoptosis signaling pathway induced by pyrrole derivatives.

References

Assessing the Potential of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde Derivatives in Organic Solar Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde derivatives reveals a significant gap in current research for their application as primary photoactive materials in organic solar cells (OSCs). While this specific class of compounds is not prominently featured in high-performance OSC literature, an analysis of their structural components in comparison to established pyrrole-based materials can provide valuable insights into their potential and guide future research.

Currently, the field of organic photovoltaics is dominated by materials such as diketopyrrolopyrrole (DPP) derivatives and other non-fullerene acceptors, which have demonstrated power conversion efficiencies (PCEs) exceeding 19%.[1][2] This guide will, therefore, assess the hypothetical performance of this compound derivatives by comparing their inherent electronic and structural properties with those of state-of-the-art pyrrole-containing compounds used in successful organic solar cells.

Comparative Analysis of Molecular Structures

The core structure of this compound features a pyrrole ring, a known electron-rich aromatic system, functionalized with an electron-withdrawing nitrophenyl group and a carbaldehyde group. This donor-acceptor (D-A) type structure is a fundamental design principle for many organic semiconductor materials. However, its potential efficacy in an OSC is contingent on several factors that can be benchmarked against high-performance materials like DPP-based polymers and other non-fullerene acceptors.

Key Structural and Electronic Considerations:

  • Electron-Withdrawing Strength: The nitrophenyl and carbaldehyde groups are moderate electron acceptors. In contrast, high-performance acceptors often incorporate stronger electron-withdrawing units, which can lead to a more desirable lower LUMO (Lowest Unoccupied Molecular Orbital) energy level for efficient electron transfer.

  • Molecular Planarity and Pi-Conjugation: The planarity of the molecule is crucial for effective π-π stacking and charge transport. The single bond between the pyrrole and the phenyl ring in this compound allows for torsional rotation, which can disrupt planarity and hinder intermolecular charge hopping. In contrast, fused-ring systems, common in high-efficiency non-fullerene acceptors, enforce planarity.

  • Absorption Spectrum: For a material to be effective in a solar cell, it must absorb a broad range of the solar spectrum. While the D-A structure suggests some intramolecular charge transfer and absorption in the visible region, it is unlikely to be as broad or as intense as that of larger, more conjugated systems like DPP-polymers, which exhibit strong absorption in the near-infrared region.[3]

  • Solubility and Film Morphology: The processability of the material, particularly its solubility in common organic solvents, is critical for forming a uniform and well-ordered active layer film. The relatively small size of this molecule might lead to high crystallinity and poor solubility, which would be detrimental to forming the optimal bulk heterojunction (BHJ) morphology.

Performance Benchmarking: A Hypothetical Comparison

To contextualize the potential of this compound derivatives, the following table compares their hypothesized properties with experimentally determined values for established high-performance materials.

Parameter This compound Derivative (Hypothetical) Diketopyrrolopyrrole (DPP)-Based Polymer (Typical) [3][4]High-Performance Non-Fullerene Acceptor (e.g., GS70) [5][6]
Power Conversion Efficiency (PCE) Low (Predicted < 2-3%)Moderate to High (4-10%)Very High (>19%)[5]
Open-Circuit Voltage (Voc) ModerateModerate to HighHigh
Short-Circuit Current Density (Jsc) LowHighVery High
Fill Factor (FF) Low to ModerateModerate to HighHigh
Absorption Range Likely limited to UV-VisBroad, extending to Near-Infrared (NIR)Broad, extending to NIR
Molecular Planarity Potentially non-planar due to bond rotationGenerally planarHighly planar (often fused rings)
Intermolecular Stacking Likely limitedStrong π-π stackingStrong π-π stacking

Experimental Protocols for Performance Assessment

Should researchers wish to investigate the photovoltaic performance of novel this compound derivatives, a standardized set of experimental procedures should be followed.

Synthesis of Pyrrole-2-carbaldehyde Derivatives

A general and efficient method for synthesizing polysubstituted pyrrole-2-carbaldehydes involves an iodine/copper-mediated oxidative annulation and selective C-H to C=O oxidation.[7] This approach utilizes aryl methyl ketones, arylamines, and acetoacetate esters as starting materials and avoids harsh oxidants.[7] The synthesis of the specific this compound can be achieved by reacting pyrrole-2-carboxaldehyde with 2-nitrobenzyl bromide in the presence of a base like sodium hydride in an appropriate solvent such as N,N-dimethylformamide.[8]

Fabrication of Organic Solar Cells

A standard bulk heterojunction (BHJ) device architecture is typically used to evaluate new materials.[9] The general fabrication process is as follows:

  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Hole Transport Layer (HTL) Deposition: A thin layer of a hole transport material, such as poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), is spin-coated onto the ITO substrate and annealed.[9]

  • Active Layer Deposition: The this compound derivative (as either a donor or acceptor) is blended with a complementary material (e.g., a fullerene derivative like PC71BM or a non-fullerene donor/acceptor) in an organic solvent (e.g., chloroform, chlorobenzene). This solution is then spin-coated on top of the HTL to form the photoactive layer.[9][10]

  • Electron Transport Layer (ETL) and Cathode Deposition: A low work function metal, such as calcium or aluminum, is thermally evaporated on top of the active layer under high vacuum to serve as the electron transport layer and the cathode.[9]

Device Characterization

The performance of the fabricated solar cells is assessed under standard testing conditions (AM 1.5G illumination at 100 mW/cm²).[2] Key parameters to be measured include:

  • Current Density-Voltage (J-V) Characteristics: To determine the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

  • External Quantum Efficiency (EQE): To measure the ratio of collected charge carriers to incident photons at each wavelength.

  • Morphological Characterization: Techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are used to investigate the nanoscale morphology of the active layer blend.

Visualizing the Path Forward

To achieve high performance, new materials must be integrated into a well-understood device architecture and workflow.

cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Performance Assessment synthesis Synthesis of 1-(4-Nitrophenyl)-1H-pyrrole- 2-carbaldehyde Derivative purification Purification and Characterization synthesis->purification blending Blend with Donor/Acceptor Material purification->blending spin_coating Spin-Coating Active Layer blending->spin_coating deposition Cathode Deposition spin_coating->deposition jv_test J-V Measurement (PCE, Voc, Jsc, FF) deposition->jv_test eqe_test EQE Measurement jv_test->eqe_test morphology Morphology Study (AFM, TEM) eqe_test->morphology

Caption: Experimental workflow for assessing novel OSC materials.

cluster_exciton sunlight Incident Light (Photons) ActiveLayer Active Layer (Derivative + Fullerene/NFA) sunlight->ActiveLayer 1. Photon Absorption & Exciton Generation ITO Anode (ITO) HTL Hole Transport Layer (e.g., PEDOT:PSS) ITO->HTL HTL->ITO 4. Hole Collection HTL->ActiveLayer ActiveLayer->HTL 3. Hole Transport ETL Electron Transport Layer ActiveLayer->ETL 3. Electron Transport ActiveLayer->ETL Cathode Cathode (Al) ETL->Cathode 4. Charge Collection ETL->Cathode p1 p2 p1->p2

Caption: Charge generation and transport in a standard OSC.

Conclusion and Future Outlook

While this compound and its simple derivatives are unlikely to be competitive with the current generation of high-performance organic solar cell materials, they can serve as a foundational scaffold for more complex designs. Future research could focus on:

  • Extending Conjugation: Incorporating the pyrrole-carbaldehyde core into a larger, more planar, and conjugated system to enhance light absorption and charge transport.

  • Modifying Acceptor Strength: Replacing the nitrophenyl group with stronger or weaker electron-withdrawing moieties to fine-tune the material's energy levels.

  • Improving Solubility: Attaching appropriate alkyl side chains to improve processability and control over film morphology.

By systematically addressing these limitations, it may be possible to develop novel, high-performance materials for organic solar cells based on the this compound framework. However, significant molecular engineering will be required to bridge the performance gap with current state-of-the-art materials.

References

Cross-Referencing Experimental and Computational Data of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimental data for 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde with established computational predictions for similar chemical entities. The objective is to offer a comprehensive resource for validating theoretical models and understanding the physicochemical properties of this compound, which holds potential in various research and development domains, including medicinal chemistry.

Executive Summary

Data Presentation

Physical and Spectroscopic Properties

The following table summarizes the available experimental and general computational data for this compound.

ParameterExperimental DataComputational Prediction (General)
Molecular Formula C₁₁H₈N₂O₃C₁₁H₈N₂O₃[1]
Molecular Weight -216.19 g/mol [1]
Melting Point 164-166 °C[2]Not available in searched literature.
Yield 63.94%[2]Not applicable.
FTIR (KBr, cm⁻¹) 3075.77 (C-H), 2823.66 (=C-H), 1695.97 (C=O), 1622.98 (C=C), 1562.68 (NO₂), 1275.4 (C-N)[2]DFT calculations on similar pyrrole-2-carboxaldehyde derivatives suggest characteristic vibrational modes. For instance, the C=O stretching frequency is a key comparable parameter.[3]
¹H NMR Data available on PubChem, specific shifts and coupling constants not detailed in provided snippets.[1] General methodologies for prediction exist.[4][5]Prediction methodologies using DFT (e.g., B3LYP/6-311++G(d,p)) and machine learning models can estimate chemical shifts.[6][7] For related pyrrole-2-carboxaldehydes, the aldehyde proton is typically downfield.
¹³C NMR Data available on PubChem, specific chemical shifts not detailed in provided snippets.[1] General methodologies for prediction exist.[4][5]Computational methods can predict ¹³C NMR spectra. For pyrrole systems, the chemical shifts of the ring carbons are sensitive to substituent effects.
Mass Spectrometry GC-MS data available on PubChem, specific fragmentation patterns not detailed in provided snippets.[1]The exact mass is calculated as 216.0535 Da.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound was carried out as described in the literature.[2] A general procedure involves the reaction of pyrrole-2-carbaldehyde with a suitable 4-nitrophenylating agent. The crude product is then purified, typically by recrystallization, to yield the final compound.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum was recorded using a Perkin-Elmer 1710 spectrophotometer in the range of 500-4000 cm⁻¹ with a resolution of 2 cm⁻¹.[2] The sample was prepared as a KBr pellet.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are available through databases such as PubChem, typically recorded on spectrometers like the Varian CFT-20.[1] Deuterated solvents are used to dissolve the sample for analysis.

  • Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) data is available, providing information on the mass-to-charge ratio of the parent ion and its fragments.[1]

Mandatory Visualization

Logical Workflow for Cross-Referencing

The following diagram illustrates the logical workflow for the cross-referencing of experimental and computational data for this compound.

cross_referencing_workflow cluster_experimental Experimental Data Acquisition cluster_computational Computational Prediction cluster_comparison Data Comparison and Analysis synthesis Synthesis of 1-(4-Nitrophenyl)-1H- pyrrole-2-carbaldehyde purification Purification synthesis->purification spectroscopy Spectroscopic Analysis (FTIR, NMR, MS) purification->spectroscopy physical_prop Physical Property Measurement (m.p.) purification->physical_prop compare_ftir Compare Experimental vs. Predicted FTIR Spectra spectroscopy->compare_ftir compare_nmr Compare Experimental vs. Predicted NMR Spectra spectroscopy->compare_nmr compare_phys Compare Physical Properties physical_prop->compare_phys dft DFT Calculations (Geometry Optimization, Freq, NMR) dft->compare_ftir dft->compare_nmr ml Machine Learning Models (NMR Prediction) ml->compare_nmr

Cross-referencing experimental and computational data workflow.

This workflow outlines the parallel streams of experimental data acquisition and computational prediction, culminating in a direct comparison to validate and interpret the properties of the target compound.

References

A Comparative Analysis of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde and Commercial Corrosion Inhibitors for Mild Steel in Acidic Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive benchmark of the corrosion inhibition stability and performance of the novel compound 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde against a range of commercially available corrosion inhibitors. The data presented is intended for researchers, scientists, and professionals in drug development and materials science to facilitate informed decisions in the selection of corrosion mitigation agents for mild steel in acidic media.

Executive Summary

Protecting mild steel from corrosion in acidic environments is a critical challenge across numerous industries. While various commercial corrosion inhibitors are available, the quest for more effective and environmentally benign alternatives is ongoing. This guide details the performance of this compound, a promising new inhibitor, and compares its efficacy with established commercial inhibitors based on amine, imidazoline, and phosphonate chemistries. The comparison is based on quantitative data from weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).

Performance Benchmark: this compound

Recent studies have demonstrated the significant potential of this compound as a corrosion inhibitor for mild steel in acidic solutions. The key performance indicators are summarized below.

InhibitorConcentration (ppm)Corrosive MediumMethodInhibition Efficiency (%)Reference
This compound600Acidic SolutionWeight Loss88.67[1]

The high inhibition efficiency of this pyrrole derivative is attributed to its molecular structure, which facilitates strong adsorption onto the steel surface. The presence of heteroatoms (nitrogen and oxygen) and the aromatic nitrophenyl and pyrrole rings with delocalized π-electrons are thought to be the primary sites for interaction with the vacant d-orbitals of iron, forming a protective film that isolates the metal from the corrosive environment.

Comparative Performance of Commercial Corrosion Inhibitors

For a comprehensive comparison, the performance of commercially available corrosion inhibitors from three major classes—amine-based, imidazoline-based, and phosphonate-based—is presented. It is important to note that the experimental conditions in the cited studies may vary, and thus the data should be interpreted with consideration of the specific context.

Amine-Based Corrosion Inhibitors

Amine-based inhibitors are widely used due to their effectiveness and cost-efficiency. Their primary mechanism involves the adsorption of the amine group onto the metal surface.

Inhibitor TypeCorrosive MediumMethodInhibition Efficiency (%)Reference
Alkyl amine-basedSea WaterPotentiodynamic Polarization>90[2]
Anthranilic acid0.5 M HClWeight Loss85.11[3]
o-phenylenediamine0.5 M HClWeight Loss38.71[3]
p-toluidine0.5 M HClWeight Loss29.63[3]
Imidazoline-Based Corrosion Inhibitors

Imidazoline derivatives are known for forming persistent and dense protective films on metal surfaces, offering excellent corrosion protection, particularly in CO2-containing environments.

Inhibitor TypeCorrosive MediumMethodInhibition Efficiency (%)Reference
Commercial Imidazoline (CT5727)High CO2 with organic acidElectrochemical>90[4][5]
Commercial Imidazoline (CT17906)High CO2 with organic acidElectrochemical>90[4][5]
Commercial Imidazoline (D4305)High CO2 with organic acidElectrochemical<90[4][5]
Phosphonate-Based Corrosion Inhibitors

Phosphonates are effective corrosion and scale inhibitors, particularly in neutral to alkaline aqueous systems. Their mechanism involves the formation of a protective film through complexation with metal ions on the surface.

Inhibitor TypeCorrosive MediumMethodInhibition Efficiency (%)Reference
N,N0-phosphonomethylglycine (PMG)3% NaCl (acidic)Potentiodynamic Polarization~91[6]
Vinyl phosphonic acid (VPA)3% NaCl (acidic)Potentiodynamic Polarization~85[6]
Zinc-phosphonateCooling water systemNot specified75 (at 20 ppm)
Zinc-phosphonate with Sodium MolybdateCooling water systemNot specified96 (at 50 ppm Zn-phosphonate)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on established standards.

Weight Loss Method (ASTM G31)

This gravimetric technique provides a direct measure of corrosion rate.

  • Specimen Preparation: Mild steel coupons of known dimensions and composition are mechanically polished, degreased with a suitable solvent (e.g., acetone), rinsed with distilled water, dried, and weighed to a precision of 0.1 mg.

  • Exposure: The prepared coupons are fully immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specified concentration and temperature for a predetermined duration.

  • Cleaning: After the exposure period, the coupons are removed, and corrosion products are cleaned according to ASTM G1 standards, typically involving chemical cleaning followed by gentle brushing.

  • Final Weighing: The cleaned and dried coupons are re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

    • CR (mm/year) = (87.6 × W) / (D × A × T)

      • Where W is weight loss in mg, D is the density of the metal in g/cm³, A is the area of the coupon in cm², and T is the exposure time in hours.

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

      • Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization (ASTM G5)

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of a mild steel working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE).

  • Solution: The cell is filled with the corrosive solution with and without the inhibitor.

  • Open Circuit Potential (OCP): The working electrode is immersed in the solution, and the OCP is allowed to stabilize.

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed to determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel plots. The inhibition efficiency is calculated as:

    • IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100

Electrochemical Impedance Spectroscopy (EIS) (ASTM G106)

EIS is a non-destructive technique that provides information about the resistance of the protective film and the charge transfer processes at the metal-solution interface.

  • Electrochemical Cell and Solution: The setup is the same as for potentiodynamic polarization.

  • Measurement: After the OCP has stabilized, a small amplitude AC voltage signal (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Acquisition: The impedance response of the system is measured and typically represented as Nyquist and Bode plots.

  • Data Analysis: The impedance data is fitted to an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). The inhibition efficiency is calculated from the charge transfer resistance values:

    • IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

Corrosion Inhibition Mechanisms and Visualizations

The primary mechanism of action for this compound and the compared commercial inhibitors is the adsorption of inhibitor molecules onto the mild steel surface, forming a protective barrier. This process can be visualized as a multi-step workflow.

Corrosion_Inhibition_Workflow cluster_solution Corrosive Solution cluster_interface Metal-Solution Interface cluster_metal Mild Steel Surface Inhibitor_Molecules Inhibitor Molecules Adsorption Adsorption of Inhibitor Inhibitor_Molecules->Adsorption Corrosive_Species Corrosive Species (H+, Cl-) Anodic_Sites Anodic Sites (Fe -> Fe2+ + 2e-) Corrosive_Species->Anodic_Sites Cathodic_Sites Cathodic Sites (2H+ + 2e- -> H2) Corrosive_Species->Cathodic_Sites Protective_Film Formation of Protective Film Adsorption->Protective_Film Protective_Film->Anodic_Sites Blocks Protective_Film->Cathodic_Sites Blocks

Caption: General workflow of corrosion inhibition by adsorption.

The specific interactions driving the adsorption process can be further detailed. For organic inhibitors like this compound and commercial amine or imidazoline-based inhibitors, the mechanism involves the interaction of heteroatoms and π-electrons with the metal surface.

Adsorption_Mechanism cluster_interactions Types of Interaction Inhibitor Inhibitor Molecule (with Heteroatoms & π-electrons) Adsorption Adsorption Inhibitor->Adsorption Steel Mild Steel Surface (Fe with vacant d-orbitals) Steel->Adsorption Physical Physical Adsorption (Electrostatic) Adsorption->Physical Chemical Chemical Adsorption (Coordinate Bonds) Adsorption->Chemical

Caption: Adsorption mechanisms of organic corrosion inhibitors.

Conclusion

This compound demonstrates high corrosion inhibition efficiency for mild steel in acidic media, comparable to and in some cases potentially exceeding that of some commercially available inhibitors. Its performance is attributed to the formation of a stable, adsorbed protective film on the metal surface. While direct, perfectly matched comparative data for all commercial inhibitors under identical conditions is challenging to obtain from public literature, the available data suggests that high-performance commercial inhibitors based on imidazoline and certain amine formulations also provide excellent protection. The choice of an appropriate corrosion inhibitor will ultimately depend on the specific application, environmental conditions, and economic considerations. Further research focusing on the long-term stability and environmental impact of this compound is warranted to fully assess its potential as a next-generation corrosion inhibitor.

References

Comparative Analysis of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde and Related Pyrrole Derivatives: A Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Biological Activities of Pyrrole Derivatives

Pyrrole-containing compounds have been investigated for a range of biological activities, with many derivatives showing promise as anticancer and antibacterial agents. The following tables summarize the available data on the bioactivity of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde and other notable pyrrole derivatives.

Table 1: Summary of Biological Activities of Selected Pyrrole-2-Carbaldehyde Derivatives

Compound/DerivativeBiological ActivityKey Findings
This compound Corrosion InhibitionDemonstrated effective corrosion inhibition for mild steel in acidic solutions.[1]
Antibacterial (potential)Nitropyrrole derivatives have been studied for their antibacterial properties.[2]
Pyrrole-2-carboxaldehyde Derivatives (General) AnticancerVarious derivatives have shown cytotoxic activity against cancer cell lines.[3][4]
AntibacterialSeveral derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.[5][6][7][8]
AntioxidantCertain derivatives have shown radical scavenging activity.[3]
3-Aroyl-1-arylpyrrole (ARAP) Derivatives AnticancerPotent inhibitors of tubulin polymerization and cancer cell growth.[9]
Pyrrole Fused Pyrimidine Derivatives AntitubercularShowed significant inhibitory effects against Mycobacterium tuberculosis.[10]
2-Phenyl-1H-pyrrole Derivatives AnticancerExhibit cytotoxic and tumor-inhibiting activities through various mechanisms.[11]

Table 2: In Vitro Anticancer Activity of Selected 2-Phenyl-1H-pyrrole Derivatives [11]

CompoundR1R2Cancer Cell LineIC50 (μM)
15 H4-OCH3A549 (Lung)3.6
19 3,4-(OCH3)2HMGC 80-3 (Gastric)1.0
HCT-116 (Colon)1.7
CHO (Ovarian)1.7
21 3,4-(OCH3)24-FHepG2 (Liver)0.9
DU145 (Prostate)0.5
CT-26 (Colon)0.8

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activities of pyrrole derivatives.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[11][12]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[9][13][14][15]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration of the compound that prevents visible bacterial growth after incubation is the MIC.

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Visualizations

Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for screening a novel compound for potential biological activity.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis cluster_3 Further Investigation Compound 1-(4-Nitrophenyl)-1H- pyrrole-2-carbaldehyde Anticancer Anticancer Assays (e.g., MTT, SRB) Compound->Anticancer Antibacterial Antibacterial Assays (e.g., MIC, Disk Diffusion) Compound->Antibacterial Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Compound->Antioxidant IC50 IC50 / MIC Determination Anticancer->IC50 Antibacterial->IC50 Antioxidant->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR Mechanism Mechanism of Action Studies SAR->Mechanism InVivo In Vivo Models Mechanism->InVivo

Caption: General workflow for screening the biological activity of a novel compound.

Conceptual Signaling Pathway Inhibition

This diagram illustrates a conceptual model of how a compound might inhibit a cellular signaling pathway, a common mechanism for anticancer drugs.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nucleus Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation & Survival Gene->Proliferation Compound Pyrrole Derivative (Inhibitor) Compound->Kinase2

Caption: Conceptual model of a compound inhibiting an intracellular signaling pathway.

References

Safety Operating Guide

Proper Disposal of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals.

The proper disposal of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde is critical for ensuring laboratory safety and environmental protection. This compound, due to its nitrophenyl and aldehyde functional groups, should be handled as hazardous waste. Adherence to local, state, and federal regulations is paramount. This guide provides a comprehensive, step-by-step procedure for its safe disposal.

Immediate Safety Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[1][2]

Waste Identification and Segregation

Proper identification and segregation of chemical waste are the first steps in the disposal process. Never mix this compound with other waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) office.

Key Chemical Properties for Disposal Consideration:

PropertyValueReference
Molecular FormulaC₁₁H₈N₂O₃[3]
Molecular Weight216.19 g/mol [3]
AppearanceBeige Solid[1]
HazardsSkin Irritant, Serious Eye Irritant, May Cause Respiratory Irritation[1][4]

Step-by-Step Disposal Protocol

  • Containerization:

    • Place waste this compound in a dedicated, properly labeled, and sealed container.[5] The container should be made of a material compatible with the chemical.

    • Ensure the container is clearly marked with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., irritant).[5]

  • Waste Accumulation:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[6] This area should be under the direct control of the laboratory personnel.

    • Ensure secondary containment is used to prevent spills.[7]

  • Contaminated Materials:

    • Any materials contaminated with this chemical, such as gloves, weighing paper, or absorbent pads, should be collected and placed in the same hazardous waste container.

    • For grossly contaminated items, double-bagging may be necessary.

  • Spill Management:

    • In case of a spill, prevent the material from entering drains.[5]

    • Carefully sweep up the solid material and place it in the designated hazardous waste container.[8]

    • Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[1][2][4][5][8] Do not attempt to dispose of this chemical down the drain or in regular trash.[5][9]

    • While some aldehydes can be neutralized, this process should only be performed by trained personnel following a validated standard operating procedure approved by your EHS office.[6][10]

    • Incineration at a licensed facility is a common and effective disposal method for nitrophenolic compounds.[11]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Unused or Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe containerize Place in a Labeled, Sealed, Compatible Waste Container ppe->containerize spill Spill or Contaminated Material? containerize->spill collect_spill Collect Spill & Contaminated Materials into Waste Container spill->collect_spill Yes store Store in Designated Satellite Accumulation Area spill->store No collect_spill->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for safe disposal.

This procedural guidance is intended to provide essential information for the safe handling and disposal of this compound in a laboratory setting. Always consult your institution's specific waste management policies and the relevant Safety Data Sheet for complete and detailed instructions.

References

Comprehensive Safety and Handling Guide for 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for Laboratory Use

This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde in a laboratory setting. Adherence to these guidelines is essential for minimizing risk and ensuring a safe research environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized in the table below, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, and eye contact.

  • Eye and Face Protection:

    • Chemical splash goggles that meet EN 166 or an equivalent standard are required.[2]

    • A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are recommended for protection against aldehydes and aromatic nitro compounds.[3] Always inspect gloves for tears or punctures before use and change them frequently, especially if contact with the chemical occurs.

    • Lab Coat: A flame-retardant lab coat should be worn and kept fully buttoned.

    • Clothing: Full-length pants and closed-toe shoes are mandatory.

  • Respiratory Protection:

    • All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[3]

    • If a fume hood is not available or if there is a potential for exceeding exposure limits (e.g., during a large spill), a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[2][3]

Operational Plan: Step-by-Step Handling Protocol

Preparation:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound and any other chemicals being used.

  • Designate a Work Area: All handling of this compound should occur in a designated area within a chemical fume hood.

  • Assemble PPE: Don all required personal protective equipment as outlined above.

  • Prepare for Spills: Ensure a chemical spill kit is readily accessible.

Handling:

  • Weighing: If weighing the solid compound, do so in the fume hood to prevent inhalation of fine particles.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions within the fume hood. Ensure that reaction vessels are properly secured.

  • Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents and strong acids or bases, unless they are part of the planned reaction, to prevent vigorous and potentially hazardous reactions.

Post-Handling:

  • Decontamination: Thoroughly wipe down the work area in the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, pipette tips, and empty containers, in a designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect solid waste, including contaminated gloves, paper towels, and weighing papers, in a clearly labeled, sealed plastic bag and place it in the designated solid hazardous waste container.

  • Liquid Waste: Collect liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Empty Containers: "Empty" containers may still contain hazardous residue. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed containers should then be disposed of according to institutional and local regulations.

Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

Workflow for Safe Handling of this compound

Caption: A flowchart illustrating the key stages of safely handling the chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.